Ammonia borane
Description
Properties
IUPAC Name |
azaniumylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH6N/c1-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXJGDRFASJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
30.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13774-81-7 | |
| Record name | Ammonia borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13774-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Ammonia Borane (NH₃BH₃): A Comprehensive Technical Guide on its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (AB), with the chemical formula H₃NBH₃, is the simplest molecular boron-nitrogen hydride compound.[1] This white, crystalline solid has garnered significant attention primarily as a promising material for chemical hydrogen storage due to its exceptionally high hydrogen content (19.6 wt%).[1][2] Structurally isoelectronic with ethane, ammonia borane's properties are dominated by the polar dative bond between the nitrogen and boron atoms, and the protic (N-Hδ⁺) and hydridic (B-Hδ⁻) nature of its hydrogen atoms.[3][4] This guide provides an in-depth overview of the core chemical properties of this compound, its reactivity, and relevant experimental considerations.
Core Physical and Structural Properties
This compound is a solid at room temperature, a stark contrast to its gaseous isoelectronic counterpart, ethane, which is a result of strong intermolecular dihydrogen bonds (N-Hδ⁺···Hδ⁻-B) and a significant molecular dipole moment.[3][5] These interactions contribute to its relatively high melting point and crystalline structure.[5]
Table 1: Physical and Structural Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | H₃NBH₃ | [1] |
| Molar Mass | 30.87 g/mol | [3] |
| Appearance | Colorless to white crystalline solid | [1] |
| Density | 0.78 g/cm³ | [3] |
| Melting Point | 104–114 °C (decomposes) | [1][3] |
| Theoretical Hydrogen Content | 19.6 wt% | [1][2] |
| B-N Bond Distance | 1.58 Å | [3] |
| B-H Bond Distance | 1.15 Å | [3] |
| N-H Bond Distance | 0.96 Å | [3] |
| Crystal Structure | Tetragonal (I4mm) at ambient conditions | [1] |
| Dipole Moment | 5.2 D | [6] |
Solubility
This compound's polarity influences its solubility in various media. It is highly soluble in polar solvents like water and liquid ammonia but also shows solubility in ethers.[7][8]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g / 100 g solvent) | Reference(s) |
| Liquid Ammonia | 259.7 | [8][9] |
| Water | 35.1 (11.4 mol L⁻¹) | [9] |
| Methanol | 47.5 | [9] |
| Tetrahydrofuran (B95107) (THF) | 25.0 | [9] |
| Triglyme | 34.4 | [9] |
| Diethyl Ether | Soluble | [6][7] |
Chemical Reactivity and Decomposition
The chemical behavior of this compound is characterized by its thermal decomposition, hydrolysis, and reactions with acids and bases. These reactions are central to its application in hydrogen storage and as a reducing agent.
Thermal Decomposition
When heated, this compound undergoes a multi-step decomposition process, releasing hydrogen gas. The process is complex, involving the formation of polymeric intermediates and volatile byproducts.[4] The decomposition starts at temperatures around 90-110 °C.[4][10]
-
Step 1 (approx. 90–130 °C): The initial phase involves the release of the first equivalent of H₂ and the formation of polymeric aminoborane (B14716983) (-[NH₂BH₂]-)ₙ.[10][11] Volatile byproducts such as borazine (B1220974) (B₃N₃H₆) may also form.[12]
-
Step 2 (approx. 130–200 °C): Further heating leads to the release of a second equivalent of H₂ and the formation of polyborazylene, a more cross-linked polymer.[12][13]
-
Step 3 (>1000 °C): At very high temperatures, the polymeric residue converts to hexagonal boron nitride (BN), releasing the final equivalent of hydrogen.[3][10]
Hydrolysis
The hydrolysis of this compound is an effective method for controlled hydrogen release at room temperature, though it requires a catalyst.[14][15] In this reaction, both the B-H groups in this compound and water molecules contribute to the released hydrogen.[9][16] The overall reaction ideally produces 3 moles of H₂ per mole of AB.[11]
NH₃BH₃ (aq) + 2H₂O (l) → (NH₄)BO₂ (aq) + 3H₂ (g)
The reaction proceeds through the nucleophilic attack of water on the boron atom, facilitated by a catalyst surface.[11] The final boron-containing product in solution is typically an ammonium (B1175870) borate (B1201080) species.[17]
Reactivity with Acids and Bases
This compound exhibits reactivity towards both acids and bases.
-
Acids: Reactions with acids can facilitate hydrogen release. For instance, non-classical acid-base reactions with acetic acids result in the substitution of one hydridic hydrogen from the B-H group to form ammonia B-monoacyloxy boranes.[18]
-
Bases: Strong bases can deprotonate the N-H protons, initiating an anionic polymerization pathway for dehydrogenation.[13]
Experimental Protocols
Synthesis of this compound
A common and scalable method for synthesizing this compound involves the reaction of sodium borohydride (B1222165) (NaBH₄) with an ammonium salt, such as ammonium sulfate (B86663) ((NH₄)₂SO₄), in a suitable solvent like tetrahydrofuran (THF).[19][20]
Methodology:
-
Reagent Preparation: A 2-L round-bottom flask is charged with powdered sodium borohydride (1.0 equiv) and powdered ammonium sulfate (1.0 equiv).[19]
-
Reaction Initiation: The flask is cooled to 0 °C in an ice-water bath. Tetrahydrofuran (THF), approximately 10 mL per gram of NaBH₄, is added to the flask.[19] Some protocols suggest using THF containing a small amount of ammonia (~5%) to improve reaction efficiency at ambient temperatures.[20]
-
Reaction: The heterogeneous mixture is stirred vigorously at room temperature for 4-6 hours. During this time, hydrogen gas will evolve, so the setup must be properly vented to a fume hood.[19][21] The reaction is: 2NaBH₄ + (NH₄)₂SO₄ → 2NH₃BH₃ + Na₂SO₄ + 2H₂
-
Workup and Isolation: After the reaction is complete, the mixture is filtered to remove the solid sodium sulfate byproduct. The filtrate, containing this compound dissolved in THF, is then concentrated under reduced pressure.[19]
-
Purification: The resulting crude solid can be purified by recrystallization or by washing with a solvent in which this compound has low solubility, such as diethyl ether, to remove impurities.[19]
Characterization Techniques
Several analytical methods are crucial for characterizing this compound and its decomposition products:
-
Thermogravimetric Analysis-Mass Spectroscopy (TGA-MS): Used to determine the thermal stability and identify the gaseous species evolved during decomposition by tracking mass loss as a function of temperature.[10][12]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and decomposition, identifying the onset temperatures of these events.[10]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the chemical bonds present in the solid-phase material before, during, and after decomposition, tracking changes in the B-H, N-H, and B-N vibrational modes.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B and ¹⁵N NMR are powerful tools for characterizing the local chemical environment of boron and nitrogen atoms in this compound and its byproducts in both solid and solution states.[5]
-
X-ray Diffraction (XRD): Used to determine the crystalline structure of this compound and its solid decomposition products, such as boron nitride.[10]
Safety and Handling
According to safety data sheets, this compound is a flammable solid and can be harmful if swallowed or inhaled.[22][23]
-
Handling: It should be handled in a well-ventilated area, avoiding dust formation. Personal protective equipment, including gloves and safety goggles, is recommended.[22][24]
-
Storage: this compound is hygroscopic and should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[22][24]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong acids. It can react with moisture, especially upon heating.[23][24]
-
Decomposition Hazards: Thermal decomposition can release flammable hydrogen gas and toxic byproducts. The decomposition rate increases significantly at temperatures above 50 °C.[23]
References
- 1. grokipedia.com [grokipedia.com]
- 2. hydrogennewsletter.com [hydrogennewsletter.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ammonia_borane [chemeurope.com]
- 7. This compound: Synthesis, Decomposition & Solubility | Study.com [study.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Review on Catalytic Hydrolysis of this compound for Hydrogen Production | MDPI [mdpi.com]
- 12. Thermal Interaction Mechanisms of Ammonium Perchlorate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hydrogen.energy.gov [hydrogen.energy.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound as hydrogen storage materials [open.metu.edu.tr]
- 16. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Reactivity and mechanisms of hydridic hydrogen of B–H in this compound towards acetic acids: the ammonia B-monoacyloxy boranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Ammonia-mediated, large-scale synthesis of this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. orgsyn.org [orgsyn.org]
- 22. chemicalbook.com [chemicalbook.com]
- 23. jsc-aviabor.com [jsc-aviabor.com]
- 24. canbipharm.com [canbipharm.com]
A Technical Guide to the Synthesis of Ammonia Borane: A Historical and Practical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃BH₃), a molecule isoelectronic with ethane, has garnered significant attention since its first synthesis, evolving from a subject of academic curiosity to a promising material for chemical hydrogen storage and a versatile reducing agent in organic synthesis. Its high hydrogen content (19.6 wt%), stability in the solid state, and favorable dehydrogenation characteristics have made it a focal point of research for energy applications. This technical guide provides an in-depth exploration of the historical and modern methods for the synthesis of ammonia borane, offering detailed experimental protocols, comparative quantitative data, and visual representations of the core chemical pathways.
Early Synthesis: The Reaction of Diborane (B8814927) with Ammonia
The earliest preparations of this compound involved the direct reaction of diborane (B₂H₆) with ammonia (NH₃). This method, pioneered by Shore and Parry, laid the groundwork for understanding the fundamental interactions between boron hydrides and amines. However, this route is complicated by the formation of the diammoniate of diborane (DADB), [H₂B(NH₃)₂]⁺[BH₄]⁻, an ionic solid, particularly at low temperatures. The direct reaction is hazardous due to the pyrophoric and toxic nature of diborane gas.
Formation of the Diammoniate of Diborane (DADB)
When diborane gas is passed into liquid ammonia at temperatures below -78 °C, the primary product is the asymmetric cleavage product, DADB, which forms in quantitative yield.[1]
Reaction: B₂H₆ + 2NH₃ → [H₂B(NH₃)₂]⁺[BH₄]⁻
Synthesis of this compound from DADB
This compound can be subsequently prepared from the isolated DADB.
Synthesis from Borane Adducts and Ammonia
To circumvent the hazards associated with diborane gas, later methods utilized more stable and easier-to-handle borane adducts, such as borane-tetrahydrofuran (B86392) (BH₃·THF).
Reaction of Borane-Tetrahydrofuran (BH₃·THF) with Ammonia
Distilling liquid ammonia onto a solution of BH₃·THF at -78 °C results in a mixture of both the symmetric cleavage product, this compound (AB), and the asymmetric cleavage product, DADB, in roughly equimolar amounts.[1]
Reaction: BH₃·THF + NH₃ → H₃NBH₃ + THF
A competing reaction also occurs: 2(BH₃·THF) + 2NH₃ → [H₂B(NH₃)₂]⁺[BH₄]⁻ + 2THF
Metathesis Reactions: A Scalable and Safer Approach
The most significant advancements in the large-scale and safe synthesis of this compound have come from metathesis reactions between a borohydride (B1222165) salt and an ammonium (B1175870) salt. This approach avoids the use of diborane and allows for high yields and purity.
Reaction of Sodium Borohydride with Ammonium Salts
A widely adopted method, extensively developed by Ramachandran and coworkers, involves the reaction of sodium borohydride (NaBH₄) with various ammonium salts in a suitable solvent, typically tetrahydrofuran (B95107) (THF).[2][3]
General Reaction: nNaBH₄ + (NH₄)ₙX → nNH₃BH₃ + NaₙX + nH₂ (where X is an anion like Cl⁻, SO₄²⁻, etc.)
The presence of a small amount of ammonia or water can be crucial to initiate and promote the reaction, especially on a large scale.[2][3]
Experimental Protocol: Ammonia-Mediated Large-Scale Synthesis[2]
Reagents:
-
Sodium borohydride (NaBH₄): 378.3 g (10 mol)
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄): 1.32 kg (10 mol)
-
Tetrahydrofuran (THF), reagent grade: 10 L
-
Liquid ammonia (NH₃): 500 mL
-
1 M Ammoniated THF solution
Procedure:
-
In a 22 L three-neck round-bottom flask equipped with an overhead stirrer and a cold finger, combine 10 L of THF and 500 mL of condensed liquid ammonia.
-
Cool the flask in an ice-water bath.
-
Add sodium borohydride and powdered ammonium sulfate to the cooled solvent mixture.
-
Stir the mixture vigorously for 2 hours at 0 °C, and then for 8 hours at room temperature.
-
Monitor the reaction completion using ¹¹B NMR spectroscopy.
-
Upon completion, add 5 L of 1 M ammoniated THF solution to the reaction mixture and stir for 30 minutes.
-
Filter the mixture through Celite and wash the filter cake with THF.
-
Concentrate the filtrate under vacuum to obtain this compound.
Yield and Purity:
-
Isolated Yield: 92% (283.9 g)
-
Chemical Purity: ~98% (determined by ¹¹B NMR and hydride analysis)
Quantitative Data for Metathesis Reactions
The choice of ammonium salt and reaction conditions significantly impacts the yield and purity of the resulting this compound.
| Ammonium Salt | Molar Ratio (Salt:NaBH₄) | Reaction Time (h) | Isolated Yield (%)[2] | Purity (%)[2] |
| (NH₄)₂SO₄ | 1:2 | 9 | 77 | 98 |
| NH₄Cl | 1:1 | >24 | Incomplete | - |
| NH₄F | 1:1 | 12 | 65 | 98 |
| NH₄HCO₃ | 1:1 | 10 | 76 | 97 |
| NH₄O₂CH | 1:1 | 8 | 95 | 98 |
Synthesis via Displacement Reactions
Displacement reactions offer another route to this compound, where a Lewis base in a borane adduct is displaced by ammonia. A key challenge in this method has been the formation of the DADB byproduct. However, optimization of the reaction conditions can lead to high yields of pure this compound.
Reaction of Borane-Amine Adducts with Ammonia
The synthesis can be achieved by reacting a borane adduct of a tertiary amine, such as N,N-dimethylaniline-borane, or a sulfide (B99878), like borane-dimethyl sulfide (BMS), with ammonia. The choice of solvent is critical to suppress the formation of DADB. Using a nonpolar solvent like toluene (B28343) favors the formation of this compound.
Experimental Protocol: Displacement Reaction in Toluene
Reagents:
-
N,N-dimethylaniline-borane or Borane-dimethyl sulfide (BMS)
-
Ammonia gas
-
Toluene
Procedure:
-
Dissolve the borane adduct (e.g., N,N-dimethylaniline-borane) in toluene in a suitable reaction vessel.
-
Bubble ammonia gas through the solution at room temperature.
-
This compound will precipitate out of the nonpolar solvent.
-
Collect the solid product by filtration and wash with toluene.
-
Dry the product under vacuum.
Yield and Purity: This method can produce pure this compound with high yields, avoiding the formation of DADB.
Conclusion
The synthesis of this compound has evolved significantly from its early, hazardous preparations to modern, scalable, and safe methods. The metathesis reaction of sodium borohydride with ammonium salts, particularly ammonium formate (B1220265) or ammonium sulfate in the presence of ammonia, stands out as a robust and high-yielding method suitable for large-scale production. Displacement reactions in nonpolar solvents also offer a clean route to pure this compound. The choice of synthetic route will depend on the desired scale, available starting materials, and safety considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific needs, furthering the exploration of this compound in its various applications.
References
Ammonia Borane: A Comprehensive Technical Guide to its Crystal Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃BH₃), a molecular crystal isoelectronic with ethane, has garnered significant attention for its potential as a chemical hydrogen storage material due to its high hydrogen content (19.6 wt%). Beyond its applications in energy storage, the unique bonding characteristics and structural polymorphism of ammonia borane make it a subject of fundamental scientific interest. This technical guide provides an in-depth analysis of the crystal structure of this compound across its various phases and delves into the nature of the intricate bonding that governs its properties. The information presented herein is intended to be a valuable resource for researchers in materials science, crystallography, and computational chemistry, as well as professionals in drug development exploring novel hydrogen-bonding motifs.
Crystal Structure of this compound
This compound exhibits a rich polymorphism, with its crystal structure being highly dependent on temperature and pressure. At atmospheric pressure, it exists in two primary phases: a low-temperature orthorhombic phase and a high-temperature tetragonal phase.[1][2][3]
Ambient Pressure Phases
The transition between the low-temperature and high-temperature phases occurs at approximately 225 K (-48 °C).[2][3]
-
Low-Temperature Orthorhombic Phase: Below 225 K, this compound adopts an orthorhombic crystal structure with the space group Pmn2₁. In this phase, the NH₃BH₃ molecules are ordered and tilted with respect to the crystallographic axes.[2][4]
-
High-Temperature Tetragonal Phase: Above 225 K, this compound transitions to a body-centered tetragonal structure with the space group I4mm.[2][4] A key feature of this phase is the orientational disorder of the hydrogen atoms, which are observed as halos of electron density around the nitrogen and boron atoms in X-ray diffraction studies.[4] This disorder arises from the rotation of the -NH₃ and -BH₃ groups.[5]
High-Pressure Phases
The application of pressure induces a series of structural transformations in this compound, leading to several high-pressure polymorphs. These transitions often involve a change in the molecular conformation from staggered to eclipsed and a reorganization of the dihydrogen bonding network.[6][7] Some of the experimentally and computationally identified high-pressure phases include:
-
Cmc2₁: This orthorhombic phase is observed above 1.1 GPa at room temperature.[3][5]
-
P2₁: At approximately 11 GPa, the Cmc2₁ phase transforms into a monoclinic structure with space group P2₁.[6]
-
Further compression leads to other phases, and a complex phase diagram at high pressures and temperatures has been explored.[6][8]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic and geometric parameters for the ambient pressure phases of this compound, compiled from single-crystal X-ray and neutron diffraction data.
Table 1: Unit Cell Parameters of this compound
| Phase | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) |
| Orthorhombic | 90 | Pmn2₁ | 5.243 | 4.978 | 5.036 |
| Tetragonal | 298 | I4mm | 5.245 | 5.245 | 5.039 |
Table 2: Selected Intramolecular Bond Lengths and Angles
| Bond/Angle | Orthorhombic (90 K) | Tetragonal (298 K) | Gas Phase (Calculated) |
| B-N (Å) | 1.583(3)[2] | 1.571(3) - 1.590(5)[2] | ~1.66[9] |
| B-H (Å) | ~1.15[10] | ~1.15[10] | - |
| N-H (Å) | ~0.96[10] | ~0.96[10] | - |
| ∠H-B-H (°) | ~109.5 | ~109.5 | - |
| ∠H-N-H (°) | ~109.5 | ~109.5 | - |
Table 3: Intermolecular Dihydrogen Bond (N-H···H-B) Parameters
| Phase | Temperature (K) | H···H Distance (Å) |
| Orthorhombic | 200 | 2.02[2] |
| Tetragonal | 298 | ~1.91(5)[4] |
| Dimer (Calculated) | - | 1.986[11] |
Bonding in this compound
The bonding in this compound is distinct from its isoelectronic counterpart, ethane, and is characterized by a polar covalent B-N bond and significant intermolecular interactions.
The Dative B-N Bond
The bond between the boron and nitrogen atoms in this compound is a dative, or coordinate covalent, bond.[12] It is formed by the donation of the lone pair of electrons from the nitrogen atom of the ammonia (NH₃) fragment to the empty p-orbital of the borane (BH₃) fragment. This electron transfer results in a significant polarization of the molecule, with the nitrogen end being electron-rich and the boron end being electron-deficient.[9] Computational studies have shown that the B-N bond is considerably shorter in the solid state (around 1.58 Å) compared to the gas phase (~1.66 Å).[2][9] This bond shortening in the crystalline environment is attributed to strong dipole-dipole interactions between adjacent this compound molecules.[12]
Dihydrogen Bonding
A defining feature of the crystal structure of this compound is the presence of strong intermolecular dihydrogen bonds.[2] These interactions occur between the partially positively charged (protic) hydrogen atoms on the nitrogen (N-Hδ⁺) and the partially negatively charged (hydridic) hydrogen atoms on the boron (B-Hδ⁻) of neighboring molecules.[10]
The N-Hδ⁺···δ⁻H-B dihydrogen bonds are primarily electrostatic in nature and are significantly stronger than the weak van der Waals forces present in solid ethane.[12] This extensive network of dihydrogen bonds is responsible for the unexpectedly high melting point of this compound and plays a crucial role in stabilizing the crystal lattice.[4] The H···H distances in these bonds are typically around 2.0 Å, which is shorter than the sum of the van der Waals radii of two hydrogen atoms (2.4 Å).[2]
Experimental Protocols
The characterization of the crystal structure and bonding of this compound relies on a combination of experimental and computational techniques.
Synthesis of this compound Single Crystals
High-quality single crystals suitable for X-ray diffraction can be synthesized by various methods. A common laboratory-scale synthesis involves the reaction of sodium borohydride (B1222165) (NaBH₄) with an ammonium (B1175870) salt, such as ammonium sulfate (B86663) ((NH₄)₂SO₄), in a suitable solvent like tetrahydrofuran (B95107) (THF).[13]
Protocol:
-
Powdered sodium borohydride and ammonium sulfate are combined in a round-bottom flask.
-
The flask is cooled to 0 °C, and THF is added.
-
The reaction mixture is stirred vigorously for several hours at room temperature.
-
The solid byproducts are removed by filtration.
-
The filtrate, containing dissolved this compound, is concentrated by rotary evaporation.
-
Single crystals can be grown by slow evaporation of the solvent or by recrystallization from a suitable solvent like diethyl ether.[12]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a primary technique for determining the crystal structure, including unit cell dimensions, space group, and atomic positions.
Methodology:
-
A suitable single crystal of this compound is mounted on a goniometer head.[14]
-
The crystal is cooled to the desired temperature (e.g., 90 K for the orthorhombic phase or 298 K for the tetragonal phase) using a cryostream.[14]
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a full sphere of diffraction data as the crystal is rotated.[14]
-
The collected data is processed to obtain the unit cell parameters and integrated intensities of the reflections.[14]
-
The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.[14]
Neutron Diffraction
Neutron diffraction is particularly crucial for accurately locating the positions of the hydrogen atoms, as they have a larger scattering cross-section for neutrons compared to X-rays.
Methodology:
-
A powdered sample of deuterated or isotopically enriched this compound is typically used to reduce the incoherent scattering from hydrogen.[15][16]
-
The sample is loaded into a vanadium can and placed in a cryostat or furnace to achieve the desired temperature.[16]
-
The experiment is performed at a high-resolution neutron powder diffractometer.[16]
-
A neutron beam of a specific wavelength is diffracted by the sample, and the scattered neutrons are detected at various angles.
-
The resulting diffraction pattern is analyzed using Rietveld refinement to determine the crystal structure, including the precise positions of the deuterium/hydrogen atoms.[15]
Raman Spectroscopy
Raman spectroscopy is a powerful tool for studying the vibrational modes of this compound and for observing the phase transition between the orthorhombic and tetragonal forms.
Methodology:
-
A single crystal or powdered sample of this compound is placed in a temperature-controlled stage (e.g., a liquid nitrogen cooling stage) on a confocal microscope.[1]
-
A laser beam of a specific wavelength is focused onto the sample.[1]
-
The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.
-
Spectra are recorded at various temperatures to observe the changes in the vibrational modes associated with the phase transition. The transition is evident by the increase in the number of vibrational modes upon cooling into the more ordered orthorhombic phase.[1][17]
Computational Chemistry
Density Functional Theory (DFT) and other ab initio methods are extensively used to complement experimental findings and to provide deeper insights into the bonding and energetics of this compound.
Methodology:
-
The crystal structure of this compound is modeled using periodic boundary conditions.
-
DFT calculations are performed using a suitable functional (e.g., PBE, B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][18]
-
Geometry optimization is carried out to find the minimum energy crystal structure.
-
Properties such as bond lengths, bond angles, and vibrational frequencies can be calculated and compared with experimental data.[8][19]
-
Advanced techniques like the Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the B-N bond and the dihydrogen bonds.
Visualizations
The following diagrams, generated using the DOT language, illustrate key structural and relational aspects of this compound.
Caption: Phase transitions of this compound.
Caption: Dihydrogen bonding in this compound.
Caption: Experimental workflow for this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. connectsci.au [connectsci.au]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgsyn.org [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Neutron Scattering Investigations of the Global and Local Structures of Ammine Yttrium Borohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectroscopic studies of the phase transition in this compound: Raman spectroscopy of single crystal NH3BH3 as a function of temperature from 88 to 330 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
thermal decomposition mechanism of solid ammonia borane
An In-depth Technical Guide on the Thermal Decomposition Mechanism of Solid Ammonia (B1221849) Borane (B79455)
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms involved in the thermal decomposition of solid ammonia borane (NH₃BH₃), a material of significant interest for chemical hydrogen storage. The content delves into the reaction pathways, intermediate species, and final products, supported by quantitative data and detailed experimental methodologies.
Introduction
This compound (AB) is a solid compound with a high gravimetric hydrogen density of 19.6 wt%.[1] Its thermal decomposition is a complex, multi-step process that releases hydrogen gas, making it a promising candidate for hydrogen storage applications.[2][3] Understanding the intricate mechanism of its solid-state thermolysis is crucial for optimizing hydrogen release kinetics, improving purity, and designing efficient storage systems. The decomposition is generally characterized by an induction period, followed by nucleation and growth phases, leading to the formation of various B-N-H species.[4]
The Multi-Step Thermal Decomposition Pathway
The thermal decomposition of solid this compound is not a single-step event but rather a cascade of reactions that occur over a wide range of temperatures. The process can be broadly divided into three main stages, each associated with the release of hydrogen and the formation of distinct solid and gaseous products.[5][6]
Stage 1: Low-Temperature Decomposition (approx. 90-120°C)
The initial stage of decomposition begins at temperatures around 90-110°C.[2][5][6] This phase is characterized by an induction period where dihydrogen bonds (N-Hδ⁺···Hδ⁻-B) in the solid AB lattice are disrupted, leading to the formation of a mobile phase of AB.[4] This is followed by a nucleation process, where the key intermediate, the diammoniate of diborane (B8814927) (DADB), [(NH₃)₂BH₂]⁺[BH₄]⁻, is formed.[4] The subsequent growth phase involves a bimolecular reaction between DADB and AB, which releases the first equivalent of hydrogen.[4]
The primary solid product of this stage is polyaminoborane (PAB), a polymeric material with the approximate formula [NH₂BH₂]ₙ.[4] In addition to hydrogen, small amounts of volatile byproducts such as aminoborane (B14716983) (H₂NBH₂) and borazine (B1220974) (B₃N₃H₆) may also be released.[5][6]
Stage 2: Intermediate-Temperature Decomposition (approx. 120-200°C)
As the temperature increases above 120-130°C, the polyaminoborane formed in the first stage undergoes further dehydrogenation.[5][6][7] This second stage of hydrogen release leads to the formation of polyiminoborane (PIB), with the approximate formula [NHBH]ₙ.[6] Borazine is a more significant byproduct in this temperature range.[1]
Stage 3: High-Temperature Decomposition (>500°C)
At much higher temperatures, typically above 500°C and extending to 1500°C, the polymeric B-N-H materials undergo further consolidation and hydrogen release to ultimately form boron nitride (BN), a ceramic material.[3][5][6]
A visual representation of the thermal decomposition pathway is provided in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. In situ solid state 11B MAS-NMR studies of the thermal decomposition of this compound: mechanistic studies of the hydrogen release pathways from a solid state hydrogen storage material - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Pyrolytic decomposition of this compound to boron nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Solubility of Ammonia Borane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ammonia (B1221849) borane (B79455) (AB), a promising hydrogen storage material, in various organic solvents. Understanding the solubility of ammonia borane is critical for its application in solution-phase hydrogen generation, purification, and in the synthesis of novel derivatives for various applications, including drug development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key experimental workflow.
Quantitative Solubility Data
The solubility of this compound in organic solvents is a key parameter for its use in solution-based applications. The following table summarizes the available quantitative solubility data at ambient temperature. It is important to note that the solubility can be influenced by factors such as temperature, solvent purity, and the crystalline form of this compound.
| Solvent | Chemical Formula | Solubility (g AB / 100 g solvent) | Temperature (°C) |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 25[1][2][3] | Room Temperature |
| Methanol | CH₃OH | 23[4] | Ambient |
| Ethanol | C₂H₅OH | 6.5[3] | Room Temperature |
| Diethyl Ether | (C₂H₅)₂O | 0.74[3] | Room Temperature |
| Diglyme | C₆H₁₄O₃ | 37.4[5] | Ambient |
| Triglyme | C₈H₁₈O₄ | 34.4[5][6] | Ambient |
| Liquid Ammonia | NH₃ | 260[7] | Not Specified |
| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | C₈H₁₅ClN₂ | 47.5[5] | Not Specified |
Experimental Protocols for Solubility Determination
The accurate determination of this compound's solubility requires careful experimental procedures, especially given its sensitivity to air and moisture. The following protocols describe the gravimetric and spectroscopic methods adapted for air-sensitive compounds.
Gravimetric Method
The gravimetric method is a primary technique for solubility determination, relying on the direct measurement of the mass of the dissolved solute in a saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Schlenk flasks or similar inert atmosphere glassware
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and needles for liquid transfer
-
Filtration apparatus suitable for air-sensitive compounds (e.g., cannula filtration or a filter stick)
-
Pre-weighed, sealable vials
-
Vacuum oven
Procedure:
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas.
-
Saturation: In a Schlenk flask under an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent.
-
Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the suspension vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and allow the excess solid to settle to confirm that a solid phase remains.
-
Sampling: Once equilibrium is reached, stop stirring and allow the solid to settle completely. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe and needle. To avoid precipitation, it is crucial to maintain the temperature of the solution during transfer.
-
Filtration: Transfer the solution through a filter (e.g., a PTFE syringe filter or a filter cannula packed with glass wool) into a pre-weighed, sealable vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully remove the solvent under reduced pressure in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the this compound.
-
Mass Determination: Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dry this compound residue.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent in the collected sample.
Spectroscopic Method (¹¹B NMR)
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the concentration of boron-containing species in solution, and thus the solubility of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous deuterated organic solvent of interest (e.g., THF-d₈)
-
Internal standard (a non-reactive compound with a known concentration and a distinct NMR signal, soluble in the chosen solvent)
-
Schlenk flasks or NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)
-
Inert gas supply
-
Constant temperature bath
-
NMR spectrometer
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of the internal standard in the deuterated solvent.
-
Saturation: In a sealable NMR tube or a Schlenk flask under an inert atmosphere, prepare a saturated solution of this compound in the deuterated solvent containing a known concentration of the internal standard, following the equilibration steps described in the gravimetric method.
-
NMR Analysis: After allowing the excess solid to settle, carefully decant the supernatant into a clean, dry NMR tube under an inert atmosphere.
-
Data Acquisition: Acquire a quantitative ¹¹B NMR spectrum of the saturated solution at the desired temperature. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ of the nuclei of interest).
-
Concentration Calculation: Integrate the signal corresponding to this compound and the signal of the internal standard. The concentration of this compound can be calculated using the following equation:
Concentration of AB = (Integral of AB / Integral of Standard) * (Concentration of Standard)
-
Solubility Determination: The solubility can then be expressed in the desired units (e.g., g/100g solvent) by converting the molar concentration using the molecular weight of this compound and the density of the solvent.
Visualizing Experimental Workflows
The following diagram, generated using Graphviz, illustrates a typical workflow for the catalytic dehydrogenation of this compound in an organic solvent, a common application where its solubility is a critical factor.
Caption: Workflow for catalytic dehydrogenation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Hydrogen Evolution upon this compound Solvolysis: Comparison between the Hydrolysis and Methanolysis Reactions [mdpi.com]
- 5. This compound: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrogen vs. hydrogen bonding in the solvation of this compound by tetrahydrofuran and liquid ammonia - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Dawn of Boron-Nitrogen Chemistry: A Technical Guide to the Discovery and Initial Synthesis of Borazane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borazane, also known as ammonia (B1221849) borane (B79455) (H₃NBH₃), stands as a cornerstone in the field of boron-nitrogen chemistry. Its discovery and initial synthesis, intrinsically linked with that of its cyclic counterpart borazine (B1220974), marked a significant advancement in inorganic chemistry, pioneered by the meticulous work of Alfred Stock and his collaborator Erich Pohland in 1926.[1][2][3] This technical guide provides an in-depth exploration of the historical discovery and the evolution of the synthesis of borazane, presenting key experimental protocols, quantitative data, and reaction pathways to serve as a comprehensive resource for researchers.
The Historical Context: Alfred Stock's Pioneering Work
Alfred Stock, a German inorganic chemist, was a trailblazer in the study of boron hydrides, developing innovative vacuum line techniques to handle these highly reactive and volatile compounds.[4][5] His systematic investigation into the reactions of diborane (B8814927) (B₂H₆) led to the landmark discovery of borazine (B₃N₃H₆), often dubbed "inorganic benzene" due to its isoelectronic and isostructural similarities to the aromatic hydrocarbon.[1][6][7] The initial synthesis of borazine by Stock and Pohland involved the reaction of diborane with ammonia, a process that laid the groundwork for the isolation and understanding of the simpler adduct, borazane.
The First Synthesis: From an Adduct to Borazine
The seminal 1926 publication by Stock and Pohland described the synthesis of borazine through the thermal decomposition of a diborane-ammonia adduct.[6][8][9] While their primary focus was on the cyclic trimer, the formation of the initial 1:1 adduct, borazane, was a critical intermediate step.
Experimental Protocols
Historical Synthesis of Borazine (Stock and Pohland, 1926)
This protocol describes the original method used to synthesize borazine, which proceeds through a borazane-related adduct.
Objective: To synthesize borazine from diborane and ammonia.
Reactants:
-
Diborane (B₂H₆)
-
Ammonia (NH₃)
Procedure:
-
A 1:2 molar ratio of diborane and ammonia gas is introduced into a sealed reaction vessel.[8][9]
-
The vessel is heated to a temperature range of 250–300 °C.[8]
-
The reaction initially forms a non-volatile solid adduct, the diammoniate of diborane ([H₂B(NH₃)₂]⁺[BH₄]⁻).[6][9]
-
Upon further heating, this adduct decomposes to produce borazine, hydrogen gas, and solid polymeric by-products.[9]
-
The volatile borazine product is then collected and purified using vacuum fractional distillation.
Quantitative Data for Historical Borazine Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (B₂H₆:NH₃) | 1:2 | [8][9] |
| Temperature | 250–300 °C | [8] |
| Yield | ~50% | [8] |
Modern Synthesis of Borazane (Ammonia Borane)
Modern synthetic methods offer significant improvements in terms of safety, yield, and scalability. A widely adopted approach involves the reaction of sodium borohydride (B1222165) with an ammonium (B1175870) salt in an appropriate solvent.
Objective: To synthesize this compound in high yield and purity.
Reactants:
-
Sodium borohydride (NaBH₄)
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Water
Procedure:
-
A 2-L round-bottom flask equipped with a magnetic stir bar is charged with powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol).[10]
-
The flask is cooled to 0 °C in an ice-water bath.[10]
-
500 mL of reagent-grade tetrahydrofuran is added to the flask.[10]
-
The heterogeneous mixture is stirred vigorously (1000 rpm) at 0 °C.[10]
-
Water (4.5 mL, 250 mmol) is added dropwise over 5 minutes.[10]
-
The reaction is allowed to warm to room temperature and stirred vigorously for 4-6 hours.[10]
-
The reaction progress is monitored by ¹¹B NMR spectroscopy until the disappearance of the sodium borohydride peak.[10]
-
The reaction mixture is filtered through a bed of celite to remove solid by-products.[10]
-
The filtrate is concentrated under reduced pressure to yield this compound as a white solid.
Quantitative Data for Modern Borazane Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (NaBH₄:(NH₄)₂SO₄) | 1:1 | [10] |
| Solvent | Tetrahydrofuran (THF) | [10] |
| Temperature | 0 °C to Room Temperature | [10] |
| Reaction Time | 4–6 hours | [10] |
| Yield | ≥95% | [11] |
| Purity | ≥98% | [11] |
| ¹¹B NMR Chemical Shift (in D₂O) | δ ≈ -22.0 ppm (quartet) | [10][12] |
Characterization of Borazane
The synthesized borazane can be characterized using various spectroscopic techniques.
-
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for characterizing boron-containing compounds.[13] this compound exhibits a characteristic quartet in its ¹¹B NMR spectrum at approximately -22.0 ppm, arising from the coupling of the boron nucleus with the three attached hydrogen atoms.[10][12]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the protons in the molecule. The protons on the boron and nitrogen atoms show distinct signals and coupling patterns.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic B-H and N-H stretching and bending vibrations in the borazane molecule.
Conclusion
The discovery of borazane and borazine by Alfred Stock and Erich Pohland opened up a new frontier in inorganic chemistry. While the original synthetic methods were challenging and low-yielding, modern procedures have made borazane readily accessible for a wide range of applications, from a convenient source of hydrogen for fuel cells to a versatile reagent in organic synthesis. This guide provides a foundational understanding of the historical context and practical synthesis of this important boron-nitrogen compound, serving as a valuable resource for the scientific community.
References
- 1. acs.org [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alfred_Stock [chemeurope.com]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Borazine | PPTX [slideshare.net]
- 7. sibran.ru [sibran.ru]
- 8. Borazine - Wikipedia [en.wikipedia.org]
- 9. kccollege.ac.in [kccollege.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Hydrogen Content of Ammonia Borane
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (NH₃BH₃) has garnered significant attention as a promising material for chemical hydrogen storage due to its remarkably high hydrogen content. This technical guide provides an in-depth analysis of the theoretical hydrogen capacity of ammonia borane, detailed experimental protocols for its synthesis and the determination of its hydrogen content, and a thorough examination of its decomposition pathways.
Theoretical Hydrogen Content of this compound
This compound is a white, crystalline solid with a molecular weight of 30.87 g/mol . Its high hydrogen content is a key attribute for its potential use in hydrogen storage applications. The theoretical gravimetric and volumetric hydrogen densities are among the highest for a chemical hydride.[1]
| Parameter | Value | Reference |
| Gravimetric Hydrogen Density | 19.6 wt% | [1][2] |
| Volumetric Hydrogen Density | ~146 kg H₂/m³ (or 146 g H₂/L) | [3][4] |
The high gravimetric density of 19.6 wt% signifies that nearly one-fifth of this compound's mass is hydrogen.[1] This exceptional capacity makes it a compelling candidate for applications where weight is a critical factor.
Synthesis of this compound: Experimental Protocols
Several methods have been developed for the synthesis of this compound. Below are two common and reliable experimental protocols.
Protocol 2.1: Synthesis via Reaction of Sodium Borohydride (B1222165) and Ammonium (B1175870) Sulfate (B86663)
This method, adapted from Ramachandran and Gagare, is a widely used laboratory-scale synthesis.[5]
Materials:
-
Sodium borohydride (NaBH₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Celite
Procedure:
-
To a dry, 2-L round-bottom flask equipped with a magnetic stir bar, add powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add 500 mL of anhydrous THF to the flask.
-
While vigorously stirring at 0 °C, add deionized water (4.5 mL, 250 mmol) dropwise over 5 minutes. Hydrogen gas will evolve, so proper ventilation is crucial.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 4-6 hours.
-
Filter the reaction mixture through a bed of Celite under vacuum.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like a THF/diethyl ether mixture.
Protocol 2.2: One-Pot Synthesis via In Situ Formation of Ammonium Borohydride
This method provides a simplified, one-pot synthesis with high yield and purity.[6]
Materials:
-
Ammonium salt (e.g., NH₄Cl, NH₄F)
-
Alkali metal borohydride (e.g., NaBH₄, LiBH₄)
-
Liquid ammonia (NH₃)
-
Anhydrous ether (e.g., diethyl ether, THF)
Procedure:
-
In a flask cooled with a dry ice/acetone bath, condense liquid ammonia.
-
Add the ammonium salt and the alkali metal borohydride to the liquid ammonia to form ammonium borohydride in situ.
-
Slowly add the anhydrous ether to the solution. The addition of the ether induces the decomposition of ammonium borohydride to this compound and hydrogen gas.
-
Allow the ammonia to evaporate.
-
The resulting this compound can be isolated and purified. This method is advantageous as it avoids the isolation of the unstable ammonium borohydride intermediate.[6]
Determination of Hydrogen Content: Experimental Protocol
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful technique to determine the hydrogen release from this compound as a function of temperature.
Materials:
-
This compound sample
-
TGA-MS instrument
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
Place a small, accurately weighed amount of the this compound sample (typically 1-10 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas to remove any air and reactive gases.
-
Heat the sample from room temperature to a desired final temperature (e.g., 200 °C or higher) at a controlled heating rate (e.g., 5-10 °C/min).
-
Simultaneously, monitor the mass loss of the sample using the TGA and analyze the evolved gases using the mass spectrometer. The mass spectrometer should be set to monitor the m/z ratio for hydrogen (m/z = 2).
-
The percentage of mass loss corresponding to hydrogen release can be calculated from the TGA data. The MS data confirms that the mass loss is due to the evolution of hydrogen and can also be used to detect any gaseous byproducts.
Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is a multi-step process that results in the release of hydrogen gas. The pathway involves the formation of several polymeric intermediates.
The decomposition begins at temperatures around 80-110 °C with the release of the first equivalent of hydrogen.[7][8] A second equivalent of hydrogen is released at approximately 120-160 °C.[9] Further heating to much higher temperatures (above 500 °C) can lead to the formation of boron nitride.[9]
Key Decomposition Steps and Intermediates:
-
Step 1 (approx. 80-120 °C): this compound (NH₃BH₃) undergoes intermolecular dehydrogenation to form polyaminoborane ([-NH₂-BH₂-]n) and releases one equivalent of H₂.
-
Step 2 (approx. 120-200 °C): Polyaminoborane further decomposes to form polyiminoborane ([-NH-BH-]n) and releases a second equivalent of H₂. During this stage, the volatile byproduct borazine (B1220974) (B₃N₃H₆) can also be formed.[8][10]
-
Step 3 (>500 °C): The polymeric residue (BNH)x undergoes further dehydrogenation and rearrangement at high temperatures to form hexagonal boron nitride (h-BN).[9]
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for determining hydrogen content.
References
- 1. hydrogennewsletter.com [hydrogennewsletter.com]
- 2. Kinetics study of solid this compound hydrogen release – modeling and experimental validation for chemical hydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of this compound for hydrogen storage applications - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of this compound for Hydrogen Storage Applications | Journal Article | PNNL [pnnl.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simplified Synthesis of Bulk this compound | PNNL [pnnl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.seku.ac.ke [repository.seku.ac.ke]
- 9. Thermal Interaction Mechanisms of Ammonium Perchlorate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure of the B-N Dative Bond in Ammonia Borane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic structure of the boron-nitrogen (B-N) dative bond in ammonia (B1221849) borane (B79455) (H₃NBH₃). Ammonia borane, a molecule isoelectronic with ethane, presents a unique bonding paradigm that has significant implications for its chemical and physical properties, including its potential as a hydrogen storage material. This document synthesizes key findings from experimental and computational studies, presenting quantitative data in structured tables, detailing experimental and computational protocols, and illustrating fundamental concepts with diagrams.
Introduction to the B-N Dative Bond
The bond between the boron and nitrogen atoms in this compound is a classic example of a dative covalent bond, also known as a coordinate bond.[1][2][3] In this arrangement, the nitrogen atom of the ammonia (NH₃) fragment, a Lewis base, donates its lone pair of electrons to the empty p-orbital of the boron atom in the borane (BH₃) fragment, a Lewis acid.[4][5] This interaction results in the formation of a stable adduct with an ethane-like staggered conformation.[6]
Despite the structural similarity to ethane, the electronic nature of the B-N bond imparts significantly different properties to this compound.[1][2][3] The polarity of the B-N bond, arising from the difference in electronegativity between boron and nitrogen, and the presence of hydridic hydrogens on boron and protic hydrogens on nitrogen lead to strong intermolecular dihydrogen bonds.[1][2][7] These interactions are responsible for this compound being a solid at room temperature, in stark contrast to the gaseous nature of ethane.[6][7][8]
Formation of the B-N Dative Bond
The formation of the B-N dative bond in this compound can be visualized as the interaction between the Highest Occupied Molecular Orbital (HOMO) of ammonia and the Lowest Unoccupied Molecular Orbital (LUMO) of borane.
Molecular Orbital Description
A more detailed understanding of the B-N bond can be achieved through a molecular orbital (MO) diagram. The interaction between the frontier orbitals of ammonia and borane leads to the formation of a bonding (σ) and an antibonding (σ*) molecular orbital.
The 5a₁ orbital of this compound has significant N-B bonding character.[9] The highest occupied molecular orbital (HOMO) and the next highest occupied molecular orbital (HOMO-1) are primarily localized on the BH₃ moiety.[9]
Quantitative Analysis of the B-N Bond
The electronic and structural properties of the B-N bond have been extensively studied using various experimental and computational methods. The following tables summarize key quantitative data.
Table 1: B-N Bond Length in this compound
| Phase/Method | B-N Bond Length (Å) | Reference(s) |
| Solid State (Neutron Diffraction) | 1.58(2) | [6][8][10] |
| Solid State (Inelastic Neutron Scattering) | 1.58 | [11] |
| Gas Phase (Microwave Spectroscopy, Calculated) | 1.658 | [11] |
| Gas Phase (CCSD(T)/cc-pVTZ) | 1.649 | [12] |
| Crystal Structure (Computational Model) | 1.58 | [13] |
| Isolated Monomer (Computational Model) | ~1.66 | [13][14] |
The shortening of the B-N bond by approximately 0.1 Å in the solid state compared to the gas phase is attributed to the enhancement of donation and electrostatic contributions due to dipole-dipole interactions in the crystal lattice.[7][13][14][15]
Table 2: Energetic Properties of the B-N Bond and Intermolecular Interactions
| Property | Value (kcal/mol) | Method | Reference(s) |
| Enhancement of Donation (Solid vs. Gas) | 6.5 | ETS-NOCV | [7][13][14][15] |
| Enhancement of Electrostatic (Solid vs. Gas) | 11.3 | ETS-NOCV | [7][13][14][15] |
| Dihydrogen Bond Strength (Dimer) | 3.95 | ETS-NOCV | [7][14][15] |
| Dihydrogen Bond Strength (Trimer) | 2.47 | ETS-NOCV | [7][14][15] |
| Dihydrogen Bond Strength (Tetramer) | 2.65 | ETS-NOCV | [7][14][15] |
| Dihydrogen Bond Strength (Crystal Model) | 1.95 | ETS-NOCV | [7][14][15] |
| Electronic Stabilization from Dihydrogen Bonding | -17.5 | ETS | [7][14][15] |
| Electrostatic Stabilization from Dihydrogen Bonding | -19.4 | ETS | [7][14][15] |
Table 3: Electronic Properties of this compound
| Property | Value | Method | Reference(s) |
| First Ionization Energy | 10.57 eV | CCSD(T)/cc-pVTZ | [12] |
| Valence Ionic State 1 | 10.59 eV | Photoelectron Spectroscopy | [9] |
| Valence Ionic State 2 | 12.78 eV | Photoelectron Spectroscopy | [9] |
| B 1s Core Electron Binding Energy | 194.01 eV | CCSD(T)/cc-pVTZ | [12] |
| N 1s Core Electron Binding Energy | 408.20 eV | CCSD(T)/cc-pVTZ | [12] |
| B 1s Core-Level Binding Energy | 194.05 eV | Photoelectron Spectroscopy | [9] |
| Dipole Moment (Gas Phase) | 5.397 D | CCSD(T)/cc-pVTZ | [12] |
| Electron Density at B-N Bond Critical Point (ρ(B-N)) | 0.103 - 0.073 au | AIM | [4][5] |
Experimental and Computational Methodologies
A variety of sophisticated techniques have been employed to elucidate the electronic structure of the B-N dative bond.
-
Neutron Diffraction: This technique is crucial for accurately determining the positions of hydrogen atoms, which is difficult with X-ray diffraction.[8][10] Single crystals of this compound are irradiated with a beam of neutrons, and the resulting diffraction pattern is analyzed to determine the crystal structure, including precise bond lengths and angles.[6]
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are used to probe the bonding environment within the molecule.[2] The B-N stretching frequency is particularly sensitive to the bond strength and the local environment.[1][2][16] For solid-state measurements, samples are often cooled to low temperatures (e.g., 77 K) to reduce thermal broadening of the spectral lines.[1][2]
-
Inelastic Neutron Scattering (INS): INS is used to study the vibrational dynamics of the molecule, particularly the rotational and torsional motions of the NH₃ and BH₃ groups.[17] This provides insights into the strength of dihydrogen bonding interactions.[17]
-
Photoelectron Spectroscopy (PES): PES is used to measure the binding energies of both valence and core electrons, providing direct information about the molecular orbital energy levels.[9]
Computational chemistry plays a vital role in interpreting experimental data and providing a deeper understanding of the bonding in this compound.
-
Density Functional Theory (DFT): DFT methods, such as M06-2X with a 6-311++G(2df,2pd) basis set, are widely used for geometry optimizations and vibrational frequency calculations of this compound clusters and crystal models.[1][2][16]
-
Coupled-Cluster Theory (e.g., CCSD(T)): This high-level ab initio method provides very accurate energies and molecular properties, often serving as a benchmark for other computational methods.[1][12] The CCSD(T)/cc-pVTZ level of theory has been used to study the electronic properties of the this compound monomer.[12]
-
Energy Decomposition Analysis (EDA) with Natural Orbitals for Chemical Valence (NOCV): The ETS-NOCV scheme is a powerful tool for analyzing the nature of chemical bonds. It partitions the total interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. The orbital interaction term can be further decomposed into contributions from different NOCV pairs, providing a quantitative measure of donation and back-donation.[7][13][14][15]
-
Atoms in Molecules (AIM) Theory: AIM analysis is used to characterize the topology of the electron density.[4][5] By locating bond critical points and analyzing the properties of the electron density at these points (e.g., the electron density ρ and its Laplacian ∇²ρ), one can classify the nature of the chemical bond (e.g., covalent vs. ionic).[4][5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding in terms of Lewis-like structures. It can be used to quantify charge transfer between the donor and acceptor fragments.
The general workflow for a computational study of the B-N bond in this compound is illustrated below.
Conclusion
The electronic structure of the B-N dative bond in this compound is a complex interplay of covalent and ionic character, significantly influenced by the surrounding environment. While the bond is formed by the donation of the nitrogen lone pair to the empty boron p-orbital, its properties, particularly the bond length, are modulated by strong intermolecular dihydrogen bonds and electrostatic interactions in the solid state. A combination of advanced experimental and computational techniques has provided a detailed and quantitative understanding of this fascinating chemical bond, which is crucial for the rational design of new materials for applications such as hydrogen storage.
References
- 1. Probing Dative and Dihydrogen Bonding in this compound with Electronic Structure Computations and Raman under Nitrogen Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound in an external electric field: structure, charge transfer, and chemical bonding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Photoemission and X-ray Absorption Investigation of Ammonia-Borane in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ammonia_borane [chemeurope.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dehydrogenation of this compound Impacts Valence and Core Electrons: A Photoemission Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bonding in this compound: an analysis based on the natural orbitals for chemical valence and the extended transition state method (ETS-NOCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
The Thermal Behavior of Ammonia Borane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (NH₃BH₃), a molecule isoelectronic to ethane, has garnered significant attention as a promising material for chemical hydrogen storage due to its high hydrogen content (19.6 wt%). Understanding its physical properties as a function of temperature is critical for its safe handling, storage, and application. This technical guide provides an in-depth overview of the thermal behavior of ammonia borane, presenting key physical property data, detailed experimental protocols for its characterization, and a visualization of its thermal decomposition pathway.
Physical Properties of this compound at Various Temperatures
The physical state and properties of this compound are highly dependent on temperature, exhibiting distinct phase transitions and decomposition pathways.
Crystal Structure and Phase Transitions
At ambient conditions, this compound exists as a white, crystalline solid. It undergoes a phase transition at low temperatures.[1][2][3]
-
Low-Temperature Phase: Below approximately -48 °C (225 K), this compound adopts an orthorhombic crystal structure with the space group Pmn2₁.[1][3] In this phase, the B-N bonds are aligned in layers.[3]
-
High-Temperature Phase: Above -48 °C, it transitions to a body-centered tetragonal structure with the space group I4mm.[1][4] This structure is characterized by a degree of disorder in the hydrogen positions.[4][5]
The transition from the tetragonal to the orthorhombic phase upon cooling is a result of changes in the lattice dynamics, though the molecular structure of NH₃BH₃ is preserved.[2]
Melting and Decomposition
Upon heating, this compound melts and subsequently undergoes a multi-step thermal decomposition, primarily releasing hydrogen gas.
-
Melting: The melting point of pure this compound is reported to be in the range of 112–114 °C.[3][6] Some studies suggest that the endothermic process of melting begins around 90 °C and maximizes at approximately 102.4 °C.[7]
-
Thermal Decomposition: The thermal decomposition of this compound is a complex, exothermic process that occurs in multiple stages.[3][8][9] The decomposition can begin at temperatures as low as 70-80 °C, with the rate increasing significantly at higher temperatures.[1][9][10] The process is generally accepted to occur in two main steps below 200 °C, leading to the formation of polymeric species.[8] A third decomposition step occurs at much higher temperatures, ultimately leading to the formation of boron nitride.[8][11]
Quantitative Data on Physical Properties
The following tables summarize the key quantitative data regarding the physical properties of this compound at different temperatures.
Table 1: Phase Transition and Melting Point
| Property | Temperature (°C) | Temperature (K) | Crystal Structure/State |
| Orthorhombic to Tetragonal Phase Transition | ~ -48 | ~ 225 | Solid |
| Melting Point | 112 - 114 | 385 - 387 | Solid to Liquid |
Table 2: Thermal Decomposition Characteristics
| Decomposition Stage | Onset Temperature (°C) | Key Gaseous Products | Solid Residue |
| First Stage | 70 - 110 | H₂ | Polymeric aminoborane (B14716983) (-(NH₂BH₂)n-) |
| Second Stage | 120 - 200 | H₂ | Polyiminoborane (-(NHBH)n-) |
| Third Stage | > 500 | H₂ | Boron Nitride (BN) |
Table 3: Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Solubility ( g/100 g solvent) |
| Water | 33.6 |
| Anhydrous Liquid Ammonia | 259.7 |
| Tetrahydrofuran | 25 |
| Triglyme | 34.4 |
| Ethanol | 6.5 |
| Isopropanol | 4 |
| Isobutanol | 1 |
| Diethyl Ether | 0.74 |
Experimental Protocols for Characterization
The characterization of the physical properties of this compound at different temperatures is typically performed using a suite of thermal analysis and spectroscopic techniques.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine phase transition temperatures, melting point, and enthalpy changes associated with thermal events.
-
Methodology: A small, weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed. The sample is then heated at a constant rate (e.g., 2, 5, or 10 °C/min) under an inert atmosphere (e.g., nitrogen flow of 20-70 mL/min).[12][13] An empty sealed pan is used as a reference. The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded as peaks in the DSC thermogram.[14]
Thermogravimetric Analysis (TGA)
-
Objective: To quantify mass loss as a function of temperature, providing information on decomposition stages and thermal stability.
-
Methodology: A weighed sample of this compound (typically 3-10 mg) is placed in a ceramic (e.g., alumina) or platinum pan.[12] The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen flow of 40 mL/min).[12] The mass of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots mass percentage against temperature, with steps in the curve indicating mass loss events.[8]
X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and identify different phases of this compound at various temperatures.
-
Methodology: A powdered sample of this compound is mounted on a sample holder. For temperature-dependent studies, a specialized heating or cooling stage is used. X-rays (commonly Cu Kα radiation) are directed at the sample, and the diffraction pattern is recorded by a detector.[12] The diffraction angles (2θ) and intensities are used to identify the crystal structure by comparing the experimental pattern to known crystallographic databases.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and monitor chemical changes during thermal decomposition.
-
Methodology: For solid-state analysis, Attenuated Total Reflectance (ATR)-FTIR is often employed.[8] A small amount of the sample is placed in direct contact with an ATR crystal. An infrared beam is passed through the crystal, and the resulting spectrum of absorbed frequencies is recorded. For evolved gas analysis, the outlet of a TGA instrument can be coupled to an FTIR gas cell, allowing for the identification of gaseous decomposition products in real-time.[12]
Visualization of the Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process involving several intermediates. The following diagram illustrates the generally accepted pathway for the first two stages of decomposition.
Caption: Thermal decomposition pathway of this compound.
This guide provides a foundational understanding of the physical properties of this compound at different temperatures. For more specific applications, it is recommended to consult the primary research literature cited herein.
References
- 1. mdpi.com [mdpi.com]
- 2. Size Dependence of the Tetragonal to Orthorhombic Phase Transition of this compound in Nanoconfinement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments on Hydrogen Release from this compound [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 11. repository.seku.ac.ke [repository.seku.ac.ke]
- 12. mdpi.com [mdpi.com]
- 13. Tuning the Solid-State Hydrogen Release of this compound by Entrapping the Intermediates: The Role of High-Boiling-Point Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Early Investigations into Ammonia Borane for Hydrogen Storage: A Technical Guide
Executive Summary
Ammonia (B1221849) borane (B79455) (NH₃BH₃), a simple molecular compound, garnered significant attention in the early 2000s as a promising material for chemical hydrogen storage due to its remarkably high hydrogen content (19.6 wt%).[1][2][3] This technical guide provides an in-depth overview of the foundational research into ammonia borane, focusing on its synthesis, characterization, and the initial methodologies explored for hydrogen release. The document details key experimental protocols, presents quantitative data from seminal studies, and visualizes the fundamental reaction pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the historical context and early technical underpinnings of this compound as a hydrogen storage vector.
Introduction
The quest for a safe, efficient, and high-capacity hydrogen storage medium is a critical challenge in the development of a hydrogen-based economy. In the early 2000s, this compound (AB) emerged as a leading candidate among chemical hydrides.[2] Its high gravimetric and volumetric hydrogen densities, coupled with its stability in the solid state under ambient conditions, made it an attractive alternative to conventional hydrogen storage methods.[3] Early investigations focused on understanding the fundamental chemistry of AB, including developing viable synthetic routes and exploring methods to control the release of hydrogen. This guide revisits these pioneering studies to provide a comprehensive technical resource on the foundational research in this field.
Synthesis of this compound
Early research efforts were directed at developing safe and scalable methods for synthesizing high-purity this compound. One of the most common and safest methods that emerged was the reaction of a borohydride (B1222165) salt with an ammonium (B1175870) salt in an appropriate solvent.[2]
Experimental Protocol: Synthesis of this compound from Sodium Borohydride and Ammonium Sulfate (B86663)
This protocol is based on early, widely adopted methods for the laboratory-scale synthesis of this compound.[4]
Materials:
-
Sodium borohydride (NaBH₄), powdered
-
Ammonium sulfate ((NH₄)₂SO₄), powdered
-
Tetrahydrofuran (THF), reagent grade
-
Water, deionized
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice-water bath
-
Powder funnel
-
Glass pipette
-
Sintered glass filter
-
Filter flask
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
A 2-L round-bottom flask is charged with powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol) under ambient conditions.[4]
-
The flask is cooled to 0°C in an ice-water bath, and 500 mL of THF is added.[4]
-
The heterogeneous mixture is stirred vigorously (e.g., 1000 rpm).[4]
-
Water (4.5 mL, 250 mmol) is added dropwise over 5 minutes. Vigorous bubbling may be observed.[4]
-
After the addition of water, the ice bath is removed, and the reaction is allowed to proceed at room temperature with continued stirring for 4-6 hours.[4]
-
The reaction progress can be monitored by ¹¹B NMR spectroscopy to confirm the consumption of sodium borohydride.[4]
-
Upon completion, the reaction mixture is filtered through a bed of Celite to remove solid byproducts.[4]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a white solid.
-
The solid is further dried under high vacuum for several hours to remove residual solvent, yielding pure this compound.
Characterization of this compound
Early studies employed a range of analytical techniques to characterize the structure and purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR and ¹H NMR were crucial for confirming the formation of the B-N dative bond and assessing the purity of the product. The characteristic quartet in the ¹¹B NMR spectrum is a key indicator of this compound formation.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the characteristic vibrational modes of the B-H and N-H bonds in the molecule.
-
X-ray Diffraction (XRD): XRD was used to determine the crystal structure of solid this compound.
Hydrogen Release from this compound
Initial investigations into hydrogen release from this compound primarily focused on two main pathways: thermolysis (thermal decomposition) and hydrolysis.
Thermal Decomposition (Thermolysis)
Thermolysis involves heating solid this compound to induce the release of hydrogen gas. Early studies established that this process occurs in multiple steps and is often accompanied by the formation of various byproducts.[5][6]
Thermogravimetric analysis was a key technique in early studies to quantify the hydrogen release from this compound as a function of temperature.
Equipment:
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
-
Inert gas supply (e.g., nitrogen or argon).
Procedure:
-
A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in the TGA sample pan.
-
The TGA furnace is purged with an inert gas to remove any air.
-
The sample is heated at a controlled rate (e.g., 5 °C/min) over a desired temperature range (e.g., 25 °C to 300 °C).
-
The mass loss of the sample is recorded as a function of temperature.
-
The evolved gases are simultaneously analyzed by MS or FTIR to identify the composition of the released species (H₂, NH₃, borazine (B1220974), etc.).
| Parameter | Value | Conditions | Reference |
| Onset Decomposition Temperature | ~70-90 °C | Neat AB, slow heating rates | [6][7] |
| First Exothermic Event | ~110 °C | Neat AB | [5] |
| Hydrogen Released (First Step) | ~1.0 equivalent | Heated at 85 °C | [2] |
| Hydrogen Released (up to 150 °C) | ~2.0 equivalents | Neat AB | [8] |
| Enthalpy of First Decomposition | -21 kJ mol⁻¹ | Exothermic | [9] |
Early investigations revealed a complex, multi-step decomposition mechanism. A simplified representation of the proposed pathway is as follows:
-
Initiation: The decomposition is initiated by intermolecular dihydrogen bonding (N-H...H-B) interactions within the solid-state lattice.[7]
-
Formation of Diammoniate of Diborane (B8814927) (DADB): A key intermediate, the diammoniate of diborane ([NH₃BH₂NH₃]⁺[BH₄]⁻), is formed in the initial stages.[6]
-
First Hydrogen Release: DADB and other mobile this compound species react to release the first equivalent of hydrogen, forming polyaminoborane ([-NH₂-BH₂-]n).[6]
-
Second Hydrogen Release: At higher temperatures (typically above 120-130 °C), further dehydrogenation occurs, leading to the formation of polyborazylene and the release of a second equivalent of hydrogen. Volatile byproducts such as borazine (B₃N₃H₆) are also formed in this step.[2]
-
Final Decomposition: At even higher temperatures, the polymeric residue can be converted to boron nitride (BN).[5]
Hydrolysis
The reaction of this compound with water to produce hydrogen gas was another area of early investigation. This process can be catalyzed by various metal complexes and nanomaterials.
Equipment:
-
Reaction flask (e.g., a two-necked round-bottom flask)
-
Magnetic stirrer
-
Gas burette or other gas collection apparatus to measure the volume of evolved hydrogen
-
Water bath for temperature control
Procedure:
-
A known amount of this compound is dissolved in water in the reaction flask.
-
The reaction flask is connected to the gas collection apparatus and placed in a temperature-controlled water bath.
-
A catalyst (e.g., a solution of a metal salt or a suspension of a solid catalyst) is injected into the this compound solution to initiate the reaction.
-
The volume of hydrogen gas evolved is measured over time.
| Catalyst | Temperature (°C) | Turnover Frequency (TOF) (mol H₂ / mol catalyst · min) | Reference |
| RuCl₃ | Room Temp. | 150 | [10] |
| Raney Ni | Room Temp. | Not specified | [10] |
| Pd/C | Room Temp. | Not specified | [10] |
Visualizations
Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Thermal Decomposition Pathway of this compound
Caption: Simplified thermal decomposition pathway of this compound.
Conclusion
The early investigations into this compound laid the critical groundwork for its consideration as a high-capacity hydrogen storage material. These foundational studies successfully established reliable synthetic routes, characterized the fundamental properties of the material, and elucidated the primary pathways for hydrogen release. While significant challenges, such as the regeneration of spent fuel and the release of volatile byproducts, were identified and continue to be areas of active research, the initial work unequivocally demonstrated the potential of this compound. This technical guide serves as a testament to the pioneering research that opened the door for the ongoing development of advanced materials for chemical hydrogen storage.
References
- 1. orgsyn.org [orgsyn.org]
- 2. This compound: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound for hydrogen storage applications - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. Hydrogen Evolution upon this compound Solvolysis: Comparison between the Hydrolysis and Methanolysis Reactions [mdpi.com]
A Technical Guide to Quantum Chemical Calculations on Ammonia Borane Stability
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (NH₃BH₃, AB) has garnered significant attention as a potential chemical hydrogen storage material due to its high hydrogen content (19.6 wt.%), stability under ambient conditions, and non-toxic nature.[1][2] Understanding the thermodynamics and kinetics of its hydrogen release is paramount for its practical application. Quantum chemical calculations have proven to be a powerful tool for elucidating the complex decomposition mechanisms, predicting reaction pathways, and quantifying the stability of ammonia borane and its derivatives.[3] This guide provides an in-depth overview of the theoretical approaches used to study AB stability, presenting key quantitative data, computational methodologies, and visual representations of the underlying chemical processes.
Theoretical Foundation of this compound Stability Analysis
The stability of this compound is intrinsically linked to the energy required to break its chemical bonds and the activation barriers associated with its dehydrogenation pathways. Quantum mechanical methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, are employed to model these properties.[3][4]
-
Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy, making it suitable for studying reaction mechanisms and larger systems. The accuracy depends on the choice of the exchange-correlation functional.[3]
-
Coupled Cluster (CCSD(T)): Considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies, especially for smaller molecules.[4] It is often used to benchmark results from other methods.
-
Basis Sets: These are sets of mathematical functions used to build molecular orbitals. The choice of basis set (e.g., aug-cc-pVTZ) is crucial for obtaining accurate results, with larger basis sets generally yielding more precise energies at a higher computational cost.[5]
A critical aspect of these calculations is the inclusion of zero-point energy (ZPE) corrections. Early DFT studies that omitted ZPE corrections incorrectly predicted an endothermic dehydrogenation reaction, whereas experiments and more accurate calculations show the process to be exothermic.[6][7]
Quantitative Data on this compound Stability
Quantum chemical calculations provide essential quantitative data for assessing the stability and decomposition of this compound. The following tables summarize key thermochemical properties and reaction barriers calculated using high-level theoretical methods.
Table 1: Calculated Heats of Formation (ΔHf) at 0 K for this compound and Dehydrogenated Species
| Species | Formula | Calculated ΔHf (kcal/mol) | Reference Method |
| This compound | BH₃NH₃ | -9.1 | CCSD(T) |
| Aminoborane | BH₂NH₂ | -15.9 | CCSD(T) |
| Iminoborane | BHNH | 13.6 | CCSD(T) |
| Boron Nitride (molecule) | BN | 146.4 | CCSD(T) |
| (Data sourced from reference[4]) |
Table 2: Calculated Activation Energy Barriers for H₂ Release Pathways
| Reactant / Pathway | H₂ Release Step | Activation Barrier (kcal/mol) | Reference Method |
| This compound (AB) Monomer | First | 38.58 | DFT |
| This compound (AB) Monomer | Second | 78.14 | DFT |
| This compound Dimer ((AB)₂) - Direct | First | 44 - 50 | CCSD(T)//MP2 |
| Diammoniate of Diborane (B8814927) (DADB) Intermediate | First | 20.1 - 21.67 | CCSD(T)//MP2, DFT |
| Ion Pair ([NH₄⁺][BH₃NH₂BH₃⁻]) Intermediate | First | 17.7 | CCSD(T)//MP2 |
| (Data sourced from references[1][5]) |
Table 3: Calculated Structural and Electronic Properties of this compound
| Property | Value | Reference Method |
| B-N Bond Length | 1.65 Å | DFT |
| B-H Bond Length | 1.22 Å | DFT |
| N-H Bond Length | 1.02 Å | DFT |
| First Ionization Energy | 10.57 eV | Calculated Spectra |
| B1s Core Electron Binding Energy | 194.01 eV | Calculated Spectra |
| N1s Core Electron Binding Energy | 408.20 eV | Calculated Spectra |
| (Data sourced from references[8][9]) |
Key Decomposition Pathways and Intermediates
The thermal decomposition of this compound is complex, involving multiple competing pathways.[10] Quantum chemical studies have been instrumental in identifying key intermediates that facilitate hydrogen release by lowering the activation energy barriers compared to the direct decomposition of the AB monomer.
The dehydrogenation of an isolated AB molecule involves a high energy barrier (38.58 kcal/mol).[1] However, in the solid state or in solution, AB molecules interact. The formation of a head-to-tail cyclic dimer, (AB)₂, is stabilized by about 14.0 kcal/mol relative to two separate monomers.[5] While direct H₂ release from this neutral dimer still has a high barrier (44-50 kcal/mol), it can rearrange to form a crucial ionic intermediate, the diammoniate of diborane ([BH₄⁻][NH₃BH₂NH₃⁺], DADB).[5] This DADB intermediate significantly lowers the barrier for H₂ elimination to around 20.1 kcal/mol, playing a dominant role in the decomposition process.[1][5]
References
- 1. Theoretical Study on the Pyrolytic Dehydrogenation Mechanism of this compound | Energy Proceedings [energy-proceedings.org]
- 2. researchgate.net [researchgate.net]
- 3. Developing high-capacity hydrogen storage materials via quantum simulations | MRS Bulletin | Cambridge Core [resolve.cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃BH₃, AB) is a promising chemical hydrogen storage material due to its high hydrogen content (19.6 wt%), stability under ambient conditions, and non-toxicity.[1][2][3] The release of hydrogen from ammonia borane can be effectively achieved through catalytic hydrolysis, a process that offers mild reaction conditions and the production of pure hydrogen without CO poisoning, a common issue with other hydrogen production methods.[1] This document provides detailed application notes and experimental protocols for the catalytic hydrolysis of this compound for hydrogen production, intended for use by researchers and scientists.
The overall reaction for the complete hydrolysis of this compound is as follows:
NH₃BH₃ (aq) + 2H₂O (l) → NH₄⁺(aq) + BO₂⁻(aq) + 3H₂(g)[4]
This reaction is kinetically slow and requires a catalyst to proceed at a practical rate.[3] A wide range of catalysts, including those based on noble metals and more economical non-noble transition metals, have been developed to facilitate this reaction.[3][5]
Data Presentation: Catalyst Performance
The efficacy of various catalysts for the hydrolysis of this compound is typically evaluated based on metrics such as Turnover Frequency (TOF) and Activation Energy (Ea). TOF represents the number of moles of hydrogen produced per mole of catalyst per unit time, indicating the catalyst's activity. The Activation Energy provides insight into the energy barrier of the reaction in the presence of the catalyst. A lower Ea value corresponds to a more efficient catalytic process.
Table 1: Performance of Noble Metal-Based Catalysts for this compound Hydrolysis
| Catalyst | Support | TOF (mol H₂ min⁻¹ mol_cat⁻¹) | Ea (kJ mol⁻¹) | Reference |
| Ru/graphene | Graphene | 600 | 12.7 | [1] |
| Rh/CNT | Carbon Nanotubes | 760 | N/A | [1] |
| Pt/CNT | Carbon Nanotubes | 567 | N/A | [1] |
| Ag@Co/graphene | Graphene | 102.4 | 20.03 | [6] |
| CoPd/C | Carbon | N/A | 27.5 | [7][8] |
| Pd/C₃N₄ | Carbon Nitride | N/A | 27.36 | [9][10] |
| Ru-Cu/graphene | Graphene | 135 | 30.59 | [3] |
N/A: Data not available in the cited source.
Table 2: Performance of Non-Noble Metal-Based Catalysts for this compound Hydrolysis
| Catalyst | Support | TOF (mol H₂ min⁻¹ mol_cat⁻¹) | Ea (kJ mol⁻¹) | Reference |
| Co₃O₄ and Cu₃(MoO₄)₂ (OH)₂ | None | 77.3 | N/A | [2] |
| CuₓCo₁₋ₓO | Graphene | 70.0 | N/A | [2] |
| CoNi/RGO | Reduced Graphene Oxide | 19.54 | 39.89 | [11] |
| FeCo/NMCS | N-doped Mesoporous Carbon Spheres | N/A | 23.49 | [1] |
| CuO–NiO/Co₃O₄ | None | 79.1 | 23.7 | [12] |
| Co-P@HPC-T | Hierarchically Porous Carbon | 27.7 | 42.55 | [12] |
| Co-Mo-B/NF | Nickel Foam | N/A | 43.6 | [12] |
| Cu-MOF-74 | Metal-Organic Framework | 26 | 32.1 | [13] |
| Ni NPs/ZIF-8 | Zeolitic Imidazolate Framework-8 | 85.7 | N/A | [6] |
| Cu₀.₇₂Co₀.₁₈Mo₀.₁ | None | 119.0 (in 1M NaOH) | N/A | [14] |
| Co-P-B/Ni | Nickel | N/A | N/A | [15] |
| Co₂P-NaLi | None | 31.2 | 60.8 | [16] |
| Co/Pdop-o-MWCNT | Polydopamine functionalized MWCNTs | N/A | 50.41 | [17][18] |
N/A: Data not available in the cited source.
Experimental Protocols
Protocol 1: Synthesis of a Non-Noble Metal Catalyst (Co-P/CNT)
This protocol describes the synthesis of a cobalt-phosphorus catalyst supported on carbon nanotubes (CNTs), a representative non-noble metal catalyst.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium hypophosphite (NaH₂PO₂)
-
Multi-walled carbon nanotubes (CNTs)
-
Ethanol
-
Deionized water
Procedure:
-
CNT Pre-treatment: Disperse a specific amount of CNTs in a mixture of concentrated nitric acid and sulfuric acid (1:3 v/v) and sonicate for 2-3 hours to functionalize the surface.
-
Wash the functionalized CNTs with deionized water until the pH is neutral, then dry in an oven at 80°C overnight.
-
Catalyst Loading: Disperse the functionalized CNTs in deionized water.
-
Add a calculated amount of CoCl₂·6H₂O to the CNT suspension and stir for 1 hour to ensure uniform mixing.
-
Slowly add a solution of NaH₂PO₂ to the mixture while stirring. The molar ratio of Co:P is typically varied to optimize catalyst performance.
-
Continue stirring for another 2 hours at room temperature.
-
Collect the resulting Co-P/CNT catalyst by filtration, wash thoroughly with deionized water and then ethanol.
-
Dry the catalyst in a vacuum oven at 60°C for 12 hours.
Protocol 2: Catalytic Hydrolysis of this compound and Hydrogen Gas Collection
This protocol details the procedure for carrying out the catalytic hydrolysis of this compound and measuring the volume of hydrogen gas produced.
Materials:
-
This compound (NH₃BH₃)
-
Synthesized catalyst (e.g., Co-P/CNT)
-
Deionized water
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas burette or other gas collection apparatus
-
Water bath for temperature control
-
Stopwatch
Procedure:
-
Experimental Setup: Assemble the reaction apparatus as shown in the diagram below. A two-neck round-bottom flask serves as the reactor. One neck is connected to a gas burette filled with water for collecting the evolved hydrogen gas. The other neck is sealed with a rubber septum for introducing the reactant solution. Place the flask in a water bath set to the desired reaction temperature.[5][12][13][19]
-
Catalyst and Reactant Preparation: Weigh a specific amount of the catalyst and place it in the reaction flask.
-
Prepare a fresh aqueous solution of this compound of a known concentration.
-
Reaction Initiation: Inject a specific volume of the this compound solution into the reaction flask containing the catalyst, and simultaneously start the stopwatch.
-
Data Collection: Record the volume of hydrogen gas collected in the gas burette at regular time intervals until the gas evolution ceases.
-
Data Analysis: Plot the volume of hydrogen generated versus time. The initial slope of this curve can be used to determine the initial hydrogen generation rate.
Protocol 3: Determination of Turnover Frequency (TOF)
The TOF is a crucial parameter for comparing the intrinsic activity of different catalysts.[7][20][21]
Calculation:
The TOF can be calculated using the following formula:
TOF (min⁻¹) = (moles of H₂ produced) / [(moles of metal catalyst) × (time in min)]
-
Moles of H₂ produced: Determine this from the volume of hydrogen gas collected at a specific time point in the linear region of the hydrogen evolution curve, using the ideal gas law.
-
Moles of metal catalyst: This is calculated based on the weight of the catalyst used and the metal loading (wt%) determined from techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Time: The reaction time in minutes corresponding to the amount of hydrogen produced.
Visualizations
Catalytic Hydrolysis Workflow
Caption: Experimental workflow for catalytic hydrolysis of this compound.
Generalized Catalytic Cycle for this compound Hydrolysis
Caption: Generalized catalytic cycle for this compound hydrolysis.
Logical Relationship of Key Performance Metrics
Caption: Factors influencing catalytic performance in AB hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic hydrolysis of this compound via cobalt palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 16. sylzyhg.com [sylzyhg.com]
- 17. Catalytic hydrolysis of this compound for hydrogen generation using cobalt nanocluster catalyst supported on polydopamine functionalized multiwalled carbon nanotube [ideas.repec.org]
- 18. Catalytic hydrolysis of this compound for hydrogen generation using cobalt nanocluster catalyst supported on polydopamine functionalized multiwalled carbon nanotube (Journal Article) | ETDEWEB [osti.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Ammonia Borane: A Versatile and Selective Reducing Agent in Organic Synthesis
Application Note
Ammonia (B1221849) borane (B79455) (NH₃·BH₃), a stable, non-toxic, and easy-to-handle solid, has emerged as a powerful and versatile reducing agent in modern organic synthesis.[1][2][3] Its application spans the selective reduction of a wide array of functional groups, offering a milder and often more chemoselective alternative to traditional metal hydride reagents like sodium borohydride (B1222165) and lithium aluminum hydride.[2][4] This note provides an overview of its key applications, particularly in the synthesis of alcohols and amines, which are crucial intermediates in the pharmaceutical and fine chemical industries.
The reactivity of ammonia borane can be finely tuned through the choice of solvent, temperature, and the use of catalysts, allowing for highly selective transformations.[3][5] It has proven effective in the reduction of aldehydes, ketones, imines, enamines, and nitro compounds.[1][6][7] A significant advantage of this compound is its compatibility with various functional groups that are often sensitive to harsher reducing agents.[1][8] For instance, esters, amides, and nitro groups can remain intact during the reduction of aldehydes and ketones, enabling the synthesis of complex molecules with high degrees of functionalization.[1][4]
Key Applications:
-
Reduction of Aldehydes and Ketones: this compound provides an efficient method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][4] These reactions can often be carried out under mild conditions, including in environmentally benign solvents like water.[1][4]
-
Reductive Amination: As a cornerstone of amine synthesis, reductive amination is readily achieved using this compound.[6][9] This one-pot protocol involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced by this compound to yield the target secondary or tertiary amine.[10][11] This metal-free approach is particularly valuable in the synthesis of pharmaceutical compounds.[6]
-
Reduction of Nitro Compounds: The reduction of nitroalkenes to nitroalkanes can be accomplished chemoselectively with this compound, providing a valuable route to these important synthetic precursors for amines.[7]
General Workflow for Reduction using this compound
The following diagram illustrates a typical experimental workflow for the reduction of a carbonyl compound using this compound.
References
- 1. Selective reduction of aldehydes and ketones to alcohols with this compound in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a reducing agent in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective reduction of aldehydes and ketones to alcohols with this compound in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound as a reducing agent in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A metal-free protocol for the preparation of amines using this compound under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. [PDF] Selective reduction of aldehydes and ketones to alcohols with this compound in neat water | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 11. organicreactions.org [organicreactions.org]
Application Notes and Protocols: Transition Metal Catalysts for Ammonia Borane Dehydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃BH₃, AB) is a promising material for chemical hydrogen storage due to its high hydrogen content (19.6 wt%), stability, and non-toxicity.[1][2][3] The liberation of hydrogen from ammonia borane can be achieved through various methods, with catalytic dehydrogenation being one of the most efficient. Transition metal catalysts, encompassing both noble and non-noble metals, have been extensively investigated for this purpose, demonstrating significant potential in accelerating the rate of hydrogen release under mild conditions.[1][2][4]
These application notes provide an overview of various transition metal catalysts employed for the dehydrogenation of this compound, with a focus on their catalytic performance. Detailed experimental protocols for the synthesis of representative catalysts and the procedure for this compound dehydrogenation are also presented to aid researchers in this field.
Data Presentation: Catalyst Performance
The efficacy of different transition metal catalysts for this compound dehydrogenation can be compared based on key performance indicators such as Turnover Frequency (TOF), hydrogen generation rate, and activation energy (Ea). The following tables summarize the quantitative data for a selection of noble and non-noble metal-based catalysts.
Noble Metal-Based Catalysts
| Catalyst | Support/Ligand | TOF (mol H₂ mol⁻¹ catalyst min⁻¹) | H₂ Generation Rate (mL min⁻¹ g⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Ru/C(800) | Carbon | 670 | - | - | [5] |
| Ru(0)@MWCNT | Multi-walled carbon nanotubes | - | - | - | [5] |
| Ru/graphene | Graphene | 600 | - | 12.7 | [5] |
| Pt₀.₁%Co₃%/TiO₂ | Titania | 2250 | - | - | [6][7] |
| Single-atom Pt/CoP | Cobalt phosphide | 39911 | - | - | [8] |
| Rh₀.₈Ru₀.₂/SP-ZSM-5-100 | Zeolite | 1006 | - | - | [1] |
| IrIII complex (4a) | CNNH pincer ligand | 31.25 (1875 h⁻¹) | - | - | [9] |
Non-Noble Metal-Based Catalysts
| Catalyst | Support/Ligand | TOF (mol H₂ mol⁻¹ catalyst min⁻¹) | H₂ Generation Rate (mL min⁻¹ g⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Ni/Ni₂P | Defective carbon | 68.3 | - | 44.99 | [10] |
| Co-Ni-B/PAC | PPy nanofiber-derived activated carbon | - | 1451.2 | - | [11] |
| Co-Fe-P | - | - | 2858 | 25 | [11] |
| Cu₀.₆Ni₀.₄Co₂O₄ | Nanowires | 1.99 (119.5 min⁻¹) | - | - | [1] |
| Mo-doped Cu₀.₅Ni₀.₅Co₂O₄ | Nanowires | 3.25 (195.25 min⁻¹) | - | - | [1] |
| Fe nanoparticles | In situ synthesized | - | - | - | [12] |
| Co-Mo-B | - | - | 2460 | - | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of a Heterostructured Ni/Ni₂P Catalyst on a Defective Carbon Framework
This protocol is adapted from the synthesis of a Ni/Ni₂P heterostructure for the hydrolysis of this compound.[10]
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hypophosphite (NaH₂PO₂)
-
Defective carbon framework
-
Deionized water
-
Ethanol
-
Argon gas
Procedure:
-
Synthesis of C-Ni precursor:
-
Dissolve a specific amount of Ni(NO₃)₂·6H₂O and dicyandiamide in deionized water.
-
Add the defective carbon framework to the solution.
-
Stir the mixture vigorously for several hours at room temperature.
-
Dry the resulting mixture in an oven at 80 °C overnight.
-
-
Phosphorization:
-
Place the obtained C-Ni precursor and a certain amount of NaH₂PO₂ at the upstream and downstream ends, respectively, of a tube furnace.
-
Heat the furnace to a specific temperature (e.g., 300-400 °C) under an argon atmosphere and maintain for a set duration.
-
After cooling to room temperature, the Ni/Ni₂P heterostructure on the defective carbon framework is obtained.
-
Protocol 2: this compound Dehydrogenation via Hydrolysis
This protocol describes a typical experimental setup for measuring hydrogen generation from the hydrolysis of this compound catalyzed by a transition metal catalyst.
Materials:
-
This compound (NH₃BH₃)
-
Transition metal catalyst
-
Deionized water or a specific solvent
-
Two-necked round-bottom flask
-
Gas burette or mass flow controller
-
Magnetic stirrer
-
Water bath or temperature controller
Procedure:
-
Setup:
-
Place a known amount of the transition metal catalyst into the two-necked round-bottom flask.
-
Connect one neck of the flask to a gas burette or a mass flow controller to measure the volume of evolved hydrogen.
-
Seal the other neck with a rubber septum.
-
-
Reaction Initiation:
-
Place the flask in a water bath maintained at a constant temperature (e.g., 25 °C).
-
Prepare an aqueous solution of this compound of a specific concentration.
-
Inject the this compound solution into the flask through the rubber septum using a syringe to start the reaction.
-
-
Data Collection:
-
Start the magnetic stirrer to ensure the reaction mixture is well-agitated.
-
Record the volume of hydrogen gas generated at regular time intervals until the reaction is complete (i.e., no more gas is evolved).
-
-
Data Analysis:
-
Plot the volume of hydrogen generated versus time to determine the hydrogen generation rate.
-
Calculate the Turnover Frequency (TOF) based on the initial rate of hydrogen evolution, the amount of catalyst, and the concentration of the active metal.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizations
Experimental Workflow for Catalyst Synthesis and Dehydrogenation
Caption: Workflow for catalyst synthesis and subsequent use in this compound dehydrogenation.
Proposed General Mechanism for this compound Hydrolysis
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed this compound Dehydrogenation: Mechanism and Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolytic Dehydrogenation of this compound Attained by Ru-Based Catalysts: An Auspicious Option to Produce Hydrogen from a Solid Hydrogen Carrier Molecule [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. energy.ciac.jl.cn [energy.ciac.jl.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of Nanoparticles Using Ammonia Borane as a Reductant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃BH₃) has emerged as a versatile and effective reducing agent in the synthesis of a wide array of metallic nanoparticles. Its moderate reducing potential, coupled with its ability to act as a precursor to a stabilizing agent, offers significant advantages in controlling nanoparticle size, morphology, and stability. This application note provides detailed protocols for the synthesis of various metal nanoparticles using ammonia borane, summarizes key quantitative data for comparison, and illustrates the experimental workflows through diagrams. The unique dual functionality of this compound, serving as both a reductant and a source of the stabilizing BNHx polymer matrix, presents an atom-economical and green approach to nanoparticle synthesis.
Signaling Pathways and Logical Relationships
The synthesis of nanoparticles using this compound as a reductant involves a straightforward chemical reduction pathway. The general mechanism involves the reduction of metal ions (M⁺) to their zero-valent state (M⁰) by this compound. Concurrently, the decomposition of this compound can lead to the in-situ formation of a BNHx polymer that acts as a capping agent, preventing nanoparticle agglomeration.
Experimental Protocols
Detailed methodologies for the synthesis of gold, silver, and nickel nanoparticles using this compound as the reducing agent are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Solid-State Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a solvent-free, solid-state method for synthesizing gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (NH₃BH₃)
-
Mortar and pestle
-
Spatula
-
Vial
Procedure:
-
In a clean, dry mortar, weigh out 0.05 g of HAuCl₄·3H₂O.
-
Add 0.02 g of NH₃BH₃ to the mortar.
-
Gently grind the two solids together using the pestle for 5-10 minutes.
-
A color change from yellow to deep red or purple will be observed, indicating the formation of gold nanoparticles.
-
Continue grinding for an additional 5 minutes to ensure a homogeneous mixture.
-
The resulting powder contains gold nanoparticles embedded in a BNHx matrix.
-
The nanoparticles can be dispersed in a suitable solvent (e.g., water or ethanol) for further characterization or use.
Protocol 2: Hydrothermal Synthesis of Nickel Nanoparticles (NiNPs)
This protocol outlines a one-pot hydrothermal method for the synthesis of nickel nanoparticles.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (NH₃BH₃)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Prepare a 0.1 M aqueous solution of NiCl₂·6H₂O.
-
Prepare a 0.2 M aqueous solution of NH₃BH₃.
-
In a typical synthesis, add 20 mL of the NiCl₂·6H₂O solution to the Teflon liner of the autoclave.
-
Place a magnetic stir bar in the liner and stir the solution.
-
Slowly add 10 mL of the NH₃BH₃ solution to the nickel precursor solution while stirring.
-
Seal the autoclave and heat it to 120 °C for 12 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the black precipitate by centrifugation at 8000 rpm for 15 minutes.
-
Wash the collected nanoparticles three times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the purified nickel nanoparticles in a vacuum oven at 60 °C for 6 hours.
Application Notes and Protocols: Ammonia Borane for the Selective Reduction of Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃·BH₃) is a stable, versatile, and environmentally benign reducing agent that has garnered significant attention in organic synthesis.[1][2] Its ease of handling, high hydrogen content, and compatibility with various functional groups make it an attractive alternative to traditional, more hazardous reducing agents like lithium aluminum hydride.[3][4] This document provides detailed application notes and protocols for the selective reduction of a range of functional groups using ammonia borane, often in conjunction with catalysts to enhance reactivity and selectivity.
Key Advantages of this compound:
-
Stability: Solid and stable in air and moisture, allowing for easy storage and handling.[2][4]
-
Safety: Less hazardous compared to pyrophoric reagents like LiAlH₄.[3]
-
Selectivity: Exhibits excellent chemoselectivity, enabling the reduction of one functional group in the presence of others.[1][2][5]
-
Green Chemistry: Often used in environmentally friendly solvents like water, contributing to greener synthetic routes.[1][2][5]
Selective Reduction of Aldehydes and Ketones
This compound is highly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][5] This transformation can be achieved with high chemoselectivity, leaving other sensitive functional groups such as esters, amides, nitro groups, and nitriles intact.[1][2][5] The reaction can be performed in various solvents, including water, making it a green and practical method.[1][2][5] The use of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), can significantly accelerate the reduction of ketones.[6][7]
Data Presentation: Reduction of Carbonyls
| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | None | Water | 0.5 | 97 | [2] |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | None | Water | 0.5 | 96 | [2] |
| Acetophenone | 1-Phenylethanol | None | Water | 12 | 92 | [2] |
| Acetophenone | 1-Phenylethanol | 10 mol% TiCl₄ | Diethyl ether | 0.5 | 97 | [6] |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | None | Water | 12 | 95 | [2] |
| Methyl benzoylformate | Methyl mandelate | None | Water | 1 | 94 | [1][2][5] |
Experimental Protocol: Reduction of Benzaldehyde to Benzyl Alcohol
A general procedure for the chemoselective reduction of an aldehyde is as follows:
-
To a solution of benzaldehyde (0.5 mmol) in water (2 mL), add this compound (0.5 mmol).[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 30 minutes), extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography to yield pure benzyl alcohol.
Selective Reduction of Carboxylic Acids and Esters
The reduction of carboxylic acids and esters typically requires more forcing conditions or the use of a catalyst. This compound in the presence of a catalytic amount of titanium tetrachloride (TiCl₄) effectively reduces carboxylic acids to alcohols at room temperature.[7][8][9] This method is notable for its tolerance of various functional groups, including N-protected amino acids and nitriles.[7] Interestingly, the reaction outcome for esters can be controlled by the choice of Lewis acid; TiCl₄ promotes deoxygenation to ethers, while BF₃·Et₂O leads to the formation of alcohols.[7]
Data Presentation: Reduction of Carboxylic Acids and Esters
| Substrate | Product | Catalyst | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetic acid | 2-Phenylethanol | 15 mol% TiCl₄ | 2 equiv. NH₃·BH₃ | Diethyl ether | 12 | 94.7 | [8][9] |
| 4-Nitrobenzoic acid | (4-Nitrophenyl)methanol | 10 mol% TiCl₄ | 2 equiv. NH₃·BH₃ | Diethyl ether | 12 | 85 | [8] |
| N-Boc-phenylalanine | N-Boc-phenylalaninol | 10 mol% TiCl₄ | 2 equiv. NH₃·BH₃ | Diethyl ether | 12 | 92 | [8] |
| Methyl benzoate | Dibenzyl ether | TiCl₄ | NH₃·BH₃ | - | - | - | [7] |
| Methyl benzoate | Benzyl alcohol | BF₃·Et₂O | NH₃·BH₃ | - | - | - | [7] |
Experimental Protocol: Reduction of Phenylacetic Acid
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve phenylacetic acid (20 mmol) in anhydrous diethyl ether (60 mL).[8]
-
Slowly add titanium tetrachloride (3.0 mmol, 0.15 equiv) dropwise to the stirred mixture over 5 minutes.[8][9]
-
Add solid this compound (40.0 mmol, 2 equiv) portion-wise over 25 minutes, maintaining the temperature at 0 °C.[8][9]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-phenylethanol.
Selective Reduction of Imines and Reductive Amination
This compound is an effective reagent for the reduction of imines to amines.[10][11] It is also widely used in one-pot reductive amination reactions, where an aldehyde or ketone reacts with an amine to form an imine in situ, which is then immediately reduced by this compound.[12][13] The use of titanium(IV) isopropoxide can facilitate the reductive amination process.[13]
Data Presentation: Reductive Amination
| Aldehyde/Ketone | Amine | Product | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline (B41778) | N-Benzylaniline | 2 | 94 | [13] |
| Cyclohexanone | Benzylamine | N-Cyclohexylbenzylamine | 6 | 88 | [13] |
| 4-Methoxybenzaldehyde | Morpholine | 4-(4-Methoxybenzyl)morpholine | 4 | 92 | [13] |
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline
-
To a mixture of benzaldehyde (1 mmol) and aniline (1 mmol), add titanium(IV) isopropoxide (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.5 mmol) and continue stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2 hours).[13]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Selective Reduction of Nitroalkenes
This compound can chemoselectively reduce the carbon-carbon double bond of nitroalkenes to afford the corresponding nitroalkanes.[14] This reaction proceeds efficiently for a variety of substituted nitrostyrenes and aliphatic nitroalkenes, providing a valuable method for the synthesis of nitroalkanes, which are important precursors to amines.[14]
Data Presentation: Reduction of Nitroalkenes
| Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (E)-β-Nitrostyrene | 2-Nitro-1-phenylethane | Methanol (B129727) | 60 | 4 | 66 | [14] |
| 1-Nitro-4-phenyl-1-butene | 1-Nitro-4-phenylbutane | Methanol | 60 | 4 | 63 | [14] |
| (E)-1-Methoxy-4-(2-nitrovinyl)benzene | 1-Methoxy-4-(2-nitroethyl)benzene | Methanol | 60 | 4 | 85 | [14] |
Experimental Protocol: Reduction of (E)-β-Nitrostyrene
-
Prepare a solution of (E)-β-nitrostyrene (0.4 mmol) in anhydrous methanol (8 mL) in a two-necked round-bottom flask fitted with a condenser.[14]
-
Add this compound (0.4 mmol) to the solution at room temperature.[14]
-
Place the reaction flask in a preheated oil bath at 60 °C and stir for 4 hours.[14]
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.[14]
-
Dissolve the residue in dichloromethane (B109758) (8 mL) and wash with water (5 mL).[14]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the nitroalkane product.[14]
Conclusion
This compound is a powerful and selective reducing agent with broad applicability in modern organic synthesis. Its stability, safety profile, and the ability to tune its reactivity with catalysts make it an invaluable tool for researchers in academia and industry. The protocols outlined in these notes provide a starting point for the selective reduction of various functional groups, contributing to the efficient and sustainable synthesis of complex molecules.
References
- 1. Selective reduction of aldehydes and ketones to alcohols with this compound in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective reduction of aldehydes and ketones to alcohols with this compound in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Selective reduction of aldehydes and ketones to alcohols with this compound in neat water | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, Borane ammonia complex [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for the Experimental Setup of Ammonia Borane Thermolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃BH₃, AB) is a promising material for chemical hydrogen storage due to its high hydrogen content (19.6 wt%).[1] The release of hydrogen from ammonia borane can be achieved through thermolysis, the decomposition of the material by heating. Understanding the experimental setup and protocols for this compound thermolysis is crucial for the development of efficient and safe hydrogen storage systems. This document provides detailed application notes and protocols for conducting this compound thermolysis experiments, including the necessary apparatus, procedures, and data analysis techniques.
The thermal decomposition of this compound is a multi-step process. Initially, upon heating to around 70-100°C, a structural modification occurs, and the material melts around 100°C.[1][2][3] The first major release of hydrogen occurs in the temperature range of 110-150°C, leading to the formation of polymeric aminoborane (B14716983) ([-BH₂-NH₂-]n).[1][2][4] A second equivalent of hydrogen is released at temperatures above 120-130°C, resulting in the formation of polyiminoborane ([-BH=NH-]n) and borazine (B1220974) as a major byproduct.[2][4] Complete decomposition to boron nitride requires temperatures above 500°C.[1][4]
Various analytical techniques are employed to study the thermolysis of this compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the mass loss and thermal events associated with decomposition.[1][4] Mass spectrometry (MS) and Fourier transform infrared spectroscopy (FTIR) are utilized to identify the gaseous products released during thermolysis.[4][5] Solid-state nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction (XRD) are employed to characterize the solid byproducts.[1][4][6]
Experimental Protocols
Materials and Apparatus
-
Materials:
-
This compound (NH₃BH₃) powder
-
Inert gas (e.g., Argon, Nitrogen)
-
Optional: Catalysts or additives to be tested
-
-
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR)
-
Differential Scanning Calorimeter (DSC)
-
Tube furnace with temperature controller
-
Gas-tight reaction vessel (e.g., quartz or stainless steel)
-
Gas flow meters
-
Gas collection system (e.g., gas burette or gas bag)
-
Schlenk line for handling air-sensitive materials
-
Analytical balance
-
Mortar and pestle (optional, for sample preparation)
-
Glovebox (optional, for handling air-sensitive materials)
-
Protocol 1: Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This protocol outlines the procedure for analyzing the thermal decomposition of this compound and identifying the evolved gases.
-
Sample Preparation:
-
Weigh approximately 3-10 mg of this compound powder into a TGA crucible (e.g., alumina).[7]
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the TGA system with an inert gas (e.g., Argon) at a flow rate of 40 mL/min to remove any air.[8][9]
-
Set the temperature program: Heat the sample from room temperature (e.g., 30°C) to a final temperature (e.g., 350-500°C) at a controlled heating rate (e.g., 10°C/min).[7][8][9]
-
Couple the outlet of the TGA to the MS for evolved gas analysis.
-
-
Data Acquisition:
-
Start the TGA and MS data acquisition simultaneously.
-
Record the mass loss of the sample as a function of temperature (TGA curve).
-
Record the mass spectra of the evolved gases at different temperatures.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss at each step.
-
Analyze the MS data to identify the gaseous products (e.g., H₂, NH₃, B₂H₆, borazine) by their mass-to-charge ratio (m/z).
-
Protocol 2: Isothermal Hydrogen Release Measurement
This protocol describes the procedure for measuring the amount of hydrogen released from this compound at a constant temperature.
-
Sample Preparation:
-
Weigh a specific amount of this compound (e.g., 50-100 mg) into a reaction vessel.
-
-
Experimental Setup:
-
Place the reaction vessel in a tube furnace.
-
Connect the outlet of the reaction vessel to a gas collection system (e.g., gas burette) to measure the volume of the evolved gas.
-
Purge the entire system with an inert gas to remove air.
-
-
Procedure:
-
Heat the furnace to the desired isothermal temperature (e.g., 85°C, 120°C).[10]
-
Once the temperature is stable, start monitoring the volume of gas evolved over time.
-
Continue the measurement until no more gas is evolved.
-
-
Data Analysis:
-
Calculate the moles of hydrogen released using the ideal gas law.
-
Determine the hydrogen yield (wt%) based on the initial mass of the this compound.
-
Plot the volume of hydrogen released as a function of time to determine the hydrogen release rate.
-
Data Presentation
Table 1: Thermal Decomposition Data of Neat this compound
| Parameter | Value | Analytical Technique | Reference |
| First Decomposition Step | |||
| Onset Temperature | ~70-110 °C | TGA/DSC | [2][4] |
| Peak Temperature | ~107-125 °C | DSC | [5] |
| Mass Loss | Varies with heating rate | TGA | [5] |
| Evolved Gases | H₂, NH₃, B₂H₆, Borazine | MS, FTIR | [2][4][7] |
| Second Decomposition Step | |||
| Onset Temperature | ~120-130 °C | TGA/DSC | [2] |
| Peak Temperature | ~160 °C | TGA/DSC | [6] |
| Evolved Gases | H₂, Borazine | MS | [2][9] |
| Third Decomposition Step | |||
| Onset Temperature | >500 °C | TGA | [1] |
| Final Product | Boron Nitride | XRD | [4] |
Table 2: Isothermal Hydrogen Release from Neat this compound
| Temperature (°C) | Time (min) for 1 mol H₂ release | Total H₂ Release (mol per mol AB) | Reference |
| 85 | 67 | 2.2 (in 330 min) | [2] |
| 120 | - | - | [10] |
Visualization
Caption: Experimental workflow for this compound thermolysis.
Caption: Simplified reaction pathway of this compound thermolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Interaction Mechanisms of Ammonium Perchlorate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Synthesis of Ammonia Borane: A Detailed Guide for Laboratory Professionals
Introduction:
Ammonia (B1221849) borane (B79455) (NH₃BH₃) is a promising hydrogen storage material and a versatile reagent in organic synthesis. Its high hydrogen content (19.6 wt%), stability under ambient conditions, and solubility in various solvents make it an attractive compound for researchers in materials science, energy, and drug development. This document provides detailed application notes and protocols for the laboratory synthesis of ammonia borane, focusing on two common and reliable methods: the reaction of sodium borohydride (B1222165) with an ammonium (B1175870) salt and the reaction of diborane (B8814927) with ammonia. Safety considerations, purification techniques, and characterization methods are also discussed to ensure safe and successful synthesis.
Core Concepts and Reaction Pathways
The synthesis of this compound typically involves the formation of a B-N bond through the reaction of a boron source with an ammonia source. The two primary pathways detailed here are:
-
Metathesis Reaction: This common laboratory method involves the reaction of an alkali metal borohydride, such as sodium borohydride (NaBH₄), with an ammonium salt, like ammonium sulfate (B86663) ((NH₄)₂SO₄) or ammonium formate (B1220265) (NH₄HCO₂), in a suitable solvent, typically tetrahydrofuran (B95107) (THF). The general reaction is as follows:
-
2 NaBH₄ + (NH₄)₂SO₄ → 2 NH₃BH₃ + Na₂SO₄ + 2 H₂
-
NaBH₄ + NH₄HCO₂ → NH₃BH₃ + HCO₂Na + H₂
-
-
Direct Combination: This method involves the direct reaction of diborane (B₂H₆) with ammonia (NH₃). This can be performed in the gas phase or in a solvent. While this method can produce high-purity this compound, it requires the handling of highly toxic and pyrophoric diborane gas.[1]
-
B₂H₆ + 2 NH₃ → 2 NH₃BH₃
-
Quantitative Data Summary
The choice of synthesis protocol can significantly impact the yield and purity of the resulting this compound. The following table summarizes quantitative data from representative laboratory-scale synthesis protocols.
| Parameter | Method 1: NaBH₄ + (NH₄)₂SO₄ in THF with NH₃ | Method 2: NaBH₄ + Ammonium Formate in Dioxane |
| Reactants | Sodium Borohydride, Ammonium Sulfate, Ammonia | Sodium Borohydride, Ammonium Formate |
| Solvent | Tetrahydrofuran (THF) | Dioxane |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 10 hours (2h at 0°C, 8h at RT)[2] | ~3 hours[3] |
| Reported Yield | ≥95%[4] | 65%[3] |
| Reported Purity | ≥98%[4] | 98%[3] |
| Key Advantages | High yield and purity, avoids toxic diborane.[5][6] | Simpler setup, shorter reaction time. |
| Key Disadvantages | Requires handling of ammonia.[2] | Lower yield compared to Method 1. |
Experimental Protocols
Important Safety Precautions:
-
Hydrogen Gas Evolution: All this compound synthesis reactions produce significant amounts of flammable hydrogen gas.[3] All procedures must be performed in a well-ventilated fume hood.
-
Reagent Handling: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen. Diborane is a highly toxic and pyrophoric gas.[1] Ammonia is toxic and corrosive.[2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Inert Atmosphere: While some protocols can be performed without a strict inert atmosphere, handling of reagents and the reaction itself is often best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Protocol 1: Synthesis of this compound from Sodium Borohydride and Ammonium Sulfate in THF with Ammonia
This protocol is adapted from a large-scale synthesis method and is known for its high yield and purity.[2][7]
Materials:
-
Sodium borohydride (NaBH₄), powdered
-
Ammonium sulfate ((NH₄)₂SO₄), powdered
-
Tetrahydrofuran (THF), reagent grade
-
Liquid ammonia (NH₃)
-
Celite
-
Three-neck round-bottom flask
-
Overhead stirrer
-
Cold finger condenser
-
Cannula
-
Ice-water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with an overhead stirrer, a stopper, and a cold finger condenser. The entire apparatus should be placed in a fume hood.
-
Solvent and Ammonia Addition: Add 97.5 mL of THF to the flask. Cool the flask in an ice-water bath. Carefully transfer 2.5 mL of condensed liquid ammonia to the THF via a cannula.[2]
-
Reactant Addition: To the cooled ammonia-THF solution, add 3.8 g (100 mmol) of powdered sodium borohydride and 13.2 g (100 mmol) of powdered ammonium sulfate.[2]
-
Reaction: Stir the mixture vigorously at 0 °C for 2 hours. After 2 hours, remove the ice bath and continue stirring at room temperature for 8 hours. The reaction progress can be monitored by ¹¹B NMR spectroscopy.[2]
-
Workup:
-
Cool the reaction mixture in an ice-water bath.
-
Prepare a 1 M solution of ammonia in THF. Slowly add 50 mL of this ammoniated THF solution to the reaction mixture and stir for 30 minutes.[2]
-
Filter the mixture through a pad of Celite to remove the insoluble byproducts. Wash the filter cake with fresh THF.
-
Combine the filtrate and washings.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a white solid.
-
Purification (Optional): The crude this compound can be further purified by recrystallization from an appropriate solvent or by the purification method described below.
Protocol 2: Synthesis of this compound from Sodium Borohydride and Ammonium Formate in Dioxane
This protocol offers a simpler, one-pot synthesis with a shorter reaction time.[3]
Materials:
-
Sodium borohydride (NaBH₄)
-
Ammonium formate (NH₄HCO₂)
-
Dioxane
-
Diethyl ether
-
Three-neck round-bottom flask with indentation
-
Overhead stirrer
-
Condenser
-
Nitrogen gas inlet/outlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Setup: In a well-ventilated fume hood, equip a 20 L three-neck round-bottom flask with an overhead stirrer, a stopper, and a condenser connected to a nitrogen line.[3]
-
Reactant Addition: Under a nitrogen atmosphere, add 379 g (10 mol) of sodium borohydride and 945 g (15 mol) of ammonium formate to the flask.[3]
-
Solvent Addition: Add a suitable amount of dioxane to the flask.
-
Reaction: Stir the reaction mixture vigorously. The reaction will proceed at room temperature. Monitor the reaction by ¹¹B NMR spectroscopy until completion (approximately 3 hours).[3]
-
Workup:
-
Once the reaction is complete, remove the THF under vacuum.
-
To the solid residue, add 70 mL of diethyl ether and stir at 0 °C for 1.5 hours.[3]
-
Filter the mixture under a nitrogen atmosphere.
-
-
Isolation: Concentrate the filtrate under vacuum to obtain this compound.[3]
Purification of this compound
Crude this compound may contain unreacted starting materials, byproducts such as metal salts, and self-condensation products.[8] A common purification method involves dissolving the crude product in an organic solvent and washing with a basic aqueous solution.
Procedure:
-
Dissolve the crude this compound in an organic solvent in which it is soluble, such as THF or diethyl ether.[8]
-
Prepare a basic aqueous solution (e.g., with sodium hydroxide).
-
Mix the organic solution containing this compound with the basic aqueous solution to form a two-phase system. The impurities are more soluble in the basic aqueous phase, while this compound remains in the organic phase.[8]
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Filter and remove the solvent under reduced pressure to yield purified this compound.[8]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the metathesis reaction.
Caption: General workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labpartnering.org [labpartnering.org]
- 6. Simplified Synthesis of Bulk this compound | PNNL [pnnl.gov]
- 7. Ammonia-mediated, large-scale synthesis of this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. US9604850B2 - this compound purification method - Google Patents [patents.google.com]
Application of Ammonia Borane in Transfer Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃BH₃) has emerged as a highly attractive hydrogen source for transfer hydrogenation reactions. Its high hydrogen content (19.6 wt%), stability as a solid, and ease of handling make it a practical and safer alternative to pressurized hydrogen gas.[1][2] This document provides a comprehensive overview of the application of ammonia borane in the transfer hydrogenation of various functional groups, complete with detailed protocols and mechanistic insights. The reactions often proceed under mild conditions and can be performed with or without a catalyst, offering a versatile tool for organic synthesis.[3][4]
I. Transfer Hydrogenation of Nitroarenes
The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and materials industries. This compound serves as an effective hydrogen donor for this purpose, often in conjunction with transition metal catalysts.
Data Presentation
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂·6H₂O / Ligand | Functionalized Nitroarenes | Dioxane | 80 | 12-24 | 70-95 | [5] |
| Bi(I) Complex | Nitroarenes | THF | 50 | 16 | up to 98 | [6][7] |
| MOF-derived CuNi NPs | 4-Nitrophenol | Water | RT | < 0.5 | >99 | [8][9] |
Experimental Protocol: Nickel-Catalyzed Transfer Hydrogenation of Nitroarenes[5]
-
Preparation: To an oven-dried Schlenk tube, add the nickel precursor (e.g., NiCl₂·6H₂O, 5 mol%), the appropriate ligand (if required), and the nitroarene substrate (1.0 mmol).
-
Solvent and Reagent Addition: Add the solvent (e.g., dioxane, 3 mL) and this compound (2.0-3.0 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for the time indicated by TLC or GC-MS analysis (typically 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow
Caption: Workflow for Ni-catalyzed transfer hydrogenation of nitroarenes.
II. Transfer Hydrogenation of Aldehydes and Ketones
The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone of organic chemistry. This compound offers a mild and often highly selective method for this transformation, which can even be performed in aqueous media.[10][11]
Data Presentation
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Catalyst-Free | Aldehydes & Ketones | Water | RT | 0.5-2 | 90-99 | [10] |
| Catalyst-Free | Aromatic & Aliphatic Esters | THF | 65 | 12 | 80-98 | [12] |
Experimental Protocol: Catalyst-Free Transfer Hydrogenation of Carbonyls in Water[10]
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone substrate (1.0 mmol) in water (5 mL).
-
Reagent Addition: Add this compound (1.5-2.0 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the pure alcohol.
III. Transfer Hydrogenation of Imines and N-Heterocycles
The reduction of imines to amines and the hydrogenation of N-heterocycles are critical steps in the synthesis of many biologically active compounds. This compound is an effective reductant for these substrates, with both catalyzed and catalyst-free methods available.
Data Presentation
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Catalyst-Free | Imines | Toluene | 50 | 24 | up to 99 | N/A | [4] |
| Mn Complex | Quinolines | Water | 40 | 24 | up to 99 | up to 99 | [13] |
| Borane (B(C₆F₅)₃) | Pyridines | Dichloromethane | RT | 24 | 44-88 | N/A |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Quinolines[13]
-
Catalyst Preparation: In a glovebox, prepare the manganese catalyst by reacting the Mn precursor with the appropriate chiral ligand.
-
Reaction Setup: In a vial, dissolve the quinoline (B57606) substrate (0.2 mmol) and the Mn catalyst (1-5 mol%) in water (1 mL).
-
Reagent Addition: Add this compound (1.2 equiv).
-
Reaction: Seal the vial and stir at 40 °C for 24 hours.
-
Work-up and Analysis: After cooling, extract the product with an organic solvent. Determine the yield and enantiomeric excess by chiral HPLC analysis.
IV. Transfer Hydrogenation of Alkenes and Alkynes
This compound can also be utilized for the reduction of carbon-carbon multiple bonds, offering a valuable alternative to traditional hydrogenation methods.
Data Presentation
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Cu(I)/NHC | Alkynes | THF | 50 | 3-16 | 70-96 | High Z-selectivity | [14] |
| Cu Nanoparticles | Styrene | Methanol/Water | RT | < 1 | >99 | 100% to Ethylbenzene | [15] |
Experimental Protocol: Copper-Catalyzed Semihydrogenation of Alkynes[15]
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the alkyne substrate (0.5 mmol) and the copper(I)-NHC complex (e.g., [IPrCuOH], 5 mol%) in THF (2 mL).
-
Reagent Addition: Add a solution of this compound (1.5 equiv) in THF (1 mL) dropwise over 3 hours using a syringe pump.
-
Reaction: Stir the reaction mixture at 50 °C.
-
Work-up: After completion, quench with water and extract with ether.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the Z-alkene.
Mechanistic Considerations
The mechanism of transfer hydrogenation with this compound can vary depending on the substrate, catalyst, and reaction conditions. Three main pathways have been proposed:
-
Concerted Double-Hydrogen Transfer: This mechanism involves a direct, synchronous transfer of a hydride from the BH₃ group and a proton from the NH₃ group to the unsaturated substrate via a cyclic transition state. This is often operative in catalyst-free reductions of polar bonds like imines.[2][4]
-
Stepwise Hydroboration/Protodeboration: In this non-classical pathway, the substrate first undergoes hydroboration with this compound, followed by solvolysis or protonolysis of the resulting borane adduct to yield the reduced product.[2][16]
-
Catalyst-Mediated Hydrogen Release: The catalyst can facilitate the dehydrogenation of this compound to release H₂, which then participates in a classical hydrogenation cycle.[2] In some cases, the catalyst itself is activated by this compound to form a metal hydride species that acts as the reducing agent.[14][15]
Mechanistic Diagrams
Caption: Proposed mechanisms for transfer hydrogenation with this compound.
Conclusion
This compound is a versatile and practical reagent for transfer hydrogenation reactions, applicable to a wide range of functional groups. Its use often allows for mild reaction conditions, high yields, and excellent selectivities. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the adoption of this efficient and safe hydrogenation methodology. Further exploration into novel catalytic systems and asymmetric transformations promises to expand the utility of this compound in modern synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bi(I)-Catalyzed Transfer-Hydrogenation with Ammonia-Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 11. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Manganese-catalyzed asymmetric transfer hydrogenation of quinolines in water using this compound as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Copper( i )-catalysed transfer hydrogenations with this compound - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09067B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for Chemical Vapor Deposition of Boron Nitride using Ammonia Borane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hexagonal boron nitride (h-BN), a structural analog of graphene, has garnered significant attention for a multitude of applications, including as a protective coating, a dielectric layer for graphene-based devices, a transparent membrane, and in deep ultraviolet emitters.[1] Chemical Vapor Deposition (CVD) has emerged as a scalable and reliable method for synthesizing high-quality h-BN thin films.[2] Ammonia (B1221849) borane (B79455) (H₃BNH₃) is a frequently utilized precursor for h-BN synthesis due to its 1:1 boron to nitrogen stoichiometry, stability under ambient conditions, and relative ease of handling compared to gaseous precursors like diborane (B8814927) and ammonia or the liquid precursor borazine.[1][3][4]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of h-BN thin films via CVD using ammonia borane as the precursor. The information is compiled from various research findings to guide researchers in setting up and conducting successful h-BN growth experiments.
Data Presentation: CVD Parameters for h-BN Growth
The following tables summarize the key experimental parameters for the chemical vapor deposition of hexagonal boron nitride using this compound on common catalytic substrates. These parameters can be used as a starting point for process optimization.
Table 1: Low-Pressure Chemical Vapor Deposition (LPCVD) Parameters
| Parameter | Copper (Cu) Substrate | Nickel (Ni) Substrate | Reference(s) |
| Precursor Temperature (T₁) | 60 - 90 °C | 40 - 80 °C | [1][5] |
| Substrate Temperature (T₂) | 1000 °C | ~1000 °C | [1][2][5][6] |
| Pressure | ≤ 2.0 Torr | 300 mTorr | [7] |
| Carrier Gas | Ar/H₂ | Ar/H₂ (15 vol % H₂) | [5][8] |
| Ar Flow Rate | 50 sccm | Not Specified | [8] |
| H₂ Flow Rate | 50 sccm | Not Specified | [8] |
| Growth Time | 10 min - 2 h | 1 - 2 h | [1][5] |
| Resulting Film Thickness | Monolayer to few-layers | Monolayer to bulk | [1][5] |
Table 2: Atmospheric Pressure Chemical Vapor Deposition (APCVD) Parameters
| Parameter | Copper (Cu) Substrate | Nickel (Ni) Substrate | Reference(s) |
| Precursor Temperature (T₁) | ~130 °C | Not Specified | [1] |
| Substrate Temperature (T₂) | 900 - 1000 °C | Not Specified | [5] |
| Pressure | Atmospheric | Atmospheric | [1] |
| Carrier Gas | Not Specified | Not Specified | |
| Growth Time | Not Specified | Not Specified | |
| Resulting Film Thickness | Multilayer (5-50 nm) | Multilayer | [1] |
Experimental Protocols
This section outlines a detailed methodology for the synthesis of h-BN thin films on copper foil using a two-heating-zone LPCVD system with this compound as the precursor.
1. Substrate Preparation:
-
Cleaning: Begin with a high-purity copper foil (e.g., 25 µm thick, 99.8%). To remove surface oxides and organic contaminants, the foil should be cleaned. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water.
-
Electropolishing (Optional but Recommended): For achieving high-quality, large-domain h-BN, electropolishing the copper foil is recommended to reduce surface roughness and remove impurities.[8] This is typically performed in a phosphoric acid solution.
2. CVD System Setup:
-
A two-heating-zone tube furnace is required. The first zone (T₁) is for heating the this compound precursor, and the second zone (T₂) is for the high-temperature growth on the substrate.
-
Place the cleaned copper foil in the center of the second heating zone (T₂).
-
Place a quartz boat containing this compound powder in the first heating zone (T₁), which is located upstream of the gas flow.
3. Growth Procedure:
-
Evacuation: Evacuate the quartz tube to a base pressure of a few mTorr.
-
Annealing:
-
Introduce a flow of Ar and H₂ carrier gases (e.g., 50 sccm each).[8]
-
Ramp up the temperature of the second furnace (T₂) to 1000 °C over approximately 40-50 minutes.[5][8]
-
Anneal the copper foil at 1000 °C for about 2 hours under the Ar/H₂ flow to increase grain size and further clean the surface.[8]
-
-
Deposition:
-
After annealing, begin heating the first furnace (T₁) to a temperature in the range of 60-90 °C to sublimate the this compound.[1] The sublimated precursor is then carried by the Ar/H₂ gas flow to the hot copper substrate.
-
Maintain the substrate temperature (T₂) at 1000 °C during deposition.
-
The growth time can be varied from 10 minutes to 2 hours to control the thickness of the h-BN film.[1][5] Shorter times generally lead to monolayer or few-layer films, while longer times can produce thicker films.
-
-
Cooling:
-
After the desired growth time, turn off the heater for the precursor (T₁).
-
Allow the main furnace (T₂) to cool down slowly to room temperature under the continued flow of Ar/H₂.[5]
-
4. Post-Growth Film Transfer (for characterization and device fabrication):
-
PMMA Coating: Spin-coat a layer of poly(methyl methacrylate) (PMMA) onto the h-BN/copper foil.
-
Copper Etching: Float the PMMA/h-BN/Cu stack on a copper etchant (e.g., ammonium (B1175870) persulfate or ferric chloride solution) to dissolve the copper foil.
-
Transfer: Once the copper is completely etched, transfer the floating PMMA/h-BN film to a target substrate (e.g., SiO₂/Si wafer).
-
PMMA Removal: Bake the sample to improve adhesion and then dissolve the PMMA layer using acetone.
5. Characterization:
The quality and properties of the synthesized h-BN films can be characterized using various techniques:
-
Atomic Force Microscopy (AFM): To determine the film thickness and surface morphology.
-
Raman Spectroscopy: To confirm the presence of h-BN and assess its crystalline quality. A characteristic peak for h-BN is observed around 1369 cm⁻¹.[8]
-
Transmission Electron Microscopy (TEM): To analyze the crystal structure and determine the number of layers.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the B-N bonding. The B/N atomic ratio should be close to 1.[8]
Mandatory Visualizations
Caption: Experimental workflow for CVD of boron nitride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Controlled Synthesis of Atomically Layered Hexagonal Boron Nitride via Chemical Vapor Deposition [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
Application Notes and Protocols: Ammonia Borane-Based Solid-State Hydrogen Storage Systems
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (AB) has emerged as a leading candidate for chemical hydrogen storage due to its high hydrogen content (19.6 wt%), stability at ambient conditions, and non-toxic nature.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers working with ammonia borane-based solid-state hydrogen storage systems.
Applications of this compound in Hydrogen Storage
This compound is a versatile material with several key applications in the field of hydrogen energy:
-
On-board Hydrogen Storage for Fuel Cell Vehicles: AB's high gravimetric hydrogen density makes it an attractive material for storing hydrogen in fuel cell electric vehicles (FCEVs), potentially offering a greater driving range compared to compressed hydrogen gas.[3][4]
-
Portable Power Generation: Due to its solid form and controlled hydrogen release, this compound can be used in portable fuel cell systems for charging electronics or powering small devices.
-
Chemical Hydrogen Storage: As a stable solid, AB offers a safe and efficient means of storing hydrogen for various industrial and research applications.
-
Precursor to Boron Nitride Materials: Thermolysis of this compound is a common method for the synthesis of boron nitride (BN) nanomaterials.
Methods for Hydrogen Release from this compound
Several methods can be employed to release hydrogen from this compound, each with its own advantages and challenges. The primary methods include thermolysis, catalytic dehydrogenation, and hydrolysis.[2][3][7]
-
Thermolysis: This method involves heating solid this compound to induce the release of hydrogen gas. The process typically occurs in multiple steps at temperatures ranging from 80 to 150°C.[3] While straightforward, it can lead to the formation of undesirable byproducts like borazine (B1220974) and polyborazylene, which can hinder the regeneration of the spent fuel.[3][8] Neat thermolysis of AB near PEM fuel cell operating temperatures has been shown to yield high amounts of hydrogen with rapid kinetics.[9][10][11]
-
Catalytic Dehydrogenation: The use of transition metal catalysts (e.g., ruthenium, palladium, nickel complexes) can lower the activation energy for hydrogen release, allowing for dehydrogenation at lower temperatures and with improved kinetics.[3] Catalysts can be homogeneous or heterogeneous, with the latter being more easily separable from the reaction mixture. Iron-based heterogeneous catalysts have shown promise for achieving rapid and controlled hydrogen release.[12] Dehydrogenation can also be facilitated in ionic liquids, which can help to suppress the formation of unwanted byproducts.[13][14]
-
Hydrolysis: In the presence of a suitable catalyst, this compound reacts with water to release hydrogen.[2][6] This method is advantageous as it can proceed at room temperature and produces a high yield of pure hydrogen.[2][6] A variety of metal-based catalysts, including both noble and non-noble metals, have been developed for this purpose.[6][15]
-
Methanolysis: Similar to hydrolysis, this compound can react with methanol (B129727) in the presence of a catalyst to release hydrogen. However, the hydrogen yield and production rate are generally not as ideal as with hydrolysis.[2]
Quantitative Data for this compound Hydrogen Storage
The following table summarizes key quantitative data related to the hydrogen storage properties of this compound.
| Parameter | Value | Reference |
| Gravimetric Hydrogen Density (Theoretical) | 19.6 wt% | [1][2][3][4][5][6] |
| Volumetric Hydrogen Density | ~146 g H₂/L | [1][2][16] |
| Hydrogen Release (Thermolysis) | Up to ~13 wt% below 200°C | [17] |
| Hydrogen Release (Hydrothermolysis @ 85°C) | 13.5 wt% | [9] |
| Activation Energy (Hydrolysis with Pd/C₃N₄) | 27.36 kJ/mol | [18] |
| Activation Energy (Solid-State Dehydrogenation) | ~160-180 kJ/mol | [19] |
Experimental Protocols
This protocol describes a common method for the synthesis of this compound from sodium borohydride (B1222165) and ammonium (B1175870) chloride.[7]
Materials:
-
Sodium borohydride (NaBH₄)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere glovebox
-
Filter funnel and filter paper
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add equimolar amounts of sodium borohydride and ammonium chloride to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous diethyl ether to the flask to create a slurry.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing the evolution of hydrogen gas (use a bubbler).
-
The reaction is typically allowed to proceed for 24-48 hours.
-
After the reaction is complete, filter the mixture under an inert atmosphere to remove the sodium chloride byproduct.
-
The filtrate, containing the dissolved this compound, is collected.
-
Evaporate the diethyl ether from the filtrate under reduced pressure to obtain solid this compound.
-
The resulting white, crystalline solid should be stored under an inert atmosphere to prevent degradation.
This protocol provides a general procedure for the catalytic hydrolysis of this compound to produce hydrogen gas.
Materials:
-
This compound (NH₃BH₃)
-
Deionized water
-
Heterogeneous catalyst (e.g., supported metal nanoparticles)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas burette or other gas collection apparatus
-
Syringe
Procedure:
-
Set up the reaction apparatus consisting of a two-neck round-bottom flask connected to a gas burette for collecting the evolved hydrogen.
-
Add a known amount of the heterogeneous catalyst and a magnetic stir bar to the flask.
-
In a separate container, prepare an aqueous solution of this compound of a known concentration.
-
Seal the reaction flask and purge the system with an inert gas (e.g., argon) to remove any air.
-
Using a syringe, inject a specific volume of the this compound solution into the reaction flask while stirring vigorously.
-
Immediately begin monitoring the volume of hydrogen gas evolved over time using the gas burette.
-
Record the volume of hydrogen produced at regular intervals until the reaction ceases.
-
The rate of hydrogen production can be calculated from the slope of the volume vs. time plot.
-
Upon completion, the catalyst can be recovered by filtration, washed, and dried for potential reuse.
Visualizations
Caption: Workflow of the this compound hydrogen storage and regeneration cycle.
Caption: Different pathways for releasing hydrogen from this compound.
Regeneration of Spent this compound
A critical challenge for the practical application of this compound as a hydrogen storage material is the efficient regeneration of the "spent fuel" back to this compound.[20] The dehydrogenated products, often polymeric B-N-H species, are thermodynamically stable. Several methodologies are being explored for regeneration:
-
Direct Reaction with Hydrazine (B178648): Spent fuel, such as polyborazylene, can be converted back to this compound in nearly quantitative yields by treatment with hydrazine (N₂H₄) in liquid ammonia at elevated temperature and pressure.[21][22][23]
-
Multi-step Chemical Processes: Other approaches involve multi-step processes that may include digestion of the spent fuel followed by reduction steps.[24]
The development of energy-efficient and cost-effective regeneration methods remains an active area of research.
Summary and Outlook
This compound holds significant promise as a solid-state hydrogen storage material due to its high hydrogen capacity and stability. Research continues to focus on optimizing hydrogen release kinetics, minimizing the formation of undesirable byproducts, and developing efficient regeneration processes. Advances in catalysis, including the use of nanomaterials and nanoconfinement techniques, are paving the way for more practical and economically viable this compound-based hydrogen storage systems.[8][25][26] The protocols and data presented here provide a foundation for researchers to explore and contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hydrogennewsletter.com [hydrogennewsletter.com]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. This compound as an efficient and lightweight hydrogen storage medium - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. deswater.com [deswater.com]
- 7. Recent Developments on Hydrogen Release from this compound [sigmaaldrich.com]
- 8. Nano-confined this compound for chemical hydrogen storage [journal.hep.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. hydrogen.energy.gov [hydrogen.energy.gov]
- 13. Kinetics of hydrogen release from dissolutions of this compound in different ionic liquids [ideas.repec.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydrogen production from this compound hydrolysis catalyzed by non-noble metal-based materials: a review - ProQuest [proquest.com]
- 16. Synthesis of this compound for hydrogen storage applications - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Regeneration of this compound from spent fuel materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Regeneration of this compound spent fuel by direct reaction with hydrazine and liquid ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. impact.ornl.gov [impact.ornl.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nano-confined this compound for chemical hydrogen storage | Semantic Scholar [semanticscholar.org]
- 26. Nano-confined this compound for chemical hydrogen storage - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Kinetic Studies of Hydrogen Release from Ammonia Borane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting kinetic studies on the release of hydrogen from ammonia (B1221849) borane (B79455) (NH₃BH₃). Ammonia borane is a promising hydrogen storage material due to its high hydrogen content (19.6 wt%) and stability.[1][2] Understanding the kinetics of hydrogen release is crucial for the development of efficient and practical hydrogen storage and delivery systems.
The primary methods for hydrogen release from this compound are thermal decomposition, catalytic dehydrogenation, and hydrolysis.[2] This document will cover the kinetic analysis and experimental protocols for each of these methods.
Thermal Decomposition of this compound
Thermal decomposition, or thermolysis, involves heating this compound to induce the release of hydrogen. This process typically occurs in multiple steps at elevated temperatures. The dehydrogenation of neat this compound generally starts at temperatures around 90-110°C.[3][4]
Kinetic Parameters
The thermal decomposition of this compound is a complex process, and its kinetics can be influenced by factors such as heating rate and the presence of additives. The activation energy (Ea) for the initial dehydrogenation step of pure this compound has been reported to be as high as 168 kJ mol⁻¹.[5]
| Method | Key Kinetic Parameters | Conditions | Reference |
| Thermal Decomposition | Ea: ~168 kJ mol⁻¹ | Solid-state, non-isothermal | [5] |
| Thermal Decomposition with Si Nanoparticles | Reduced activation energy | Isothermal, 90-150°C | [6] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique to study the thermal decomposition of this compound by monitoring its mass loss as a function of temperature.
Objective: To determine the onset temperature of decomposition and the mass loss associated with hydrogen release.
Materials:
-
This compound (NH₃BH₃)
-
TGA Instrument
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Place a small, accurately weighed sample of this compound (typically 1-5 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 50 ml/min) to provide an inert atmosphere.[6]
-
Heat the sample from room temperature to a final temperature (e.g., 250°C) at a constant heating rate (e.g., 3°C/min).[6]
-
Record the mass loss of the sample as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to mass loss events, which primarily correspond to the release of hydrogen. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Catalytic Dehydrogenation of this compound
The use of catalysts can significantly lower the temperature required for hydrogen release and improve the reaction kinetics.[4][7] Various transition metal-based catalysts, particularly those based on ruthenium, have been shown to be effective.[7]
Kinetic Parameters
Catalytic dehydrogenation can proceed at near-ambient temperatures. The reaction kinetics are often studied by measuring the rate of hydrogen evolution over time.
| Catalyst | Apparent Activation Energy (Ea) | Reaction Order | Conditions | Reference |
| Ru/C | Similar for a series of catalysts | Varied from positive to negative with increasing AB concentration for Ru/TiO₂ | Methanol (B129727) solvent, semi-batch reactor | [7] |
| Nano-nickel | - | - | Isothermal decomposition | [8] |
Experimental Protocol: Isothermal Hydrogen Release Measurement
This protocol describes the measurement of hydrogen released from a solution of this compound in the presence of a heterogeneous catalyst.
Objective: To determine the rate of hydrogen release and calculate kinetic parameters such as the turnover frequency (TOF).
Materials:
-
This compound (NH₃BH₃)
-
Heterogeneous Catalyst (e.g., Ru/C)
-
Reaction flask (two-neck round bottom flask)
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Gas burette or mass flow controller to measure the volume of evolved gas
-
Inert gas supply (e.g., Argon)
Procedure:
-
Place a known amount of the catalyst into the reaction flask.
-
Add a magnetic stir bar to the flask.
-
Seal the flask and purge with an inert gas.
-
Inject a known volume of the solvent into the flask and allow it to reach thermal equilibrium in the constant temperature bath with stirring.
-
Prepare a stock solution of this compound in the same solvent of a known concentration.
-
Inject a specific volume of the this compound solution into the reaction flask to initiate the reaction.
-
Immediately start monitoring the volume of hydrogen gas evolved over time using a gas burette or a mass flow controller.
-
Record the volume of hydrogen released at regular time intervals until the reaction ceases.
-
The initial rate of hydrogen release can be determined from the slope of the initial linear portion of the volume vs. time plot.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
Hydrolysis of this compound
This compound can react with water in a hydrolysis reaction to release hydrogen. This reaction is typically slow but can be significantly accelerated by catalysts.[2] Ideally, one mole of this compound reacts with two moles of water to produce three moles of hydrogen.[2]
Kinetic Parameters
The hydrolysis of this compound is often studied in the presence of a catalyst to achieve practical hydrogen release rates. A Langmuir-Hinshelwood kinetic model is often used to describe the reaction on a catalyst surface.[10][11]
| Catalyst | Activation Energy (Ea) | Adsorption Energy (ΔHads) | Conditions | Reference |
| Ru/C | 76 ± 0.1 kJ mol⁻¹ | -42.3 ± 0.33 kJ mol⁻¹ | Aqueous solution, 16-55°C | [11] |
| Cu-MOF-74 | 32.1 kJ mol⁻¹ | - | Aqueous solution | [12] |
Experimental Protocol: Catalytic Hydrolysis in a Batch Reactor
This protocol outlines the procedure for studying the kinetics of this compound hydrolysis using a solid catalyst in an aqueous solution.
Objective: To measure the rate of hydrogen production from the hydrolysis of this compound and determine the reaction kinetics.
Materials:
-
This compound (NH₃BH₃)
-
Deionized Water
-
Solid Catalyst (e.g., Ru/C)
-
Reaction vessel (e.g., a jacketed glass reactor)
-
Magnetic stirrer and stir bar
-
Constant temperature water circulator
-
Gas collection apparatus (e.g., gas burette)
-
pH meter (optional)
Procedure:
-
Add a known mass of the catalyst to the reaction vessel.
-
Add a specific volume of deionized water and the magnetic stir bar.
-
Seal the reactor and connect it to the gas collection apparatus.
-
Use the water circulator to bring the reactor to the desired reaction temperature (e.g., 25°C).
-
Dissolve a known amount of this compound in a small amount of deionized water.
-
Inject the this compound solution into the reactor to start the hydrolysis reaction, ensuring vigorous stirring to suspend the catalyst particles.
-
Monitor and record the volume of hydrogen evolved over time.
-
The reaction is complete when no more gas is evolved.
-
The rate of reaction can be determined from the rate of hydrogen evolution.
-
To investigate the effect of reactant concentrations, vary the initial concentrations of this compound and the amount of catalyst.
-
Perform experiments at different temperatures to calculate the activation energy.
Visualizations
Caption: Workflow for Thermal Decomposition Analysis using TGA.
Caption: Workflow for Catalytic Dehydrogenation Kinetics.
Caption: Workflow for this compound Hydrolysis Study.
References
- 1. Kinetics study of solid this compound hydrogen release – modeling and experimental validation for chemical hydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of this compound dehydrogenation on supported Ru catalysts - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of hydrogen release from dissolutions of this compound in different ionic liquids [ideas.repec.org]
- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 11. Chemical kinetics of Ru-catalyzed this compound hydrolysis (Journal Article) | ETDEWEB [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ammonia Borane in Catalytic Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. Traditional methods often rely on stoichiometric activating agents, which can generate significant waste and may not be compatible with sensitive functional groups. The use of ammonia (B1221849) borane (B79455) (H₃N·BH₃) as a precatalyst in direct amidation reactions represents a significant advancement, offering a mild, efficient, and environmentally benign alternative.[1][2] This methodology is distinguished by its operational simplicity, high functional group tolerance, and amenability to chromatography-free purification.[1][2]
Ammonia borane serves as a substoichiometric (typically 10 mol%) precatalyst for the direct coupling of carboxylic acids with amines.[1][2] The reaction proceeds efficiently with equimolar amounts of the coupling partners. A key feature of this method is the in situ generation of amine-boranes, which are the active catalytic species.[1][2] This approach is applicable to a wide array of both aromatic and aliphatic carboxylic acids and amines.[1][2]
Catalytic Cycle and Mechanism
The catalytic cycle is initiated by the reaction of the amine with this compound to form an amine-borane complex in situ. This is followed by the reaction of the amine-borane with the carboxylic acid to generate a triacyloxyborane-amine complex. This key intermediate then undergoes nucleophilic attack by a free amine molecule to furnish the desired amide and regenerate the active catalytic species.
The proposed mechanism for the this compound-catalyzed direct amidation reaction is depicted below. The reaction begins with the formation of an amine-borane complex, which then reacts with three equivalents of the carboxylic acid to form a triacyloxyborane intermediate. This intermediate is then complexed with an amine. The crucial step is the nucleophilic attack of a second amine molecule on the activated carbonyl carbon of the triacyloxyborane-amine complex, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to yield the amide product and a boron-containing byproduct, which can re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for this compound-mediated amidation.
Experimental Protocols
General Procedure for this compound-Catalyzed Amidation
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
This compound (0.1 mmol, 0.1 equiv)
-
Solvent (e.g., THF, Toluene), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and this compound (0.1 mmol).
-
Add the anhydrous solvent (e.g., THF or toluene (B28343), to make a 0.5 M solution).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up and Purification: A significant advantage of this method is the often chromatography-free purification.[1][2]
-
Acid-Base Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.
-
Direct Crystallization/Precipitation: In many cases, the amide product can be isolated by direct crystallization or precipitation from the reaction mixture upon cooling or by the addition of an anti-solvent (e.g., hexanes).
-
Example Protocol: Synthesis of N-Benzyl-4-phenylbutyramide
Materials:
-
4-Phenylbutyric acid (1.0 mmol, 164.2 mg)
-
Benzylamine (1.0 mmol, 107.2 mg, 109 µL)
-
This compound (0.1 mmol, 3.1 mg)
-
Anhydrous toluene (2 mL)
Procedure:
-
Combine 4-phenylbutyric acid, benzylamine, and this compound in a flame-dried round-bottom flask with a magnetic stir bar.
-
Add anhydrous toluene (2 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (oil bath temperature ~110 °C) for 12 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can often be of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation: Substrate Scope and Yields
The this compound-catalyzed amidation protocol is effective for a wide range of carboxylic acids and amines. The following tables summarize representative yields for the synthesis of various amides.
Amidation of Aromatic Carboxylic Acids
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic acid | Benzylamine | N-Benzylbenzamide | 95 |
| 2 | 4-Chlorobenzoic acid | Benzylamine | N-Benzyl-4-chlorobenzamide | 92 |
| 3 | 4-Methoxybenzoic acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 96 |
| 4 | Benzoic acid | Aniline | N-Phenylbenzamide | 85 |
| 5 | 2-Naphthoic acid | Benzylamine | N-Benzyl-2-naphthamide | 94 |
Amidation of Aliphatic Carboxylic Acids
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Acetic acid | Benzylamine | N-Benzylacetamide | 88 |
| 2 | Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 98 |
| 3 | Cyclohexanecarboxylic acid | Benzylamine | N-Benzylcyclohexanecarboxamide | 91 |
| 4 | Adipic acid | Benzylamine (2 eq) | N1,N6-Dibenzyladipamide | 85 |
| 5 | Phenylacetic acid | Morpholine | 4-(2-Phenylacetyl)morpholine | 93 |
Workflow Diagram
The following diagram outlines the general experimental workflow for the this compound-catalyzed amidation reaction.
References
Ammonia Borane in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃·BH₃) is an attractive reagent in modern organic synthesis due to its high hydrogen content (19.6 wt%), stability to air and moisture, and favorable safety profile compared to other reducing agents like lithium aluminum hydride or sodium borohydride. Its utility in the synthesis of heterocyclic compounds is rapidly expanding, particularly in catalytic transfer hydrogenation reactions. This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles using ammonia borane, including reduced quinolines, indoles, pyridines, and quinoxalines.
Application Notes
This compound serves as a versatile and efficient hydrogen source in a variety of transformations for the synthesis of saturated and partially saturated heterocyclic compounds. Its application can be broadly categorized into metal-catalyzed and metal-free reduction methods.
1. Metal-Catalyzed Transfer Hydrogenation:
A range of transition metal catalysts have been successfully employed to activate this compound for the transfer hydrogenation of N-heteroaromatics. These methods often offer high yields and stereoselectivities under relatively mild conditions.
-
Manganese-Catalyzed Asymmetric Transfer Hydrogenation: Chiral manganese catalysts have been utilized for the asymmetric transfer hydrogenation of quinolines, affording chiral tetrahydroquinolines in high yields and enantiomeric excess. These reactions can often be performed in environmentally benign solvents like water.[1]
-
Zirconium-Hydride-Catalyzed Transfer Hydrogenation: Zirconium-hydride complexes are effective catalysts for the transfer hydrogenation of quinolines and indoles using this compound as the hydrogen source. These reactions exhibit good functional group tolerance.
-
Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium catalysts are highly efficient for the reduction of a broad range of N-heterocycles, including quinolines, quinoxalines, and pyridines, with this compound.[2]
-
Nickel-Catalyzed Transfer Hydrogenation: Inexpensive and earth-abundant nickel catalysts have been shown to be effective for the transfer hydrogenation of quinolines to tetrahydroquinolines.[3][4]
-
Cobalt-Catalyzed Transfer Hydrogenation: Cobalt-based catalysts have also been employed for the dehydrocoupling of this compound and subsequent transfer hydrogenation of N-heterocycles.[3]
2. Metal-Free Transfer Hydrogenation:
Metal-free approaches for the activation of this compound, often utilizing frustrated Lewis pairs (FLPs) or borane catalysts, provide an attractive alternative to transition metal-based systems.
-
Borane-Catalyzed Transfer Hydrogenation: Boranes, such as B(C₆F₅)₃, can catalyze the transfer hydrogenation of pyridines and other N-heterocycles with this compound, furnishing the corresponding saturated heterocycles with good yields and selectivities.[4][5][6][7] This approach is notable for its operational simplicity and avoidance of transition metal contaminants in the final products. A proposed mechanism involves the formation of a frustrated Lewis pair between the pyridine (B92270) substrate and the borane catalyst, which then activates the this compound.
-
Asymmetric Metal-Free Transfer Hydrogenation: Chiral FLPs have been developed for the asymmetric transfer hydrogenation of N-heterocycles like indoles and quinoxalines, providing access to enantioenriched indolines and tetrahydroquinoxalines.[5][8]
3. Synthesis of Benzimidazoles:
While this compound is a versatile reducing agent, its direct application in one-pot syntheses of benzimidazoles from common starting materials like o-phenylenediamines and aldehydes is not extensively documented in the reviewed literature. Typically, the synthesis of benzimidazoles from these precursors involves a condensation and subsequent oxidative cyclization. However, a conceptual two-step, one-pot approach can be envisioned where this compound is used for the reductive cyclization of an o-nitroaniline precursor in the presence of an aldehyde.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds using this compound.
Table 1: Metal-Catalyzed Transfer Hydrogenation of Quinolines to Tetrahydroquinolines
| Catalyst System | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
| Mn-complex/H₂O | Quinolines | up to 99 | 12 | 50 | [1] |
| Cp₂ZrH₂ | Quinolines | up to 94 | 8 | 80 | |
| RuCl₃·xH₂O | Quinolines | up to 98 | 12 | 80 | [2] |
| Ni(II)-precatalyst | Quinolines | up to 90 | 0.5 | 25 | [3] |
| CoBr₂/terpyridine | Quinolines | up to 99 | 24 | RT |
Table 2: Metal-Free Transfer Hydrogenation of Pyridines to Piperidines
| Catalyst System | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
| B(C₆F₅)₃ | Pyridines | 44-88 | 6 | 120 | [6][7] |
| HB(C₆F₅)₂/(S)-tBuSONH₂ | 2-Arylpyridines | 63-88 | 6 | 120 | [7] |
Table 3: Transfer Hydrogenation of Indoles and Quinoxalines
| Catalyst System | Substrate | Product | Yield (%) | Time (h) | Temp (°C) | Reference |
| Cp₂ZrH₂ | Indoles | Indolines | up to 94 | 8 | 80 | |
| HB(C₆F₅)₂/(S)-tBuSONH₂ | Indoles | Indolines | 40-78 | 24 | 30 | [5][8] |
| RuCl₃·xH₂O | Quinoxalines | Tetrahydroquinoxalines | up to 95 | 12 | 80 | [2] |
Experimental Protocols
Protocol 1: Zirconium-Hydride-Catalyzed Transfer Hydrogenation of Indole (B1671886)
This protocol describes the synthesis of indoline (B122111) from indole using a zirconium-hydride catalyst and this compound.
Materials:
-
Indole
-
Cp₂ZrH₂ (Zirconocene hydride)
-
This compound (NH₃·BH₃)
-
Toluene (B28343), anhydrous
-
Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a nitrogen-filled glovebox, add Cp₂ZrH₂ (0.02 mmol, 1 mol%) and this compound (0.4 mmol, 2 equiv.) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (1 mL).
-
Add indole (0.2 mmol, 1 equiv.).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C with stirring for 8 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired indoline.
Protocol 2: Metal-Free Borane-Catalyzed Transfer Hydrogenation of 2-Phenylpyridine (B120327) [6][7]
This protocol details the synthesis of 2-phenylpiperidine (B1215205) from 2-phenylpyridine using a borane catalyst and this compound.
Materials:
-
2-Phenylpyridine
-
B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)
-
This compound (NH₃·BH₃)
-
Toluene, anhydrous
-
Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add 2-phenylpyridine (0.2 mmol, 1 equiv.), B(C₆F₅)₃ (0.02 mmol, 10 mol%), and this compound (0.4 mmol, 2 equiv.).
-
Add anhydrous toluene (0.5 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 6 hours.
-
Cool the reaction to room temperature.
-
The reaction mixture is then carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for transfer hydrogenation.
References
- 1. rsc.org [rsc.org]
- 2. Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobalt-catalyzed this compound dehydrocoupling and transfer hydrogenation under aerobic conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Transfer Hydrogenation of N-Unprotected Indoles with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization | Semantic Scholar [semanticscholar.org]
- 8. Collection - Asymmetric Transfer Hydrogenation of NâUnprotected Indoles with this compound - Organic Letters - Figshare [figshare.com]
Characterization of Spent Ammonia Borane Fuel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (B1221849) borane (B79455) (NH₃BH₃) is a promising hydrogen storage material due to its high hydrogen content. As it releases hydrogen, it transforms into a variety of byproducts, collectively known as spent ammonia borane fuel. The composition of this spent fuel can vary significantly depending on the conditions of hydrogen release (e.g., temperature, catalyst). A thorough characterization of the spent fuel is crucial for understanding the dehydrogenation mechanism, optimizing hydrogen release conditions, and developing efficient regeneration processes. This document provides detailed application notes and protocols for the characterization of spent this compound fuel using common analytical techniques.
Key Characterization Techniques
The primary analytical methods for characterizing spent this compound fuel include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify the various boron- and proton-containing species.
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the spent fuel.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and track the chemical transformations during decomposition.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structures present in spent this compound fuel. Both ¹¹B and ¹H NMR are employed to provide a comprehensive picture of the B-N backbone and the remaining B-H and N-H bonds.
Experimental Protocols
1.1. ¹¹B NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the spent this compound fuel sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.5-1.0 mL of D₂O or CD₃CN) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If the sample is not fully soluble, solid-state MAS (Magic Angle Spinning) NMR is required.
-
-
Instrument Parameters (Liquid-State):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Nucleus: ¹¹B
-
Reference: BF₃·OEt₂ (external or internal standard, δ = 0.0 ppm).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.
-
Acquisition Parameters:
-
Acquisition time: ~0.1 s
-
Relaxation delay: 1-2 s
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
Processing: Apply an exponential line broadening of 1-5 Hz to improve the signal-to-noise ratio.
-
-
Instrument Parameters (Solid-State MAS):
-
Spectrometer: Wide-bore solid-state NMR spectrometer.
-
Probe: MAS probe (e.g., 4 mm).
-
Spinning Speed: 10-15 kHz.
-
Pulse Program: Single-pulse with high-power proton decoupling.
-
Acquisition Parameters:
-
Recycle delay: 5-20 s (depending on the spin-lattice relaxation time of the sample).
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
1.2. ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare the sample as described for ¹¹B NMR spectroscopy using a deuterated solvent.
-
-
Instrument Parameters (Liquid-State):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Reference: Tetramethylsilane (TMS, δ = 0.0 ppm) or residual solvent peak.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Acquisition time: 2-4 s
-
Relaxation delay: 2-5 s
-
Number of scans: 16-64
-
-
Data Presentation
Table 1: ¹¹B NMR Chemical Shifts of this compound and its Decomposition Products.
| Compound/Species | Chemical Environment | Typical ¹¹B Chemical Shift (δ, ppm) | Multiplicity (¹H-coupled) |
| This compound (NH₃BH₃) | BH₃ | -22 to -25 | Quartet |
| Aminoborane (NH₂BH₂) | BH₂ | +4 to +6 | Triplet |
| Borazine (B1220974) (B₃N₃H₆) | B₃N₃ ring | +28 to +31 | Doublet |
| Polyaminoborane ([NH₂BH₂]ₙ) | -BH₂-NH₂- chain | -8 to -12 | Broad |
| Polyborazylene | Cross-linked B-N network | +20 to +35 | Very Broad |
| Diammoniate of diborane (B8814927) (DADB) | [BH₄]⁻ | -40 to -44 | Quintet |
| [BH₂(NH₃)₂]⁺ | -10 to -14 | Triplet |
Table 2: ¹H NMR Chemical Shifts of this compound and its Decomposition Products.
| Compound/Species | Chemical Environment | Typical ¹H Chemical Shift (δ, ppm) |
| This compound (NH₃BH₃) | BH₃ | 1.0 - 1.9 (broad quartet) |
| NH₃ | 4.0 - 4.8 (broad) | |
| Polyaminoborane ([NH₂BH₂]ₙ) | B-H | 1.5 - 2.5 (broad) |
| N-H | 4.5 - 5.5 (broad) |
X-ray Diffraction (XRD)
XRD is used to determine the long-range order in the spent fuel. Fresh this compound is crystalline, while the decomposition products are often amorphous.
Experimental Protocol
-
Sample Preparation:
-
Grind the spent this compound fuel sample into a fine powder using a mortar and pestle in an inert atmosphere (e.g., a glovebox) to avoid oxidation and moisture absorption.
-
Mount the powdered sample onto a zero-background sample holder.
-
-
Instrument Parameters:
-
Diffractometer: Standard powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
Data Presentation
The XRD pattern of the spent fuel is typically compared to that of pristine this compound. A crystalline sample will show sharp diffraction peaks, while an amorphous sample will exhibit broad, diffuse scattering halos. The presence of broad features in the XRD pattern of spent fuel is indicative of the formation of amorphous polymeric species like polyaminoborane or polyborazylene.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in the spent fuel and monitoring the disappearance of reactants and the appearance of products.
Experimental Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the powdered spent fuel sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the powdered sample (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg) in an agate mortar.
-
Grind the mixture to a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
Data Presentation
Table 3: Characteristic FTIR Absorption Bands for this compound and its Decomposition Products.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3300 | ν(N-H) | N-H stretching in NH₃ |
| ~3250 | ν(N-H) | N-H stretching in NH₃ |
| ~2400-2200 | ν(B-H) | B-H stretching in BH₃ |
| ~1600 | δ(N-H) | N-H bending in NH₃ |
| ~1400 | ν(B-N) | B-N stretching |
| ~1380 | δ(B-H) | B-H bending |
| ~1070 | ρ(NH₃) | NH₃ rocking |
| ~780 | ν(B-N) | B-N stretching in polyborazylene/BN |
| ~3450 | ν(N-H) | N-H stretching in polyaminoborane |
| ~2520 | ν(B-H) | B-H stretching in borazine |
| ~1460 | ν(B-N) | B-N stretching in borazine ring |
A decrease in the intensity of the N-H and B-H stretching bands of this compound and the appearance of new bands corresponding to polymeric B-N structures indicate the decomposition of the fuel.[3][4][5]
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability and decomposition stages of the spent fuel by measuring the mass change as a function of temperature.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the spent fuel sample into an alumina (B75360) or platinum crucible.
-
-
Instrument Parameters:
-
Thermogravimetric Analyzer: Standard TGA instrument.
-
Temperature Program:
-
Heat from room temperature to a final temperature (e.g., 400-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Data Presentation
Table 4: Typical Thermal Decomposition Stages of this compound.
| Temperature Range (°C) | Mass Loss (%) | Associated Dehydrogenation/Decomposition Step |
| 90 - 120 | ~5-7 | First equivalent of H₂ release, formation of polyaminoborane. |
| 120 - 200 | ~10-15 | Second equivalent of H₂ release, formation of polyborazylene.[4] |
| > 500 | Variable | Further dehydrogenation towards boron nitride.[4] |
The TGA curve of spent fuel will show a different decomposition profile compared to pristine this compound, with potentially higher thermal stability and less mass loss, depending on the extent of the initial dehydrogenation.
Visualizations
References
Application Notes and Protocols for the Regeneration of Ammonia Borane from Byproducts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the regeneration of ammonia (B1221849) borane (B79455) (AB), a promising hydrogen storage material, from its dehydrogenated byproducts. The information is intended to provide researchers with the necessary details to replicate and adapt these methods for their specific applications.
Introduction
Ammonia borane (NH₃BH₃) is a key material of interest for chemical hydrogen storage due to its high hydrogen content (19.6 wt%). For AB to be a viable and sustainable energy carrier, the efficient regeneration of the "spent fuel"—the polymeric boron-nitrogen-hydrogen (BNHx) materials remaining after hydrogen release—is crucial. This document outlines the primary chemical strategies developed for this purpose.
The byproducts of AB dehydrogenation are typically polymeric materials, such as polyborazylene. The nature of these byproducts can vary depending on the dehydrogenation conditions (e.g., thermolysis, hydrolysis, or methanolysis). Consequently, the choice of regeneration strategy is often linked to the method of hydrogen release.
Methods for this compound Regeneration
Several strategies have been developed for the regeneration of this compound. These can be broadly categorized as:
-
Chemical Digestion and Reduction: A multi-step approach where the spent fuel is first broken down (digested) into smaller, more reactive boron-containing species, which are then reduced to regenerate the B-H bonds.
-
Direct Conversion with Hydrazine (B178648): A more direct, one-pot method for converting polyborazylene back to this compound.
-
Regeneration from Solvolysis Byproducts: Specific methods tailored to the byproducts of hydrolysis or methanolysis of this compound.
-
Electrochemical Regeneration: An emerging area of research focused on using electrochemical methods for regeneration.
Protocol 1: Regeneration via Chemical Digestion with Acid and Subsequent Reduction
This protocol describes a multi-step process involving the digestion of the spent fuel with hydrochloric acid to form boron trichloride (B1173362) (BCl₃), which is then converted to diborane (B8814927) (B₂H₆) and subsequently reacted with ammonia to reform this compound.[1]
Experimental Protocol:
Step 1: Digestion of Spent Fuel (BNHx)
-
Prepare the spent fuel (polymeric BNHx) by heating this compound at 90°C for 12 hours, followed by 180°C for 2 hours.[1]
-
Suspend the resulting polymeric residue in a suitable solvent.
-
Introduce hydrochloric acid (HCl) to the suspension to digest the polymer. This reaction will produce ammonium (B1175870) chloride (NH₄Cl) and boron trichloride (BCl₃).[1]
-
Separate the NH₄Cl precipitate by filtration.
-
Isolate the BCl₃ from the reaction mixture.
Step 2: Formation of Diborane
-
The recovered BCl₃ is hydrodechlorinated to form diborane (B₂H₆). This can be achieved through reaction with a suitable hydride source.[1]
Step 3: Regeneration of this compound
-
The ammonium chloride recovered from Step 1 can be heated to produce ammonia (NH₃).[1]
-
React the diborane from Step 2 with the ammonia from Step 3 in an appropriate solvent to form this compound.
-
The regenerated this compound can be purified by filtration and solvent evaporation.
Characterization:
-
The purity and yield of the regenerated this compound should be confirmed using ¹¹B NMR spectroscopy and X-ray diffraction (XRD).[2]
Logical Relationship Diagram
Caption: Workflow for AB regeneration via acid digestion.
Protocol 2: Direct Regeneration of Polyborazylene with Hydrazine
This protocol details a one-pot method for the regeneration of this compound from polyborazylene, a common byproduct of thermal dehydrogenation, using hydrazine in liquid ammonia.[3][4]
Experimental Protocol:
-
Place the spent fuel, specifically polyborazylene (PB), into a high-pressure stainless steel reaction vessel.
-
Cool the vessel to -77°C and add liquid ammonia as the solvent.[5]
-
Add hydrazine (N₂H₄) to the vessel.
-
Seal the reaction vessel and allow it to warm to 40°C.[3] The pressure inside the vessel will increase to approximately 400 psi.[5]
-
Maintain the reaction at 40°C for 24 hours with stirring.[3]
-
After 24 hours, cool the reaction vessel back to -77°C and carefully vent any excess pressure.
-
Open the vessel and transfer the ammonia solution to a beaker.
-
Allow the liquid ammonia to evaporate, yielding the regenerated this compound.
-
The product can be further purified if necessary.
Characterization:
-
The yield and purity of the regenerated this compound can be determined by ¹¹B NMR spectroscopy.[5]
Experimental Workflow Diagram
Caption: Direct regeneration of AB using hydrazine.
Protocol 3: Regeneration from Methanolysis Byproduct (Ammonium Tetramethoxyborate)
This protocol outlines the regeneration of this compound from ammonium tetramethoxyborate, the byproduct formed during the methanolysis of AB.[6]
Experimental Protocol:
-
In a reaction flask under an inert atmosphere, combine ammonium tetramethoxyborate (NH₄B(OCH₃)₄) and ammonium chloride (NH₄Cl) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by ¹¹B NMR for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Evaporate the THF from the filtrate under vacuum to yield the regenerated this compound.
Characterization:
-
Confirm the identity and purity of the regenerated this compound using ¹H and ¹¹B NMR spectroscopy.[7][8]
Chemical Transformation Pathway
Caption: Regeneration of AB from methanolysis byproduct.
Electrochemical Regeneration
The electrochemical regeneration of this compound is an area of active research and development. The goal is to establish an electrochemical route to regenerate the spent fuel, which could potentially be a more energy-efficient process. Current research focuses on understanding the electrochemical behavior of this compound and its byproducts in various solvents. While specific, validated protocols for the complete electrochemical regeneration of spent AB fuel are not yet widely established, the general approach involves the electrochemical reduction of boron-oxygen or boron-nitrogen bonds back to boron-hydride bonds.
Quantitative Data Summary
The following table summarizes the reported yields for various this compound regeneration methods.
| Regeneration Method | Spent Fuel/Byproduct | Key Reagents | Reported Yield | Reference(s) |
| Digestion with Acetone and Reduction | Thermolysis Products (Borate Esters) | Acetone, Hydrazine | 68% (overall) | [1] |
| Direct Reaction with Hydrazine | Polyborazylene | Hydrazine, Liquid Ammonia | Nearly quantitative | [3][4] |
| Direct Reaction with Hydrazine | Polyborazylene | Hydrazine, Liquid Ammonia | 92% | [9] |
| Synthesis from NaBH₄ and (NH₄)₂SO₄ | N/A (Synthesis) | NaBH₄, (NH₄)₂SO₄, THF | ≥95% | [8] |
| Digestion with Benzenedithiol and Reduction | Polyborazylene | Benzenedithiol, Bu₃SnH | 67% (isolated) | [10] |
Concluding Remarks
The regeneration of this compound from its byproducts is a critical step towards realizing a hydrogen economy based on this material. The choice of regeneration method depends on the nature of the spent fuel and the desired efficiency and scalability of the process. The protocols and data presented here provide a foundation for researchers to explore and optimize these regeneration strategies. Further research is needed to develop more energy-efficient and cost-effective regeneration methods, particularly in the area of electrochemical regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regeneration of this compound spent fuel by direct reaction with hydrazine and liquid ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8367027B2 - Regeneration of this compound from polyborazylene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
suppressing borazine formation during ammonia borane thermolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ammonia (B1221849) borane (B79455) (AB). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you control and suppress the formation of borazine (B1220974) during the thermolysis of ammonia borane, a critical step for applications requiring high-purity hydrogen and well-defined polymeric materials.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to suppress borazine formation during this compound thermolysis?
A: Borazine (B₃N₃H₆), often called "inorganic benzene," is a common volatile byproduct of this compound (AB) thermolysis.[1][2] Its formation is problematic for several reasons:
-
Fuel Cell Poisoning: For hydrogen storage applications, borazine can contaminate the hydrogen gas stream and is detrimental to proton-exchange membrane (PEM) fuel cell performance.[3]
-
Reduced Yield: The formation of borazine consumes boron and nitrogen atoms that would otherwise form the desired solid-state dehydrogenation product, polyaminoborane or polyborazylene, thus reducing the overall material yield.
-
Reaction Control: Uncontrolled borazine production indicates a lack of selectivity in the dehydrogenation pathway, making it difficult to obtain well-defined end products.
Q2: What are the primary factors that influence borazine formation?
A: The thermolysis of this compound is a complex process with several competing reaction pathways. The primary factors influencing the selectivity between the desired linear polymers and undesired cyclic borazine are:
-
Temperature: Higher temperatures tend to favor the formation of borazine. While hydrogen release can begin as low as 85 °C, significant borazine evolution is often observed at temperatures above 100-120 °C.[4][5][6]
-
Reaction Medium (Solvent/Solid-State): The reaction environment plays a crucial role. Neat (solid-state) thermolysis often leads to significant borazine production.[7] The use of specific solvents, particularly ionic liquids, can dramatically alter the reaction pathway.[7][8]
-
Presence of Catalysts or Additives: Homogeneous and heterogeneous catalysts, as well as chemical additives, can steer the reaction towards a specific pathway, enhancing the formation of linear polymers and suppressing the cyclization reaction that produces borazine.[4][9][10]
Q3: How can I actively suppress borazine formation in my experiments?
A: Several effective strategies can be employed:
-
Use of Ionic Liquids (ILs): Dissolving this compound in an ionic liquid, such as 1-butyl-3-methylimidazolium chloride (bmimCl), is a highly effective method.[8][11] ILs promote the formation of the diammoniate of diborane (B8814927) (DADB), an ionic intermediate that favors intermolecular dehydrogenation to form linear polyaminoborane, thereby suppressing the formation of borazine.[7][8]
-
Catalytic Dehydrogenation: Employing transition metal catalysts (e.g., based on Iridium, Rhodium, Ruthenium) can provide a selective pathway for dehydrocoupling AB into high molecular weight polyaminoboranes at lower temperatures.[10][12]
-
Chemical Additives: The use of high-boiling-point amines can modulate the decomposition pathway by forming amine-anchored adducts. This route is energetically more favorable than the pathway leading to borazine, resulting in reduced formation of volatile byproducts.[4]
-
Nanoconfinement: Confining this compound within the pores of mesoporous materials like silica (B1680970) (SBA-15) can lower the decomposition temperature and alter the reaction pathway, leading to a reduction in borazine release.[13]
Q4: I am following a protocol to suppress borazine, but I am still detecting it as a major byproduct. What should I troubleshoot?
A: If you are still observing significant borazine formation, consider the following troubleshooting steps:
-
Temperature Control: Verify the accuracy of your temperature controller. Localized "hot spots" in the reaction vessel can lead to higher-than-intended temperatures, promoting borazine formation. Ensure uniform heating.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). The presence of air or moisture can alter the reaction mechanism.
-
Solvent/Additive Purity: If using ionic liquids or other additives, ensure they are pure and, critically, anhydrous. Trace amounts of water can lead to hydrolysis and side reactions.[14]
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. Many homogeneous catalysts are sensitive to air and moisture.[15] Confirm the catalyst loading is correct as specified in the protocol.
-
Reaction Time and Monitoring: Analyze byproducts at different time points. It is possible that prolonged reaction times or excessive heating after the initial hydrogen release phase leads to the subsequent decomposition of polymeric intermediates into borazine.
Quantitative Data Summary
The following tables summarize key quantitative data from literature regarding the impact of different conditions on hydrogen release and byproduct formation from this compound.
Table 1: Effect of Temperature and Additives on Hydrogen Release and Byproduct Formation
| System | Temperature (°C) | H₂ Released (wt. %) | Key Byproducts Noted | Reference(s) |
| Neat AB Thermolysis | 110 - 162 | Variable | H₂, Borazine, NH₃, Diborane | [4][6] |
| AB with Triphenyl Amine | ~115 | 2.4 (pure H₂) | Reduced Borazine & NH₃ | [4] |
| AB in bmimCl (80:20 wt%) | 110 | 11.4 (materials wt%) | Suppressed Borazine | [8] |
| AB in bmimCl (80:20 wt%) | 120 | 11.2 (materials wt%) | Suppressed Borazine | |
| Neat AB Thermolysis | 120 | 9.9 (materials wt%) | Borazine | [11] |
Table 2: Comparison of Dehydrogenation Methods for this compound
| Method | Typical Conditions | H₂ Equiv. Released | Borazine Formation | Key Feature | Reference(s) |
| Solid-State Thermolysis | Neat AB, >100 °C | ~0.8 - 2.2 | Significant | Simple setup, poor selectivity | [6][7] |
| Ionic Liquid Medium | AB in bmimCl, 85-110 °C | ~2.2 | Suppressed | High H₂ yield, no induction period | [7][8] |
| Homogeneous Catalysis | Ir-based catalyst, THF, RT | ~1.0 | Minimal / Not Reported | High selectivity to linear polymers | [9][12] |
Experimental Protocols
Protocol 1: Baseline Solid-State Thermolysis of this compound
-
Objective: To perform a standard thermal decomposition of solid this compound. Note: This method is expected to produce borazine.
-
Methodology:
-
Place a known quantity (e.g., 100 mg) of this compound into a Schlenk flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Connect the flask outlet to a gas burette or mass flow meter to measure hydrogen evolution. The outlet should also be connected to a cold trap (-78 °C) to collect volatile byproducts.
-
Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 120 °C).
-
Begin stirring and record the volume of gas evolved over time.
-
After the reaction ceases, cool the flask to room temperature.
-
The solid residue (polyborazylene) can be analyzed by solid-state NMR and IR spectroscopy. The contents of the cold trap can be analyzed by GC-MS or NMR to confirm the presence of borazine.
-
Protocol 2: Suppressing Borazine using an Ionic Liquid (bmimCl)
-
Objective: To enhance H₂ release from this compound while suppressing borazine formation using an ionic liquid.
-
Methodology:
-
In a glovebox, thoroughly mix this compound and 1-butyl-3-methylimidazolium chloride (bmimCl) in the desired ratio (e.g., 80:20 by weight).
-
Transfer the mixture to a Schlenk flask equipped with a stir bar.
-
Remove the flask from the glovebox and connect it to a gas measurement apparatus as described in Protocol 1.
-
Immerse the flask in a preheated oil bath at the target temperature (e.g., 110 °C).[7]
-
Stir the resulting slurry/solution and monitor gas evolution. A significant increase in rate and total yield compared to the neat reaction is expected, with no initial induction period.[8]
-
Post-reaction analysis of the gas phase and solid residue should show significantly reduced or absent borazine.[7] The primary solid product is expected to be polyaminoborane.
-
Protocol 3: Catalytic Dehydrogenation for Selective Polyaminoborane Synthesis
-
Objective: To selectively dehydrogenate this compound to linear polyaminoborane using a homogeneous catalyst, minimizing borazine formation.
-
Methodology:
-
All manipulations should be performed under a strict inert atmosphere using Schlenk line or glovebox techniques.
-
In a Schlenk flask, dissolve the catalyst (e.g., 0.4 mol% of an Ir(III) pincer complex) in an anhydrous solvent (e.g., THF).[9][12]
-
If required by the specific catalyst, add a co-catalyst or activator (e.g., tBuOK) and stir for the specified time.
-
In a separate flask, prepare a solution or slurry of this compound in the same anhydrous solvent.
-
Transfer the this compound solution to the catalyst solution via cannula at the desired reaction temperature (e.g., room temperature).
-
Monitor hydrogen evolution using a gas burette.
-
Upon completion, the resulting polymer (polyaminoborane) may precipitate from the solution. It can be isolated by filtration, washed with fresh solvent, and dried under vacuum.
-
Analysis of the solid product by NMR and GPC should confirm the formation of a high molecular weight linear polymer. Analysis of the reaction headspace should show an absence of borazine.
-
Visualizations
Caption: Reaction pathways for this compound thermolysis.
Caption: General experimental workflow for controlled thermolysis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "this compound-hydrogen cycle: Synthesis, dehydrogenation and regenera" by Pravin D Gagare [docs.lib.purdue.edu]
- 4. Tuning the Solid-State Hydrogen Release of this compound by Entrapping the Intermediates: The Role of High-Boiling-Point Amines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound hydrogen release in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ammonia–Borane Dehydrogenation Catalyzed by Dual-Mode Proton-Responsive Ir-CNNH Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. www1.eere.energy.gov [www1.eere.energy.gov]
Technical Support Center: Improving Hydrogen Release Kinetics from Ammonia Borane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ammonia (B1221849) borane (B79455) (AB) as a hydrogen storage material. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the kinetics of hydrogen release.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Slow or No Hydrogen Release During Thermolysis
| Potential Cause | Recommended Solution |
| Low Temperature: The reaction temperature is below the decomposition threshold of ammonia borane. | Gradually increase the temperature. Neat AB starts to release H₂ around 85°C, but the process is slow.[1][2] Optimal temperatures for reasonable kinetics are often higher. |
| Induction Period: Solid-state thermolysis of neat AB often exhibits a significant induction period before hydrogen release begins.[3] | Be patient, as the reaction may take time to initiate. Consider using additives like quartz wool or boric acid, which have been shown to shorten the induction period.[3] |
| Sample Purity: Impurities in the this compound sample can affect its decomposition. | Ensure the use of high-purity this compound. If the sample has been stored for a long time, it may have partially hydrolyzed, which can alter the decomposition pathway.[4][5] |
| Sample Morphology: The physical form of the AB can influence heat transfer and gas diffusion. | Consider ball milling the this compound to increase its surface area and improve heat distribution. |
Issue 2: Low Hydrogen Yield
| Potential Cause | Recommended Solution |
| Incomplete Decomposition: The reaction may not have gone to completion. | Increase the reaction time or temperature to ensure complete decomposition. |
| Formation of Volatile Byproducts: The formation of borazine (B1220974) (B₃N₃H₆) and other volatile boron-nitrogen compounds can reduce the yield of pure hydrogen.[1][2][6] | Optimize reaction conditions (e.g., lower temperatures for longer times) to minimize the formation of volatile byproducts. The use of certain additives or catalysts can also suppress their formation.[2] |
| Inaccurate Measurement: The gas collection or measurement system may have leaks or calibration issues. | Check the experimental setup for leaks and ensure that the gas measurement equipment is properly calibrated. |
Issue 3: Catalyst Deactivation During Hydrolysis or Solvolysis
| Potential Cause | Recommended Solution |
| Poisoning of Catalyst Surface: Accumulation of byproducts or impurities on the catalyst's active sites can block them.[7] | Ensure the purity of reactants and solvents. Pre-treat the catalyst according to the literature protocol to ensure a clean surface. Consider using catalyst supports that are less prone to poisoning.[7] |
| Leaching of Active Metal: The active metal component of the catalyst may be leaching into the solution. | Use a more stable catalyst support or modify the catalyst synthesis to improve metal-support interactions. |
| Aggregation of Nanoparticles: Metal nanoparticle catalysts can aggregate during the reaction, reducing the number of active sites. | Employ stabilizing agents or use porous supports to prevent nanoparticle aggregation. |
| Changes in pH: The pH of the solution can change during the reaction, affecting catalyst stability and activity. | Buffer the reaction solution to maintain a stable pH. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the main methods to release hydrogen from this compound? A1: The primary methods for hydrogen release from this compound are thermolysis (heating), hydrolysis (reaction with water), and catalytic dehydrogenation.[8] Thermolysis involves heating the solid AB, while hydrolysis and catalytic dehydrogenation typically occur in a solvent with the aid of a catalyst.[8]
-
Q2: What is the theoretical hydrogen storage capacity of this compound? A2: this compound has a high theoretical gravimetric hydrogen storage capacity of 19.6 wt%.[2][8][9][10]
-
Q3: Why is improving the kinetics of hydrogen release important? A3: For practical applications, such as in fuel cells, hydrogen needs to be released on-demand at a controlled and sufficiently fast rate.[9] Slow kinetics would make the system unresponsive and impractical.
Thermolysis
-
Q4: At what temperature does this compound start to release hydrogen? A4: this compound begins to release hydrogen at temperatures as low as 70-85°C, although the rate is very slow.[2][6] The rate of hydrogen release increases with temperature.
-
Q5: What are the common byproducts of this compound thermolysis? A5: Besides hydrogen, thermolysis can produce volatile byproducts such as borazine (B₃N₃H₆) and ammonia (NH₃), which can be problematic for fuel cell applications.[3][6] The solid byproducts are typically polymeric aminoboranes and polyborazylene.[6]
Hydrolysis & Catalysis
-
Q6: What types of catalysts are effective for the hydrolysis of this compound? A6: A wide range of metal-based catalysts have been shown to be effective, including those based on noble metals like ruthenium, rhodium, palladium, and platinum, as well as more abundant and less expensive metals like cobalt and nickel.[7][11] The catalyst support material can also play a significant role in the overall activity and stability.[7][11]
-
Q7: How does pH affect the hydrolysis of this compound? A7: this compound is relatively stable in neutral or weakly basic aqueous solutions.[8] However, in the presence of an acid or a suitable catalyst, it undergoes rapid hydrolysis to release hydrogen.[12][13]
-
Q8: What are the byproducts of this compound hydrolysis? A8: The primary byproduct of complete hydrolysis is ammonium (B1175870) metaborate.[8][13]
Quantitative Data Summary
Table 1: Activation Energies for Hydrogen Release from this compound
| Method | Catalyst/Additive | Activation Energy (kJ/mol) | Reference |
| Thermolysis | Neat AB (93% purity) | 174 | [4] |
| Thermolysis | Neat AB (79% purity) | 163 | [4][5] |
| Hydrolysis | Pd/C₃N₄ | 27.36 | [14] |
| Catalysis | Ir-CNNH Complex (4a) | Not specified, but high TOF | [15][16] |
Table 2: Hydrogen Yields under Different Conditions
| Method | Conditions | Hydrogen Yield (equivalents H₂) | Reference |
| Thermolysis | Neat AB, near PEM fuel cell operating temperatures | ~2.15 | [17] |
| Thermolysis | AB with quartz wool | 2.1 - 2.3 | [3] |
| Hydrolysis | Ideal, with catalyst | 3 | [8][10] |
Experimental Protocols
Protocol 1: Catalytic Hydrolysis of this compound
-
Catalyst Preparation: Synthesize or procure the desired catalyst (e.g., Ru/C). Ensure the catalyst is properly activated according to established procedures, which may involve reduction under a hydrogen atmosphere.
-
Reaction Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas outlet connected to a gas burette or mass flow meter, and a septum for injections. The flask should be placed in a temperature-controlled bath.
-
Reactant Preparation: Prepare a solution of this compound in deionized water to the desired concentration.
-
Reaction Initiation: Add a known amount of the catalyst to the flask, followed by the this compound solution.
-
Data Collection: Monitor the volume of hydrogen gas evolved over time at a constant temperature.
-
Analysis: Calculate the rate of hydrogen evolution and the total hydrogen yield. Characterize the spent catalyst and reaction byproducts as needed.
Protocol 2: Thermolysis of this compound
-
Sample Preparation: Place a known mass of this compound (and any additives, if applicable) into a reaction vessel (e.g., a Schlenk tube).
-
Reaction Setup: Connect the reaction vessel to a gas collection system (e.g., a gas burette) and a system to trap any volatile byproducts (e.g., a cold trap). The vessel should be placed in a heating mantle or furnace with precise temperature control.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., argon or nitrogen) to remove air.
-
Heating: Heat the sample to the desired temperature at a controlled rate.
-
Data Collection: Record the volume of hydrogen evolved as a function of time and temperature.
-
Analysis: Analyze the evolved gases (e.g., by mass spectrometry) to identify any byproducts. Characterize the solid residue to understand the decomposition pathway.
Visualizations
Caption: A troubleshooting workflow for slow or no hydrogen release.
Caption: Simplified signaling pathway for catalytic hydrolysis of this compound.
Caption: Key factors influencing the kinetics of hydrogen release from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Tuning the Solid-State Hydrogen Release of this compound by Entrapping the Intermediates: The Role of High-Boiling-Point Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of this compound dehydrogenation on supported Ru catalysts - American Chemical Society [acs.digitellinc.com]
- 8. Hydrolysis of this compound as a Hydrogen Source: Fundamental Issues and Potential Solutions Towards Implementation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ammonia–Borane Dehydrogenation Catalyzed by Dual-Mode Proton-Responsive Ir-CNNH Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.uky.edu [scholars.uky.edu]
Technical Support Center: Catalyst Deactivation in Ammonia Borane Hydrolysis and Regeneration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ammonia (B1221849) borane (B79455) (AB) hydrolysis experiments, with a focus on catalyst deactivation and regeneration.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or Decreasing Hydrogen Generation Rate
-
Question: My hydrogen generation rate is significantly lower than expected, or it has decreased over several experimental runs. What are the possible causes and how can I fix this?
-
Answer: A low or decreasing hydrogen generation rate is a common issue, often pointing to catalyst deactivation. The primary causes include:
-
Catalyst Poisoning: Byproducts of the hydrolysis reaction, such as ammonium (B1175870) ions (NH₄⁺) and borate (B1201080) species (e.g., B(OH)₄⁻), can adsorb onto the catalyst's active sites, blocking them and reducing catalytic activity.[1][2] Ammonia (NH₃) generated during the reaction can also act as a poison to some catalysts.[2]
-
Solution:
-
pH Control: Maintaining a slightly basic pH can help to mitigate the poisoning effect of ammonium ions.
-
Catalyst Washing: After each run, wash the catalyst with deionized water to remove adsorbed borates and ammonium salts.
-
Use of Promoters: Incorporating promoters into the catalyst formulation can enhance its resistance to poisoning.
-
-
-
Fouling or Coking: Deposition of insoluble boron-containing byproducts on the catalyst surface can physically block active sites.
-
Solution:
-
Solvent Washing: Wash the catalyst with a suitable solvent (e.g., ethanol) to remove organic residues, followed by deionized water to remove inorganic salts.
-
Ultrasonication: Gentle ultrasonication of the catalyst in a solvent can help to dislodge fouling deposits.
-
-
-
Sintering: High localized temperatures during the exothermic hydrolysis reaction can cause the fine catalyst nanoparticles to agglomerate into larger particles, reducing the active surface area.
-
Solution:
-
Temperature Control: Conduct the reaction in a temperature-controlled bath to dissipate heat effectively.
-
Catalyst Support: Use a thermally stable support material for the catalyst (e.g., carbon nanotubes, graphene, metal oxides) to improve the dispersion and thermal stability of the metal nanoparticles.[3]
-
Lower Catalyst Loading: In some cases, using a lower catalyst loading can help to control the reaction rate and prevent excessive heat generation.
-
-
-
Leaching: The active metal component of the catalyst may slowly dissolve into the reaction medium, especially under acidic conditions.
-
Solution:
-
pH Control: Avoid acidic conditions if your catalyst is susceptible to leaching.
-
Strong Metal-Support Interaction: Synthesize catalysts with strong interactions between the active metal and the support to minimize leaching.
-
-
-
Problem 2: Incomplete Ammonia Borane Conversion
-
Question: The hydrolysis reaction stops before all the this compound is consumed, even with sufficient catalyst. Why is this happening?
-
Answer: Incomplete conversion is often a result of severe catalyst deactivation or changes in the reaction medium.
-
Rapid Catalyst Deactivation: The catalyst may be deactivating very quickly due to one or more of the mechanisms described in Problem 1.
-
Solution: Refer to the solutions for catalyst poisoning, fouling, and sintering in Problem 1. Consider a more robust catalyst formulation or optimizing reaction conditions.
-
-
pH Shift: The accumulation of byproducts can alter the pH of the solution, moving it into a range where the catalyst is less active.
-
Solution: Monitor the pH of the reaction mixture and consider using a buffered solution to maintain the optimal pH for your catalyst.
-
-
Substrate or Product Inhibition: High concentrations of this compound or its byproducts can sometimes inhibit the catalyst.
-
Solution: Try a lower initial concentration of this compound or a semi-batch process where the substrate is added gradually.
-
-
Frequently Asked Questions (FAQs)
Catalyst Deactivation
-
Q1: What are the main mechanisms of catalyst deactivation in this compound hydrolysis?
-
Q2: How can I tell which deactivation mechanism is affecting my catalyst?
-
A2: Characterization of the spent catalyst can provide clues. For example:
-
X-ray Photoelectron Spectroscopy (XPS) can reveal changes in the chemical state of the active metal and the presence of adsorbed poisons.
-
Transmission Electron Microscopy (TEM) can show an increase in particle size, indicating sintering.
-
Energy-Dispersive X-ray Spectroscopy (EDX) can detect the presence of boron and nitrogen residues on the catalyst surface, suggesting fouling or poisoning.
-
-
-
Q3: Are noble metal catalysts less prone to deactivation than non-noble metal catalysts?
-
A3: While noble metal catalysts (e.g., Pt, Ru, Rh) often exhibit higher initial activity, they are still susceptible to deactivation.[1] Non-noble metal catalysts (e.g., Co, Ni, Cu) are a cost-effective alternative, but their stability can be a challenge.[1][4] The choice of catalyst and support material plays a crucial role in determining its stability.
-
Catalyst Regeneration
-
Q4: Can I regenerate my deactivated catalyst?
-
A4: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation.
-
-
Q5: What are some common methods for catalyst regeneration?
-
A5:
-
Washing: Simple washing with deionized water or a suitable solvent can remove poisons and fouling agents.
-
Chemical Treatment: A mild acid or base wash can sometimes be effective in removing specific poisons, but care must be taken not to damage the catalyst.
-
Thermal Treatment (Calcination): Heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) can burn off organic foulants (coke). This must be done carefully to avoid sintering.
-
Reduction: For catalysts that have been oxidized, treatment with a reducing agent (e.g., H₂ gas at elevated temperature or a chemical reducing agent like NaBH₄) can restore the active metallic sites.
-
-
-
Q6: How many times can a catalyst be regenerated?
-
A6: The number of regeneration cycles depends on the catalyst's robustness and the severity of the deactivation. Some catalysts can be regenerated multiple times with only a minor loss in activity after each cycle.[5] It is advisable to characterize the catalyst after each regeneration to monitor its integrity.
-
Data Presentation
Table 1: Comparison of Catalyst Performance and Reusability in this compound Hydrolysis
| Catalyst | Support | Temperature (°C) | Initial TOF (mol H₂ / mol catalyst·min) | Activity Retention after 5 Cycles (%) | Reference |
| CoPd | Carbon | 25 | Not explicitly stated, but high | ~95% | [6] |
| CoNi | rGO | 25 | 19.54 | >90% | [7] |
| Ru | CdS/g-C₃N₄ | 25 | 132.9 (Visible light) | 86% | [8] |
| CaRuO₃ | - | Not specified | 7.6 | ~95% | [5] |
| Co₃O₄ + Cu₃(MoO₄)₂(OH)₂ | - | 25 | 77.3 | ~90% | [4] |
Note: TOF (Turnover Frequency) is a measure of the per-site catalytic activity. Higher TOF values indicate a more active catalyst.
Experimental Protocols
1. Experimental Protocol for this compound Hydrolysis
This protocol describes a typical batch experiment for measuring the hydrogen generation from this compound hydrolysis using a heterogeneous catalyst.
Materials and Equipment:
-
This compound (NH₃BH₃)
-
Heterogeneous catalyst (e.g., CoNi/rGO)
-
Deionized water
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath for temperature control
-
Gas burette or mass flow meter to measure hydrogen evolution
-
Data acquisition system
Procedure:
-
Catalyst Preparation: Disperse a known amount of the catalyst in a specific volume of deionized water in the two-necked round-bottom flask.
-
System Purging: Purge the reaction system with an inert gas (e.g., argon or nitrogen) to remove air.
-
Temperature Equilibration: Place the flask in a water bath set to the desired reaction temperature and allow the catalyst suspension to reach thermal equilibrium while stirring.
-
Initiation of Reaction: Prepare a stock solution of this compound in deionized water. Inject a known volume of the this compound solution into the reaction flask to start the hydrolysis reaction.
-
Hydrogen Measurement: Measure the volume of hydrogen gas evolved over time using a gas burette or a mass flow meter. Record the data at regular intervals.
-
Data Analysis: Plot the volume of hydrogen generated versus time. The initial hydrogen generation rate can be determined from the slope of the linear portion of the curve. The Turnover Frequency (TOF) can be calculated based on the moles of hydrogen produced per mole of active metal per unit time.
2. General Protocol for Catalyst Regeneration
This protocol provides a general procedure for regenerating a deactivated heterogeneous catalyst after this compound hydrolysis. The specific conditions (e.g., temperature, duration) may need to be optimized for your particular catalyst.
Procedure:
-
Catalyst Recovery: After the hydrolysis reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Washing:
-
Wash the recovered catalyst thoroughly with deionized water several times to remove soluble byproducts such as ammonium borate.
-
Follow with a wash using a solvent like ethanol (B145695) to remove any organic residues.
-
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Thermal Treatment (Optional - for coking/fouling):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst to a specific temperature (e.g., 300-500 °C) under a flow of inert gas (e.g., nitrogen or argon) for a few hours to remove volatile impurities.
-
If significant coking is suspected, a controlled oxidation step can be performed by introducing a small amount of air into the inert gas stream. Caution: This step can be exothermic and should be carefully controlled to prevent catalyst sintering.
-
-
Reduction (Optional - for oxidized catalysts):
-
After thermal treatment, cool the catalyst under an inert atmosphere.
-
Reduce the catalyst by heating it under a flow of a reducing gas mixture (e.g., 5% H₂ in Ar) at a temperature suitable for the specific metal (e.g., 200-400 °C) for a few hours.
-
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert atmosphere. The regenerated catalyst is now ready for reuse or characterization.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrolysis of this compound as a Hydrogen Source: Fundamental Issues and Potential Solutions Towards Implementation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Catalytic hydrolysis of this compound for hydrogen generation using cobalt nanocluster catalyst supported on polydopamine functionalized multiwalled carbon nanotube [ideas.repec.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible-light-enhanced hydrogen evolution from catalytic hydrolysis of this compound using Ru nanoparticles supported on CdS-modified graphitic carbon nitride - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of Pure Ammonia Borane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pure ammonia (B1221849) borane (B79455) (AB).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of ammonia borane?
A1: The two most prevalent methods for large-scale synthesis are:
-
Reaction of a metal borohydride (B1222165) with an ammonium (B1175870) salt: This is the most common and economical approach, typically involving the reaction of sodium borohydride (NaBH₄) with an ammonium salt such as ammonium sulfate (B86663) ((NH₄)₂SO₄), ammonium carbonate ((NH₄)₂CO₃), or ammonium formate (B1220265) in a suitable organic solvent like tetrahydrofuran (B95107) (THF).[1][2][3][4] This method is favored for its high yields (≥95%) and the use of less hazardous starting materials compared to diborane (B8814927).[3][4]
-
Reaction of diborane (B₂H₆) with ammonia (NH₃): This method can produce high-purity this compound but is often avoided on a large scale due to the toxic and pyrophoric nature of diborane gas.[5][6] The reaction conditions are highly sensitive and can lead to a mixture of products if not carefully controlled.[7]
Q2: What are the primary impurities I might encounter during synthesis, and how do they form?
A2: Common impurities include:
-
Metal Ammonium Salts: When using the metal borohydride route, byproducts like sodium ammonium carbonate are significant impurities.[1] These are formed from the reaction of the metal borohydride and the ammonium salt.[1]
-
Diammoniate of Diborane (DADB): This ionic byproduct, [NH₃BH₂NH₃][BH₄], can form, particularly in displacement reactions or the reaction between diborane and ammonia under certain conditions.[7][8][9] Its formation is a known challenge that has thwarted simpler synthesis attempts for decades.[8][9]
-
Unreacted Starting Materials: Residual sodium borohydride or ammonium salts can contaminate the final product.[1]
-
Self-Condensation Products and Borates: Dimers, trimers, and other borates can also be present as minor impurities.[1]
Q3: How can I purify crude this compound to achieve high purity (≥98%)?
A3: Several purification methods can be employed:
-
Solvent Extraction/Washing: The crude product can be washed or extracted with a suitable solvent.[1][2] A common technique involves dissolving the crude this compound in an organic solvent (like an ether) and then washing it with a basic aqueous solution.[1] This process exploits the different solubilities of this compound and the impurities; the impurities are more soluble in the basic aqueous phase, while the this compound remains in the organic phase.[1]
-
Recrystallization: Cooling a saturated aqueous solution of this compound can precipitate the high-purity product.[2] For instance, after dissolving crude AB in a basic aqueous solution and filtering out decomposed impurities, the solution can be cooled to between 10°C and -10°C to precipitate the purified this compound.[2]
-
Precipitation: After synthesis in an organic ether, the solvent can be stripped, and another organic liquid in which this compound is insoluble can be added. This causes the crude this compound to precipitate as a slurry, which can then be further purified.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Reaction has not initiated. | For the NaBH₄ and ammonium salt reaction in THF, the addition of a small amount of a promoter, such as water (e.g., 1%) or ammonia (e.g., 5%), is often critical to initiate the reaction.[10][11][12] The presence of ammonia, in particular, allows the reaction to proceed at high concentrations and ambient temperature.[11] |
| Competing Hydrolysis. | If excessive water is present, the primary metathesis product, ammonium borohydride, can undergo hydrolysis, leading to lower yields of this compound.[10][13] Ensure you are using anhydrous solvents or a controlled, minimal amount of water as a promoter.[10] |
| Low Reaction Temperature. | While the reaction is often initiated at 0°C, it typically needs to be warmed to room temperature to go to completion over several hours.[14] |
| Poor Reagent Quality or Stoichiometry. | Ensure sodium borohydride and the ammonium salt are of sufficient purity and are finely powdered for better reactivity.[14][15] Verify the molar equivalents are correct. |
Problem 2: Product is Contaminated with Byproducts
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction. | Unreacted starting materials remain. Increase reaction time or ensure vigorous stirring, as the reaction is often heterogeneous.[14][16] |
| Formation of Diammoniate of Diborane (DADB). | This is a common issue in displacement reactions. Using a nonpolar solvent like toluene (B28343) can limit the formation of the intermediate that leads to DADB.[8][9] In the NaBH₄ method, the presence of ammonia helps prevent DADB formation.[12] |
| Inefficient Workup. | The filtration step after the reaction is crucial to remove insoluble byproducts.[1][2] Use a filter aid like Celite if necessary. For purification, a two-phase extraction with an organic solvent and a basic aqueous solution is effective at removing ionic salt impurities.[1] |
Problem 3: Difficulties During Scale-Up
| Potential Cause | Troubleshooting Step |
| Frothing and Foaming. | When using ammonium bicarbonate or ammonium carbonate on a large scale, significant frothing can occur, making stirring and filtration difficult.[16] Consider using ammonium sulfate, which tends to cause less frothing.[11] |
| Heat Management. | The reaction can be exothermic, especially after initiation.[12] Use an ice bath to control the initial temperature and ensure the reaction vessel can dissipate heat effectively as it is scaled up. |
| Heterogeneous Mixture. | Due to the low solubility of NaBH₄ and ammonium salts in THF, the reaction is heterogeneous.[16] Ensure the stirring is vigorous and efficient to maintain good contact between reactants. |
| Safety Concerns. | The reaction releases hydrogen gas, which is highly flammable.[14][15] All large-scale reactions must be conducted in a well-ventilated hood with appropriate safety measures in place.[15][16] |
Synthesis and Purification Data
Table 1: Comparison of Large-Scale this compound Synthesis Methods
| Parameter | Sodium Borohydride + Ammonium Salt Method | Diborane + Ammonia Method |
| Typical Yield | ≥95%[3][4] | ~92%[13] |
| Reported Purity | ≥98%[3][4] | High, but can contain DADB (5-10 mol%)[13] |
| Starting Materials | NaBH₄, (NH₄)₂SO₄ (or other ammonium salts)[10][11] | B₂H₆, NH₃[13] |
| Solvent | Tetrahydrofuran (THF), Dioxane[1][2] | Tetrahydrofuran (THF)[13] |
| Key Conditions | 0°C to Room Temperature; often requires a promoter (NH₃ or H₂O)[11][14] | Low-temperature process[13] |
| Safety Profile | Safer; avoids highly toxic/pyrophoric gases.[5] H₂ evolution must be managed.[15] | Hazardous; involves toxic and pyrophoric diborane (B₂H₆) gas.[5][6] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via the Sodium Borohydride and Ammonium Sulfate Method
Adapted from Ramachandran et al. and Organic Syntheses procedures.[11][14]
Materials:
-
Sodium borohydride (NaBH₄), powdered
-
Ammonium sulfate ((NH₄)₂SO₄), powdered
-
Tetrahydrofuran (THF), reagent grade
-
Ammonia (NH₃), condensed liquid or a solution in THF
-
Deionized water (for alternative promotion)
Apparatus:
-
Three-neck round-bottom flask of appropriate size for the scale
-
Overhead mechanical stirrer
-
Cold finger condenser or gas inlet
-
Ice-water bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a well-ventilated hood, equip a three-neck round-bottom flask with an overhead stirrer. Charge the flask with powdered sodium borohydride (1.0 equiv) and powdered ammonium sulfate (1.0 equiv).[14]
-
Solvent Addition: Cool the flask in an ice-water bath. Add reagent-grade THF to the flask. To promote the reaction, add ~5% (by volume) of condensed liquid ammonia to the THF.[11] Alternatively, a very small amount of water (0.5 equiv) can be used.[14]
-
Reaction: Stir the heterogeneous mixture vigorously (e.g., 1000 rpm) at 0°C.[14] If using water as a promoter, add it dropwise over 5 minutes.[14] Bubbling (hydrogen evolution) should be observed.[14]
-
Completion: After the initial phase, remove the ice bath and allow the reaction to warm to room temperature (20-22°C). Continue vigorous stirring for 4-6 hours.[14]
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the insoluble inorganic byproducts. Wash the filter cake thoroughly with fresh THF.
-
Solvent Removal: Combine the filtrate and washes. Remove the THF under reduced pressure (vacuum) to yield the solid, crude this compound.[1][2]
Protocol 2: Purification of Crude this compound by Two-Phase Extraction
Adapted from patent literature.[1]
Materials:
-
Crude this compound
-
An organic ether solvent (e.g., THF, diethyl ether)
-
A basic aqueous solution (e.g., dilute sodium hydroxide)
Apparatus:
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in an organic ether solvent (e.g., THF).
-
Extraction: Transfer the organic solution to a separatory funnel. Add a volume of a basic aqueous solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate completely. The inorganic impurities will preferentially dissolve in the basic aqueous layer, while the this compound remains in the organic layer.[1]
-
Isolation: Drain and discard the lower aqueous layer. Collect the upper organic layer.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield high-purity solid this compound. Purity of 99% or greater can be achieved with this method.[1]
Visualizations
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Experimental workflow for synthesis and purification of this compound.
References
- 1. US9604850B2 - this compound purification method - Google Patents [patents.google.com]
- 2. US9005562B2 - this compound purification method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Preparation of this compound in High Yield and Purity, Methanolysis, and Regeneration - American Chemical Society - Figshare [acs.figshare.com]
- 5. Simplified Synthesis of Bulk this compound | PNNL [pnnl.gov]
- 6. www1.eere.energy.gov [www1.eere.energy.gov]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. Large-scale and facile preparation of pure this compound through displacement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ammonia-mediated, large-scale synthesis of this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. US20160101984A1 - Preparation of amine-boranes, including this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
byproducts of ammonia borane decomposition and their characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decomposition of ammonia (B1221849) borane (B79455) (AB).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during ammonia borane decomposition experiments.
Q1: My thermal decomposition experiment is producing a volatile white solid that is subliming and clogging the apparatus. What is this substance and how can I minimize its formation?
A: The volatile white solid is most likely borazine (B1220974) (B₃N₃H₆) , a common gaseous byproduct of this compound thermolysis, particularly in the 100-200°C range.[1][2][3] Upon cooling, it can sublime and deposit in colder parts of your experimental setup.
Troubleshooting Steps:
-
Catalysis: The use of metal-based catalysts can lower the dehydrogenation temperature and effectively suppress the emission of volatile byproducts like borazine.[4]
-
Temperature Control: A slow and controlled heating ramp can influence the decomposition pathway. Isothermal analysis at different temperatures may reveal a profile that minimizes borazine formation.
-
Confinement: Nanosizing this compound by confining it within a porous scaffold (e.g., mesoporous silica (B1680970) or carbon) can alter the decomposition pathway, limit the formation of volatile intermediates, and suppress foaming.[4]
Q2: I am analyzing my solid decomposition product with ¹¹B NMR and see several broad peaks that I cannot identify. What do they correspond to?
A: The thermal decomposition of this compound does not follow a single pathway, often resulting in a mixture of polymeric B-N-H species almost simultaneously.[5] The broad peaks in your ¹¹B MAS-NMR spectrum likely correspond to these amorphous polymeric byproducts.
Common Solid-State Byproducts and Their Identification:
-
Diammoniate of Diborane (DADB), [(NH₃)₂BH₂]⁺[BH₄]⁻: An early intermediate in the decomposition process.[1][6]
-
Polyaminoborane (PAB), -[NH₂-BH₂]ₙ-: Forms upon the release of the first equivalent of H₂.[1][5]
-
Polyborazylene (PB): A more cross-linked polymer that typically forms at higher temperatures (e.g., ~140°C).[5] It contains a variety of boron environments.
Refer to the data table below for characteristic chemical shifts that can help in identifying these species.
Q3: During the hydrolysis of this compound, I notice a strong pungent odor and the pH of the solution increases. Is this expected?
A: Yes, this is a known issue. The pungent odor is due to the co-evolution of ammonia (NH₃) along with hydrogen.[7] The generation of ammonia, a base, will cause the pH of the solution to rise. This is a significant drawback for applications such as fuel cells, as ammonia can poison the catalyst.[7] The amount of ammonia generated can depend on various factors including the catalyst used and reaction conditions.[7]
Q4: How can I confirm that the final solid residue from my high-temperature (>1200°C) thermolysis is hexagonal boron nitride (h-BN)?
A: A combination of analytical techniques is recommended for unambiguous identification.
Recommended Characterization Workflow:
-
Powder X-ray Diffraction (XRD): This is the primary method to confirm the crystalline structure. The resulting diffractogram should be compared with the standard pattern for hexagonal boron nitride. The presence of broad peaks may indicate a turbostratic or semi-crystalline structure.[3][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the residue should show two characteristic strong absorption bands for h-BN: a B-N stretching mode around 1400 cm⁻¹ and a B-N-B bending mode around 800 cm⁻¹.[9] The disappearance of N-H (~3450 cm⁻¹) and B-H (~2500 cm⁻¹) peaks indicates complete decomposition of the polymeric precursors.[9]
-
Elemental Analysis: To confirm the stoichiometry and purity of the resulting boron nitride.
Q5: The hydrogen yield from my thermal decomposition is significantly lower than the theoretical 19.6 wt%. What are the potential reasons?
A: Several factors can lead to a lower-than-expected hydrogen yield:
-
Incomplete Decomposition: The decomposition may not have gone to completion. Polymeric residues like polyaminoborane and polyborazylene still contain significant amounts of hydrogen.[5] Complete dehydrogenation to boron nitride requires very high temperatures (>1200 °C).[1][10]
-
Loss of Volatile Byproducts: As discussed in Q1, the formation and escape of volatile, hydrogen-containing byproducts like borazine (B₃N₃H₆) and aminoborane (B14716983) (H₂NBH₂) remove both boron and hydrogen from the system, reducing the final H₂ yield from the solid.[3][11]
-
Formation of Stable Intermediates: The decomposition pathway can lead to the formation of thermally stable polymeric networks that are difficult to dehydrogenate further at moderate temperatures.[5]
Data Presentation: Byproduct Characterization
The following tables summarize key quantitative data for identifying common byproducts.
Table 1: Characteristic ¹¹B NMR Chemical Shifts for this compound and Solid Decomposition Products
| Compound/Species | Boron Environment | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| This compound (AB) | BH₃ | -22 to -25 (quartet) | [12][13] |
| DADB | BH₄⁻ | -40 to -43 (quintet) | [6] |
| DADB | BH₂⁺ | -10 to -15 (triplet) | [6] |
| Polyaminoborane (PAB) | BH₂N₂ | -10 to -20 (broad) | [5][6] |
| Polyborazylene (PB) | BHN₃ / BNₓ | 0 to -15 (very broad) | [5][6] |
| Boric Acid / Borates (from hydrolysis) | B(OH)₃ / B(OH)₄⁻| +18 to +20 |[14] |
Table 2: Key FTIR Absorption Bands for Identifying Decomposition Species
| Vibration | Wavenumber (cm⁻¹) | Compound/Functional Group | Reference |
|---|---|---|---|
| N-H stretch | ~3450, ~3300 | AB, PAB, Borazine | [9][15] |
| B-H stretch | ~2500, ~2300 | AB, PAB, Borazine, Diborane | [9][16] |
| B-N stretch (ring) | ~1465 | Borazine | [15][16] |
| B-N stretch (polymer/BN) | ~1400 | Polyborazylene, Boron Nitride | [9][16] |
| N-H deformation | ~1600, ~912 | AB, PAB, Borazine | [9] |
| B-N-B bend (BN) | ~800 | Boron Nitride |[9] |
Table 3: Common Gaseous Byproducts and Their Mass-to-Charge Ratios (m/z) for MS
| Gaseous Byproduct | Formula | Key m/z Ratios (for ¹¹B isotope) | Reference |
|---|---|---|---|
| Hydrogen | H₂ | 2 | [10] |
| Ammonia | NH₃ | 17, 16 | [10] |
| Diborane | B₂H₆ | 27, 26, 25... | [10][16] |
| Aminoborane | H₂NBH₂ | 29, 28, 27... | [3] |
| Borazine | B₃N₃H₆ | 81, 80, 79... |[1][3] |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for byproduct characterization.
Caption: Troubleshooting logic for low hydrogen yield.
Experimental Protocols
Protocol 1: Identification of Gaseous Byproducts using TGA-MS
-
Objective: To identify the composition of gaseous byproducts and correlate their evolution with specific decomposition temperatures.
-
Instrumentation: A thermogravimetric analyzer (TGA) coupled via a heated transfer line to a mass spectrometer (MS).
-
Procedure:
-
Place 2-5 mg of the this compound sample into a tared TGA crucible (typically alumina).
-
Load the crucible into the TGA furnace.
-
Purge the system with an inert gas (e.g., Argon or Helium) at a constant flow rate (e.g., 50 mL/min) to remove atmospheric contaminants.
-
Begin the analysis program: Heat the sample from room temperature to a final temperature (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).
-
Simultaneously, monitor the mass loss (TGA curve) and the mass-to-charge ratios (m/z) of the evolved gases in the MS.
-
-
Data Analysis:
-
Correlate the mass loss steps in the TGA curve with the onset of specific ion currents in the MS.
-
Identify the evolved gases by comparing the observed m/z fragmentation patterns with a standard mass spectral library (refer to Table 3). For example, a signal at m/z = 81 accompanied by its isotopic pattern is a strong indicator of borazine.[1][3]
-
Protocol 2: Characterization of Solid Byproducts using Solid-State ¹¹B MAS-NMR
-
Objective: To identify the different boron-containing species in the solid residue after decomposition.
-
Instrumentation: A solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe.
-
Procedure:
-
Tightly pack the solid residue from the decomposition experiment into an appropriate NMR rotor (e.g., 4 mm zirconia).
-
Insert the rotor into the MAS probe.
-
Spin the sample at a high rotation speed (e.g., 10-14 kHz) to average out anisotropic interactions.
-
Acquire a ¹¹B MAS-NMR spectrum using a single-pulse experiment. A short pulse width and a recycle delay appropriate for the sample's relaxation properties should be used.
-
(Optional) Acquire a proton-decoupled ¹¹B{¹H} spectrum to simplify multiplets and improve resolution.[6]
-
-
Data Analysis:
-
Reference the spectrum using a known standard (e.g., solid boric acid).
-
Identify the boron species present by comparing the observed chemical shifts to known values from the literature (refer to Table 1).[5][6] The peak shape (e.g., broad vs. sharp) and multiplicity can provide additional structural information.
-
Protocol 3: Structural Analysis of Final Residue using Powder XRD
-
Objective: To determine the crystalline phases present in the solid residue, particularly after high-temperature treatment.
-
Instrumentation: A powder X-ray diffractometer, typically with Cu Kα radiation.
-
Procedure:
-
Grind the solid residue into a fine, homogeneous powder using a mortar and pestle.
-
Mount the powder onto a sample holder, ensuring a flat, level surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters: define a 2θ angular range (e.g., 10-80°), a step size (e.g., 0.02°), and a dwell time per step.
-
Run the XRD scan.
-
-
Data Analysis:
-
Process the raw data to obtain a diffractogram (Intensity vs. 2θ).
-
Compare the peak positions and relative intensities in your diffractogram to standard patterns from a database (e.g., ICDD) to identify the crystalline phases.
-
For suspected boron nitride, compare the pattern to the reference for h-BN, looking for the characteristic (002) peak around 26.7°.[3][8] The width of the diffraction peaks can be used to estimate crystallite size via the Scherrer equation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In situ solid state B-11 MAS-NMR studies of the thermal decomposition of this compound: mechanistic studies of the hydrogen release pathways from a solid state hydrogen storage material | Journal Article | PNNL [pnnl.gov]
- 7. Hydrolysis of this compound as a Hydrogen Source: Fundamental Issues and Potential Solutions Towards Implementation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Thermal Decomposition of this compound for $H_2$ Release | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sibran.ru [sibran.ru]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Ammonia Borane Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ammonia (B1221849) borane (B79455) reduction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the reduction of functional groups using ammonia borane.
Q1: My reduction reaction is slow or incomplete, with significant starting material remaining. What are the potential causes and how can I improve the conversion?
A1: Incomplete or slow reactions are common and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: For reductions that require a catalyst (e.g., of carboxylic acids or ketones), the catalyst's activity is crucial.
-
Reagent Stoichiometry: An insufficient amount of this compound can lead to an incomplete reaction.
-
Reaction Temperature: Many this compound reductions proceed at room temperature, but less reactive substrates may require more energy.
-
Solution: Consider gently heating the reaction mixture (e.g., to 40-50 °C) while monitoring the progress by TLC or NMR.[5]
-
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Reagent Quality: this compound can degrade if not stored properly.
Q2: I'm observing the formation of unexpected side products. What are the likely side reactions and how can they be minimized?
A2: Side product formation can often be controlled by carefully managing the reaction conditions.
-
Hydrolysis of this compound: this compound can react with water, which reduces the amount of active reagent and can introduce boron-containing impurities.[6][7]
-
Solvent Participation: Some solvents can react with borane reagents.
-
Solution: Choose a suitable inert solvent. Diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and generally effective for this compound reductions.[1][3][5]
-
-
Over-reduction: In substrates with multiple functional groups, a lack of selectivity can lead to the reduction of unintended groups.
-
Solution: Optimize reaction conditions for selectivity. For example, aliphatic acids can be selectively reduced in the presence of aromatic acids with the TiCl₄/ammonia borane system.[2] Careful control of temperature and reagent stoichiometry can often improve chemoselectivity.
-
Q3: The reaction mixture has become a thick, viscous slurry that is difficult to stir. How can I resolve this?
A3: The formation of a heterogeneous, viscous mixture can be an issue, particularly in catalyzed reactions.
-
Physical Form of Reagent: The physical state of the solid this compound can impact its dispersion in the reaction mixture.
-
Stirring Efficiency: Inadequate agitation can lead to poor mixing and localized concentration gradients, exacerbating the problem.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.[1] This is essential for the reaction to be completed in a timely manner.
-
Q4: How should I properly quench the reaction and work up the product?
A4: A proper work-up procedure is critical for safety and for isolating the final product in high purity.
-
Quenching Excess Reagent: Unreacted this compound and borane intermediates must be safely neutralized.
-
Solution: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a protic solvent like methanol (B129727) or an acidic aqueous solution (e.g., 1 M HCl).[1][5] Be aware that this is an exothermic process that releases hydrogen gas, so it must be done in a well-ventilated fume hood with appropriate caution.[1][3]
-
-
Product Isolation: The desired product needs to be separated from boron byproducts and the catalyst residues.
-
Solution: After quenching, the mixture is often basified (e.g., with 1 M NaOH) and then extracted with an organic solvent like diethyl ether.[1] The combined organic layers are then dried, filtered, and concentrated to yield the crude product, which may require further purification like column chromatography.[1][5]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for the optimization of this compound reductions.
Table 1: Effect of Catalyst and Stoichiometry on Carboxylic Acid Reduction
| Substrate | Catalyst (mol%) | NH₃BH₃ (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetic Acid | TiCl₄ (10) | 2 | Diethyl Ether | RT | 4 | 99 | [1] |
| Phenylacetic Acid (100 mmol scale) | TiCl₄ (15) | 2 | Diethyl Ether | RT | 4 | 94.7 | [1] |
| Benzoic Acid | TiCl₄ (10) | 2 | Diethyl Ether | RT | 12 | 85 | [1][3] |
| Benzoylformic Acid | TiCl₄ (50) | 3 | Diethyl Ether | RT | 6 | 99 | [1][3] |
Table 2: General Solvent and Temperature Recommendations
| Functional Group | Recommended Solvent | Typical Temperature | Notes |
| Carboxylic Acids (with TiCl₄) | Diethyl Ether | Room Temperature | Vigorous stirring is essential.[1] |
| Ketones (with TiCl₄) | Diethyl Ether | Room Temperature | Reactions are typically fast (< 30 min).[2] |
| Amides | Tetrahydrofuran (THF) | Room Temp to 50 °C | May require heating for less reactive amides.[5] |
| Nitroarenes (with Pd/C) | Methanol | Room Temperature | Efficient in continuous-flow systems.[4] |
Experimental Protocols
Protocol 1: General Procedure for the TiCl₄-Catalyzed Reduction of a Carboxylic Acid
This protocol is a representative example for the reduction of a carboxylic acid to the corresponding alcohol using this compound and a titanium tetrachloride catalyst.[1][3]
Materials:
-
Carboxylic acid substrate
-
Anhydrous diethyl ether (Et₂O)
-
Titanium(IV) chloride (TiCl₄)
-
This compound (NH₃BH₃), finely powdered
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, rubber septum, and an inert gas line (Nitrogen or Argon).
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous diethyl ether (to make a ~0.33 M solution).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Catalyst Addition: While stirring, add TiCl₄ (0.10 - 0.15 equiv) dropwise via syringe over 5 minutes. The solution may turn a clear yellow color.
-
Reagent Addition: Slowly add finely powdered this compound (2.0 equiv) in small portions over 20-30 minutes. Caution: This addition leads to frothing and hydrogen gas evolution; ensure the reaction is well-ventilated and the addition is controlled to prevent overflow.[1][3] The mixture will become a white, heterogeneous slurry.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-22 °C).
-
Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or ¹H NMR until completion (typically 4-6 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding cold 1 M HCl. Control the addition rate to manage gas evolution.
-
Basification: Allow the mixture to warm to room temperature, then basify with 1 M NaOH until the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer several times with diethyl ether.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: If necessary, purify the product by column chromatography.
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for a typical this compound reduction experiment.
Diagram 2: Troubleshooting Flowchart for Incomplete Reactions
Caption: Troubleshooting guide for incomplete this compound reductions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. This compound, Borane ammonia complex [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Strategies to Prevent Ammonia Borane Sublimation During Heating
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ammonia (B1221849) borane (B79455) (AB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ammonia borane sublimation during heating, a common issue that can affect experimental outcomes, particularly in hydrogen storage applications and chemical synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the heating of this compound.
Issue 1: Significant loss of sample mass observed at temperatures below the decomposition point.
-
Question: I am losing a significant amount of my this compound sample when heating, even at temperatures below its decomposition temperature (~100°C). What is causing this and how can I prevent it?
-
Answer: This issue is likely due to the sublimation of this compound, a process where the solid turns directly into a gas. Sublimation is a competitive process with thermal decomposition for hydrogen release. The rate of sublimation is highly dependent on the experimental pressure. At low pressures (around 4 mTorr), sublimation is the dominant process, while at atmospheric pressure, thermal decomposition is favored.[1]
Solutions:
-
Pressure Control: Conduct your experiments at or near atmospheric pressure to favor thermal decomposition over sublimation.
-
Nanoconfinement: Encapsulate the this compound within a porous host material. This physically restricts the AB molecules, preventing them from sublimating.
-
Chemical Modification: Pre-heat the this compound to convert it into less volatile intermediates.
-
Use of Additives: Mix this compound with certain chemical additives that can alter its decomposition pathway and suppress sublimation.
-
Issue 2: Inconsistent hydrogen release and formation of unwanted byproducts.
-
Question: My experiments show inconsistent hydrogen yields, and I am detecting volatile byproducts like borazine. How can I improve the purity of the released hydrogen and the consistency of my results?
-
Answer: The formation of volatile byproducts such as borazine, diborane, and ammonia is a known issue with the thermolysis of neat this compound and is often associated with its sublimation and complex decomposition pathways.[2] Strategies to prevent sublimation also help in achieving cleaner hydrogen release.
Solutions:
-
Nanoconfinement: Confining this compound in microporous materials with narrow pore sizes (e.g., 1.05 nm microporous carbon) has been shown to completely prohibit the release of ammonia and diborane.[3] Similarly, encapsulation in materials like Pd/Halloysite nanotubes can also prevent the emission of volatile byproducts.
-
Chemical Derivatives: Synthesize and use non-volatile derivatives of this compound, such as 1,2/1,3-di-aminopropane borane. These derivatives have been shown to release pure hydrogen without foaming or the formation of volatile impurities.
-
Additives: The use of high-boiling-point amines as additives can modulate the decomposition of this compound, enhancing pure hydrogen release and suppressing the formation of volatile B-N species.
-
Issue 3: Unexpected mass gain observed during thermogravimetric analysis (TGA).
-
Question: During the TGA of this compound in a nitrogen atmosphere, I observed an unexpected increase in mass after the initial mass loss. What could be the reason for this?
-
Answer: This phenomenon has been reported in the literature and can be perplexing. One hypothesis is that at elevated temperatures, nitrogen from the atmosphere may react with the decomposing this compound or its intermediates, leading to the formation of heavier boron-nitrogen compounds and thus a net mass gain.[4] Another possibility is the reaction with trace amounts of moisture or oxygen in the purge gas.[4]
Solutions:
-
Inert Atmosphere: Ensure a high-purity inert atmosphere (e.g., Argon) for your TGA experiments.
-
Sample Purity: Use high-purity this compound to minimize the presence of impurities that might react with the atmosphere.
-
TG-MS Analysis: Couple your TGA with a mass spectrometer (TG-MS) to identify the gaseous species being evolved and consumed during the analysis, which can help elucidate the unexpected mass changes.
-
Frequently Asked Questions (FAQs)
Q1: What is the sublimation temperature of this compound?
A1: There is no single, agreed-upon sublimation temperature for this compound in the literature. Reports vary widely, with some suggesting sublimation at temperatures as low as 40-60°C, while others report it in the range of 110-150°C.[5] This variation is due to the strong dependence of sublimation on pressure and other experimental conditions.
Q2: How does nanoconfinement prevent the sublimation of this compound?
A2: Nanoconfinement physically entraps this compound molecules within the pores of a host material. This spatial restriction limits the ability of the AB molecules to escape into the gas phase, thereby suppressing sublimation. Furthermore, interactions between the AB molecules and the inner surfaces of the porous host can alter the thermodynamic properties of AB, favoring decomposition at lower temperatures.
Q3: What are the most effective materials for this compound nanoconfinement?
A3: Several porous materials have shown great promise for encapsulating this compound and preventing its sublimation. These include:
-
Microporous Carbons: Materials with very narrow pore size distributions (e.g., 1.05 nm) have been shown to be highly effective.[3]
-
Metal-Organic Frameworks (MOFs): MOFs like Fe-MIL-53 offer a high surface area and tunable pore sizes for efficient nanoconfinement.
-
Mesoporous Silica (B1680970): Materials like SBA-15 are commonly used as hosts for this compound.
-
Halloysite Nanotubes: These natural clay nanotubes can be used to encapsulate this compound.
Q4: Can pre-heating this compound completely eliminate sublimation?
A4: Pre-heating this compound at a controlled temperature (e.g., 80°C for 3 hours) can convert it into di-ammoniate di-borane (DADB), which is less volatile than AB and has a suppressed melting point.[5] While this significantly reduces sublimation, it may not completely eliminate it, and some loss may still occur depending on the experimental conditions.
Q5: Are there any safety concerns associated with the byproducts of this compound decomposition?
A5: Yes, some of the byproducts of this compound decomposition can be hazardous. Diborane (B₂H₆) is a toxic and pyrophoric gas. Borazine (B₃N₃H₆) is also a toxic compound. Therefore, it is crucial to handle the thermal decomposition of this compound in a well-ventilated area, preferably within a fume hood, and to take appropriate safety precautions. Employing strategies that suppress the formation of these byproducts is highly recommended.
Quantitative Data Summary
The following tables summarize key quantitative data related to the prevention of this compound sublimation.
Table 1: Effect of Pressure on this compound Sublimation vs. Decomposition at 357 K (84°C)
| Pressure | Dominant Process | Enthalpy Change (ΔH) |
| Atmospheric Pressure | Thermal Decomposition | -24.8 ± 2.3 kJ/mol |
| Low Pressure (~4 mTorr) | Sublimation | 76.3 ± 3.0 kJ/mol |
Data sourced from Kondrat’ev et al. (2015).[1]
Table 2: Dehydrogenation Onset Temperatures for Nanoconfined this compound
| Host Material | Pore Size | Dehydrogenation Onset Temperature | Reference |
| Neat this compound | - | ~70-100°C | [6] |
| Microporous Carbon | 1.05 nm | 50°C | [3] |
| Fe-MIL-53 (MOF) | Flexible | Reduced temperatures | [7] |
| SBA-15 (Mesoporous Silica) | ~7 nm | Lowered decomposition temperature | [8] |
Experimental Protocols
Protocol 1: Pre-heating of this compound to Suppress Sublimation
This protocol describes the conversion of this compound (AB) to di-ammoniate di-borane (DADB) to reduce its volatility.
Materials:
-
This compound (high purity)
-
Schlenk flask or similar reaction vessel
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Vacuum line
Procedure:
-
Place the desired amount of this compound into the Schlenk flask under an inert atmosphere.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an inert environment.
-
Heat the flask to 80°C using the heating mantle or oil bath.
-
Maintain the temperature at 80°C for 3 hours under a positive pressure of the inert gas.
-
After 3 hours, turn off the heating and allow the flask to cool down to room temperature under the inert atmosphere.
-
The resulting white solid is primarily di-ammoniate di-borane and is ready for use in subsequent experiments.
Protocol 2: Infiltration of this compound into Mesoporous Silica (SBA-15)
This protocol outlines the procedure for encapsulating this compound within the pores of SBA-15.
Materials:
-
This compound
-
Mesoporous silica (SBA-15)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Degas the SBA-15 under vacuum at a high temperature (e.g., 200°C) for several hours to remove any adsorbed water and gases from the pores.
-
In a separate flask, dissolve the desired amount of this compound in the anhydrous solvent to create a saturated or near-saturated solution.
-
Under an inert atmosphere, add the degassed SBA-15 to the this compound solution.
-
Stir the mixture at room temperature for several hours (e.g., 12-24 hours) to allow the this compound solution to infiltrate the pores of the SBA-15.
-
Remove the solvent slowly using a rotary evaporator under reduced pressure.
-
Dry the resulting solid powder in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
-
The final product is this compound encapsulated within SBA-15.
Visualizations
Below are diagrams illustrating key workflows and relationships in managing this compound sublimation.
Caption: A troubleshooting workflow for addressing this compound sublimation issues.
Caption: Overview of physical and chemical strategies to prevent this compound sublimation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Dehydrogenation of this compound: Insights into BNH Polymers and Challenges in Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. This compound: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier [mdpi.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Issues with Spent Fuel Regeneration of Ammonia Borane
Welcome to the Technical Support Center for ammonia (B1221849) borane (B79455) (AB) regeneration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the regeneration of spent ammonia borane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental procedures for regenerating spent this compound.
1. Issue: Low Yield of Regenerated this compound
-
Question: My regeneration process is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this compound regeneration can stem from several factors. A primary cause is the formation of stable B-N or B-O bonds in the spent fuel, which are difficult to break during the regeneration process.[1][2] Incomplete reactions during any of the regeneration steps (digestion, reduction, ammoniation) can also significantly lower the yield. Additionally, the choice of reagents and reaction conditions plays a crucial role. For instance, using strong reducing agents might lead to over-reduction, while milder reagents may not be effective enough.[3]
Troubleshooting Steps:
-
Characterize your spent fuel: Before regeneration, analyze the composition of your spent fuel using techniques like solid-state NMR and FTIR to understand the nature of the boron-nitrogen-hydrogen (B-N-H) species present. This will help in selecting the most appropriate regeneration strategy.
-
Optimize digestion: If using a digestion-based method, ensure the complete breakdown of the polymeric B-N-H structure. This may involve adjusting the acid concentration, reaction time, or temperature. For example, using hydrochloric acid (HCl) for digestion requires sufficient time (e.g., 16 hours at room temperature) to break down the spent fuel into BCl₃ and NH₄Cl.[4]
-
Ensure efficient reduction: The reduction step is critical. For instance, when using borate (B1201080) esters as intermediates, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary.[5] However, be cautious of over-reduction.
-
Consider a one-step method: The hydrazine-based regeneration process, which combines digestion and reduction in a single step, has been reported to achieve nearly quantitative yields.[6][7] This method involves treating the spent fuel (polyborazylene) with hydrazine (B178648) (N₂H₄) in liquid ammonia at elevated temperature and pressure (e.g., 40°C in a sealed vessel).[6]
-
Use of a support material: Studies have shown that using a support material like bentonite (B74815) during the dehydrogenation and regeneration process can lead to a higher yield of the digested compound and ultimately increase the overall regeneration yield of this compound.[5]
-
2. Issue: Formation of Unwanted Byproducts
-
Question: I am observing the formation of unexpected byproducts during the regeneration process. What are these byproducts and how can I minimize their formation?
-
Answer: The regeneration of spent this compound can sometimes lead to the formation of unwanted byproducts, such as borazine, aminoborane, and various B-N-H polymeric species.[1] The formation of these byproducts is often dependent on the reaction conditions, particularly temperature and the nature of the solvent and reagents used.
Mitigation Strategies:
-
Control reaction temperature: Carefully control the temperature during all stages of the regeneration process. High temperatures can promote the formation of thermally stable byproducts like borazine.
-
Solvent selection: The choice of solvent can influence the reaction pathway. For example, in the hydrazine-based method, liquid ammonia is a crucial solvent that facilitates the reaction.[6][7]
-
Reagent purity: Ensure the purity of all reagents used in the regeneration process, as impurities can sometimes catalyze side reactions.
-
Step-wise addition of reagents: In multi-step processes, the order and rate of reagent addition can be critical in preventing the formation of undesired intermediates.
-
3. Issue: Catalyst Deactivation (in catalytic regeneration processes)
-
Question: The catalyst I am using for the regeneration process seems to be losing its activity over time. What causes catalyst deactivation and how can I prevent it?
-
Answer: Catalyst deactivation is a common issue in catalytic processes and can be caused by several factors, including poisoning, fouling, and sintering of the catalyst particles. In the context of this compound regeneration, the catalyst can be poisoned by byproducts formed during the reaction or by impurities in the reactants. Fouling can occur due to the deposition of polymeric B-N-H species on the catalyst surface, blocking the active sites.
Troubleshooting and Prevention:
-
Catalyst selection: Choose a catalyst that is robust and resistant to poisoning by the specific byproducts of your reaction.
-
Purification of reactants: Ensure that the spent fuel and other reactants are free from impurities that could poison the catalyst.
-
Reaction condition optimization: Operate the regeneration process under conditions that minimize byproduct formation.
-
Catalyst regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. This could involve washing with a suitable solvent to remove adsorbed species or thermal treatment to remove coke deposits.
-
Frequently Asked Questions (FAQs)
1. What are the main methods for regenerating spent this compound?
The most common methods for regenerating spent this compound can be broadly categorized into two types:
-
Multi-step Digestion-Reduction-Ammoniation: This approach involves three main steps.[3][4]
-
Digestion: The polymeric spent fuel is first broken down into smaller, more reactive species using an acid (e.g., HCl) or an alcohol.[4]
-
Reduction: The digested product is then reduced to a borane species using a reducing agent (e.g., LiAlH₄).[5]
-
Ammoniation: Finally, the borane species is reacted with ammonia to regenerate this compound.[4]
-
-
One-step Hydrazine-based Regeneration: This method utilizes hydrazine (N₂H₄) in liquid ammonia to directly convert the spent fuel (specifically polyborazylene) back to this compound in a single step.[6][7] This process is typically carried out under pressure and at a moderate temperature (e.g., 40°C).[6]
2. How can I determine the success and yield of my regeneration experiment?
The success and yield of the regeneration process can be determined using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool to identify and quantify the amount of regenerated this compound. The characteristic signal for the BH₃ group in this compound can be used for this purpose. ¹H NMR can also be used to characterize the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the regenerated product and confirm the presence of N-H and B-H bonds characteristic of this compound.
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystalline structure of the regenerated this compound.
3. What are the safety precautions I should take when working with the reagents for this compound regeneration?
Many of the reagents used in this compound regeneration are hazardous and require careful handling:
-
Hydrazine (N₂H₄): Hydrazine is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Acids (e.g., HCl): Strong acids are corrosive and should be handled with care, using appropriate PPE.
-
Pressurized Reactions: The hydrazine-based method involves working with a sealed pressure vessel. Ensure the vessel is rated for the expected pressure and temperature and follow all safety protocols for high-pressure reactions.
Data Presentation
Table 1: Comparison of Spent this compound Regeneration Methods
| Regeneration Method | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Digestion-Reduction-Ammoniation | Acid (e.g., HCl), Reducing Agent (e.g., LiAlH₄), Ammonia | 68% (overall yield from AB to regenerated AB)[5] | Can be adapted for different types of spent fuel. | Multi-step process, can have lower overall yields, may require harsh reagents. |
| Hydrazine-based Regeneration | Hydrazine (N₂H₄), Liquid Ammonia | Nearly quantitative[6][7] | One-step process, high yield. | Requires handling of toxic hydrazine, involves high-pressure conditions. |
Experimental Protocols
1. Hydrazine-Based Regeneration of Polyborazylene (PB)
-
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a properly equipped laboratory.
-
Materials:
-
Spent this compound (polyborazylene, PB)
-
Anhydrous hydrazine (N₂H₄)
-
Liquid ammonia (NH₃)
-
High-pressure reaction vessel
-
-
Procedure:
-
In a high-pressure reaction vessel, suspend the spent polyborazylene in liquid ammonia.
-
Add anhydrous hydrazine to the suspension. The molar ratio of hydrazine to the repeating unit of PB should be optimized based on preliminary experiments.
-
Seal the reaction vessel and heat it to 40°C.
-
Maintain the reaction at 40°C for 24 hours with constant stirring.
-
After 24 hours, cool the reaction vessel to a safe temperature and carefully vent the pressure.
-
The regenerated this compound can be isolated by evaporating the liquid ammonia.
-
The product should be characterized by ¹¹B NMR, FTIR, and XRD to confirm its identity and purity.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regeneration of this compound spent fuel by direct reaction with hydrazine and liquid ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ammonia Borane Stability and Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonia (B1221849) borane (B79455) (AB). The information addresses common issues related to the effect of impurities on the stability and reactivity of ammonia borane during experiments.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the handling, storage, and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid or vigorous hydrogen release at low temperatures (<80°C). | Presence of acidic impurities: Impurities such as ammonium (B1175870) chloride (NH₄Cl) can act as solid acid catalysts, significantly reducing the induction period for hydrogen release.[1][2][3][4] Presence of metal catalysts: Trace amounts of transition metals (e.g., Co, Ni, Ru) can catalyze the hydrolysis or thermolysis of this compound.[5] | - Purity Analysis: Analyze the this compound sample for acidic and metallic impurities using techniques like Ion Chromatography (IC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). - Purification: If impurities are detected, purify the this compound using recrystallization or solvent extraction methods. A common method involves dissolving the crude product in an organic solvent like ether and washing with a basic aqueous solution to remove salt byproducts.[6][7] |
| Slow or incomplete dehydrogenation. | High purity of this compound: Highly pure this compound has a significant induction period before hydrogen release, especially at lower temperatures.[1][2][3] Formation of passivating byproducts: During thermal decomposition, polymeric aminoborane (B14716983) (PAB) or polyborazylene can form, which may inhibit further hydrogen release.[1][2][3] | - Controlled Doping: Consider adding a small amount (e.g., 5 wt%) of a known dehydrogenation promoter like diammoniate of diborane (B8814927) (DADB) or ammonium chloride to reduce the induction time.[1][2][3] - Solvent-assisted dehydrogenation: Performing the reaction in an aprotic solvent can disrupt the dihydrogen bonding network, facilitating easier dehydrogenation.[8] |
| Formation of solid byproducts that are difficult to handle or characterize. | Hydrolysis due to moisture: Exposure to moisture can lead to the formation of ammonium borates.[9] Incomplete reaction during synthesis: Synthesis from sodium borohydride (B1222165) and ammonium salts can leave unreacted starting materials or byproducts like sodium ammonium carbonate.[6] | - Strict Anhydrous Conditions: Handle and store this compound under an inert atmosphere (e.g., in a glovebox) and use dry solvents.[10][11][12] - Post-synthesis Purification: Ensure complete removal of synthesis byproducts through proper filtration and washing steps.[6][7] |
| Inconsistent results between batches of this compound. | Variable purity: Different synthesis batches may have varying levels and types of impurities.[9] Degradation during storage: this compound can slowly degrade over time, especially if not stored properly, leading to the accumulation of impurities.[9] | - Standardized Purity Assessment: Implement a routine purity analysis for each new batch of this compound using techniques like ¹¹B NMR and FTIR.[1][4][9] - Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry, and dark place.[12][13] |
| Release of gaseous impurities like ammonia (NH₃) or borazine (B1220974) (B₃N₃H₆). | Side reactions during thermolysis: Thermal decomposition, especially at higher temperatures, can lead to the formation of volatile byproducts.[4] Hydrolysis: The hydrolysis of this compound can also release ammonia.[14][15] | - Temperature Control: Carefully control the temperature during thermolysis to minimize the formation of unwanted byproducts.[16] - Catalyst Selection: For hydrolysis, select catalysts that favor hydrogen evolution over ammonia release.[17] |
Frequently Asked Questions (FAQs)
1. What are the most common impurities in this compound and where do they come from?
Common impurities in this compound often originate from its synthesis or degradation. Synthesis from sodium borohydride and an ammonium salt can result in byproducts like metal ammonium salts (e.g., sodium ammonium carbonate).[6] Exposure to moisture during storage or handling can lead to the formation of borate (B1201080) anions.[9]
2. How do impurities affect the thermal stability of this compound?
Impurities can significantly alter the thermal stability of this compound. For instance, acidic impurities like ammonium chloride can lower the decomposition temperature and reduce the induction period for hydrogen release.[1][2][3][4] The presence of the diammoniate of diborane (DADB), an isomer of the this compound dimer, also significantly reduces the induction time for hydrogen release.[1][2][3] Conversely, highly pure this compound exhibits a longer induction period.[1][2][3]
3. How can I assess the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for identifying boron-containing species. The spectrum of pure this compound shows a characteristic quartet. Impurities will present as additional peaks.[1][4][9][18] ¹H NMR can also be used for purity determination.[13][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and can indicate the presence of impurities like borates through characteristic vibrational bands.[9]
-
Gas Chromatography (GC): GC is used to measure the yield of hydrogen released over time and can help in determining the effect of impurities on the dehydrogenation kinetics.[1][2][3][4]
4. What is the effect of moisture on this compound?
This compound is sensitive to moisture. Contact with water can lead to hydrolysis, forming ammonium borates and releasing hydrogen and ammonia.[9][15] This not only reduces the purity of the this compound but can also lead to pressure buildup in sealed containers. Therefore, it is crucial to store and handle this compound under anhydrous conditions.[10][12]
5. How do metal impurities affect the reactivity of this compound?
Metal impurities, particularly transition metals, can act as catalysts for the dehydrogenation of this compound, both in the solid state and in solution.[5] For example, metal halides can facilitate dehydrogenation, with the catalytic activity being related to the electronegativity of the metal cation.[20][21][22] This can lead to an increased rate of hydrogen release at lower temperatures.
Quantitative Data Summary
The following tables summarize the quantitative effects of various impurities on the thermal decomposition of this compound.
Table 1: Effect of Additives on the Induction Period of Hydrogen Release from this compound at 80°C
| Additive (5 wt%) | Induction Period (minutes) |
| None (Neat AB) | ~400 |
| Diammoniate of Diborane (DADB) | Significantly Reduced |
| Ammonium Chloride (NH₄Cl) | No Induction Period |
| Sodium Borohydride (NaBH₄) | Little Notable Effect |
| Data sourced from studies on the thermal decomposition of solid-state this compound.[2][3] |
Table 2: Effect of Purity on the Apparent Activation Energy of the First Stage of this compound Dehydrogenation
| This compound Purity | Apparent Activation Energy (kJ/mol) |
| 93% | 174 |
| 79% | 163 |
| Data calculated from thermal analysis data.[9] |
Experimental Protocols
1. Purity Analysis of this compound using ¹¹B NMR Spectroscopy
-
Objective: To determine the purity of an this compound sample and identify boron-containing impurities.
-
Materials: this compound sample, deuterated solvent (e.g., D₂O or CD₃CN), NMR tubes.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen deuterated solvent inside an NMR tube.
-
Acquire a ¹¹B NMR spectrum using a standard NMR spectrometer.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of the characteristic quartet for this compound and any other signals corresponding to impurities.
-
Calculate the purity based on the relative integration values. The spectrum of pure this compound should show a 1:1:1:1 quartet. The presence of other species, such as borates, will result in additional peaks.[18]
-
2. Isothermal Dehydrogenation of this compound
-
Objective: To measure the rate and amount of hydrogen released from an this compound sample at a constant temperature.
-
Materials: this compound sample, a temperature-controlled reactor, a gas collection apparatus (e.g., gas buret or mass flow controller).
-
Procedure:
-
Place a known mass of the this compound sample into the reactor.
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reactor to the desired isothermal temperature (e.g., 80°C).
-
Monitor and record the volume of gas evolved over time using the gas collection apparatus.
-
Plot the volume of hydrogen released as a function of time to determine the induction period and the rate of dehydrogenation.[1][2][3]
-
Visualizations
Caption: Experimental workflow for studying this compound dehydrogenation.
Caption: Logical relationships of common impurities and their effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US9604850B2 - this compound purification method - Google Patents [patents.google.com]
- 7. US9005562B2 - this compound purification method - Google Patents [patents.google.com]
- 8. This compound: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. hydrogen.energy.gov [hydrogen.energy.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Hydrogen Evolution upon this compound Solvolysis: Comparison between the Hydrolysis and Methanolysis Reactions [mdpi.com]
- 15. Hydrolysis of this compound as a Hydrogen Source: Fundamental Issues and Potential Solutions Towards Implementation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. A Review on Catalytic Hydrolysis of this compound for Hydrogen Production [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. SE2 reaction in noncarbon system: Metal-halide catalysis for dehydrogenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Air and Moisture Stability of Ammonia Borane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ammonia (B1221849) borane (B79455) (AB). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges related to the air and moisture stability of this promising hydrogen storage material.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with ammonia borane.
Issue 1: Premature or Uncontrolled Hydrogen Release at Room Temperature
Question: My this compound sample is releasing gas at room temperature, even without heating. What is causing this and how can I prevent it?
Answer:
Premature hydrogen release from this compound at ambient temperatures is a common issue, often indicative of sample impurity or improper storage. Here’s a step-by-step guide to troubleshoot this problem:
-
Verify Sample Purity: Impurities can catalyze the decomposition of this compound. It is crucial to use high-purity AB for your experiments. You can assess the purity of your sample using techniques like NMR spectroscopy.[1][2][3]
-
Check for Moisture Contamination: this compound is susceptible to hydrolysis, which leads to the release of hydrogen.[4][5][6][7][8][9][10] Ensure that your sample has not been exposed to atmospheric moisture.
-
Review Storage Conditions: Elevated storage temperatures can accelerate the decomposition of this compound.[11][12]
-
Solution: Store your this compound sample in a cool, dark place. For long-term storage, refrigeration is recommended.[13]
-
-
Examine the Storage Container: Ensure the container is properly sealed and made of an inert material.
-
Solution: Use well-sealed glass or polymer containers. Avoid reactive materials.
-
Issue 2: Formation of Unwanted Gaseous Byproducts (Ammonia, Borazine)
Question: During thermolysis of my this compound sample, I am detecting significant amounts of ammonia (NH₃) and borazine (B1220974) (B₃N₃H₆) in the released gas. How can I suppress the formation of these byproducts?
Answer:
The formation of ammonia and borazine is a known challenge in the thermal decomposition of this compound, as these byproducts can poison fuel cell catalysts and reduce the overall hydrogen yield.[11][14][15][16] Here are some strategies to minimize their formation:
-
Nanoconfinement: Confining this compound within the pores of a host material can alter its decomposition pathway and suppress the formation of unwanted byproducts.[17][18][19][20][21]
-
Recommended Hosts: Porous carbon materials and metal-organic frameworks (MOFs) have shown promise in reducing byproduct formation.[17][18][19][20][21] The interaction between AB and the host material can favor the desired dehydrogenation reaction over the decomposition pathways that lead to ammonia and borazine.
-
-
Catalysis: The use of specific catalysts can promote the selective release of hydrogen over the formation of byproducts.
-
Control of Heating Rate: A very slow heating rate during thermolysis may promote the formation of byproducts.[11]
-
Recommendation: Experiment with different heating rates to find the optimal condition for maximizing hydrogen release while minimizing byproduct formation.
-
Issue 3: Inconsistent or Poorly Controlled Dehydrogenation Rate
Question: The rate of hydrogen release from my this compound sample is difficult to control and varies between experiments. How can I achieve a more consistent and controlled dehydrogenation?
Answer:
Controlling the dehydrogenation rate of this compound is critical for its practical application. Inconsistencies often arise from variations in experimental conditions and the inherent properties of the material.
-
Precise Temperature Control: The decomposition of this compound is highly sensitive to temperature.[11][12]
-
Solution: Ensure your experimental setup has accurate and stable temperature control. Use a calibrated thermometer and a well-controlled heating mantle or furnace.
-
-
Use of a Solvent: Performing the dehydrogenation in a high-boiling point, inert solvent can improve heat transfer and lead to more uniform decomposition.[11]
-
Recommended Solvents: Ionic liquids and high-boiling point ethers like diglyme (B29089) and tetraglyme (B29129) have been used to achieve more controlled hydrogen release.[11][23]
-
-
Catalyst Loading and Dispersion: If using a catalyst, ensure it is well-dispersed and the loading is consistent between experiments.
-
Procedure: Use a consistent method for catalyst preparation and mixing with this compound to ensure reproducibility.
-
-
Sample Morphology: The physical form (e.g., fine powder vs. larger crystals) of the this compound can affect the dehydrogenation kinetics.
-
Recommendation: Use this compound with a consistent particle size for all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maximize the shelf-life of this compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry environment.[11][13] A desiccator or a glovebox is highly recommended. For long-term storage, refrigeration is advisable.[13]
Q2: How does moisture affect the stability of this compound?
A2: this compound is sensitive to moisture and undergoes hydrolysis to release hydrogen gas.[4][5][6][7][8][9][10] This reaction can lead to a loss of hydrogen storage capacity and the generation of unwanted byproducts. It is crucial to handle this compound in a dry environment.
Q3: What is the typical thermal decomposition temperature of pure this compound?
A3: Pure this compound begins to decompose and release hydrogen at temperatures around 70-80°C, with more rapid decomposition occurring above 100°C.[11][15]
Q4: What are the main methods to enhance the air and moisture stability of this compound?
A4: The primary strategies to improve the stability and control the dehydrogenation of this compound include:
-
Nanoconfinement: Encapsulating this compound within porous materials like carbon scaffolds or metal-organic frameworks (MOFs).[17][18][19][20][21]
-
Catalysis: Employing catalysts to lower the dehydrogenation temperature and improve selectivity towards hydrogen release.[4][9][22]
-
Chemical Modification: Doping this compound with other hydrides or chemical additives.
Q5: How can I determine the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most common and effective methods.[1][2][3] Titration methods can also be employed to determine the ammonia content.[24]
Quantitative Data on Stabilized this compound
The following table summarizes the performance of various methods used to enhance the stability and control the dehydrogenation of this compound.
| Stabilization Method | Host/Catalyst Material | Onset Dehydrogenation Temperature (°C) | Hydrogen Yield (wt. %) | Key Byproducts | Reference(s) |
| Pristine this compound | N/A | ~70-80 | Variable, up to ~12 | Ammonia, Borazine, Diborane | [11][15] |
| Nanoconfinement | Porous Carbon | ~50-60 | ~7-9 | Reduced/Suppressed | [20][21] |
| Nanoconfinement | Mg-MOF-74 | ~50 | ~7 | Suppressed | [18][19] |
| Catalytic Hydrolysis | Ru-based catalysts | Room Temperature | ~7.8 | Ammonium borates | [4][9] |
| Thermolysis in Ionic Liquid | bmimCl | ~85 | ~13 | Reduced Ammonia | [16][23] |
Experimental Protocols
Protocol 1: Nanoconfinement of this compound in Porous Carbon
This protocol describes a general method for infiltrating this compound into a porous carbon host material.
Materials:
-
This compound (high purity)
-
Porous carbon material (e.g., activated carbon, mesoporous carbon)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Vacuum line or glovebox
Procedure:
-
Drying the Host Material: Dry the porous carbon material under vacuum at a high temperature (e.g., 200°C) for several hours to remove any adsorbed water and other volatile impurities.
-
Preparation of this compound Solution: In a glovebox or under an inert atmosphere, dissolve a known amount of this compound in anhydrous THF to create a saturated or near-saturated solution.
-
Infiltration: Add the dried porous carbon to the this compound solution in the Schlenk flask.
-
Stirring: Stir the mixture for several hours (e.g., 24 hours) at room temperature to allow for the complete infiltration of the this compound solution into the pores of the carbon host.
-
Solvent Removal: Slowly remove the THF solvent under vacuum. This should be done gradually to prevent the rapid expulsion of this compound from the pores.
-
Drying: Dry the resulting this compound-carbon composite under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.
-
Storage: Store the final composite material in a sealed container under an inert atmosphere.
Protocol 2: Catalytic Hydrolysis of this compound
This protocol outlines a typical procedure for the catalytic hydrolysis of this compound to generate hydrogen.
Materials:
-
This compound
-
Deionized water
-
Catalyst (e.g., Ru/C, Pt/C)
-
Two-neck round-bottom flask
-
Gas burette or mass flow controller to measure hydrogen evolution
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
Setup: Assemble the reaction apparatus, consisting of the two-neck round-bottom flask connected to a gas burette. Place the flask on a magnetic stirrer.
-
Catalyst Addition: Add a known amount of the catalyst to the flask.
-
Water Addition: Add a specific volume of deionized water to the flask.
-
This compound Solution: In a separate container, prepare a solution of this compound in deionized water of a known concentration.
-
Initiate Reaction: Using a syringe, inject a specific volume of the this compound solution into the flask containing the catalyst and water, while stirring vigorously.
-
Measure Hydrogen Evolution: Immediately start recording the volume of hydrogen gas evolved over time using the gas burette.
-
Data Analysis: Plot the volume of hydrogen generated as a function of time to determine the reaction rate.
Visualizations
Caption: Thermal decomposition pathways of this compound.
Caption: Troubleshooting workflow for unexpected gas evolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Noble Metal Catalysts for Hydrogen Production from this compound [mdpi.com]
- 8. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. www1.eere.energy.gov [www1.eere.energy.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tsapps.nist.gov [tsapps.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound confined by nitrogen-containing carbon nanotubes: enhanced dehydrogenation properties originating from synergetic catalysis and nanoconfinement - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scribd.com [scribd.com]
troubleshooting low yields in ammonia borane-mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during ammonia (B1221849) borane-mediated reactions, with a focus on addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in ammonia borane-mediated reactions?
A1: Low yields can stem from several factors including the quality of the ammonia borane (B79455), reagent stoichiometry, reaction conditions such as temperature and time, the choice of solvent, and the specific catalyst used. For instance, in the reduction of carboxylic acids, using less than 10 mol% of a TiCl₄ catalyst can lead to a significant decrease in conversion.[1] Additionally, the stability of this compound itself can be a factor; it is a moisture-sensitive reagent and its quality can affect reaction outcomes.[2]
Q2: My reaction appears to be incomplete, with significant starting material remaining. What should I do?
A2: An incomplete reaction is a common issue. Consider the following troubleshooting steps:
-
Verify Reagent Stoichiometry: An insufficient amount of this compound is a frequent cause of incomplete reactions. An excess of the reducing agent, typically 1.5 to 2.0 equivalents, is often recommended to drive the reaction to completion.[3]
-
Increase Catalyst Loading: In catalyzed reactions, such as the TiCl₄-mediated reduction of carboxylic acids, increasing the catalyst loading can improve yields. For large-scale reactions, an increase from 10 mol% to 15 mol% TiCl₄ has been shown to be beneficial.[3]
-
Extend Reaction Time: Some reactions may require more time to reach completion. Monitor the reaction's progress using TLC or GC-MS to determine the optimal duration.[4]
-
Elevate Temperature: For less reactive substrates, gently heating the reaction mixture may increase the reaction rate. However, be aware that higher temperatures can also lead to the decomposition of this compound and the formation of byproducts like borazine.[5]
Q3: I am observing unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?
A3: Side product formation can reduce the yield of your desired product and complicate purification. Common side reactions with this compound include:
-
Hydrolysis: this compound can react with water, leading to the evolution of hydrogen gas and the formation of boric acid.[6] To mitigate this, use anhydrous solvents and perform reactions under an inert atmosphere.
-
Over-reduction: In the reduction of functional groups like carboxylic acids to alcohols, over-reduction to the corresponding alkane is possible, though less common under mild conditions. Careful monitoring of the reaction is key.
-
Amide Formation: In the reduction of carboxylic acids, a competing amidation reaction to form a primary amide can occur, especially at higher temperatures (reflux conditions).[7] Using a Lewis acid catalyst like TiCl₄ at room temperature can favor the reduction pathway to the alcohol.[8]
-
Polymerization of Byproducts: The dehydrogenation of this compound can lead to the formation of polymeric B-N-H species.[9]
Q4: How does the choice of solvent affect the outcome of this compound reactions?
A4: The solvent can significantly influence the reaction rate and yield. For TiCl₄-catalyzed reductions, diethyl ether is often the optimal choice.[10] Solvents like THF can sometimes complex with the catalyst, potentially inhibiting the reaction.[11] In some cases, such as the reduction of certain aldehydes and ketones, using neat water as a solvent can lead to high yields and chemoselectivity.[12] The solubility of this compound also varies across different solvents, which can impact reaction kinetics.[13]
Troubleshooting Guides
Guide 1: Low Yield in TiCl₄-Catalyzed Carboxylic Acid Reduction
This guide addresses common issues encountered during the reduction of carboxylic acids to alcohols using this compound in the presence of a titanium tetrachloride catalyst.
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Conversion | Insufficient catalyst loading. | Increase TiCl₄ loading from 10 mol% to 15 mol% for larger scale reactions. For some substrates, up to 50 mol% may be necessary. | [3] |
| Insufficient this compound. | Use at least 2.0 equivalents of this compound relative to the carboxylic acid. For substrates with multiple reducible groups, 3.0 equivalents may be required. | [3][14] | |
| Inappropriate solvent. | Diethyl ether is generally the preferred solvent. THF can complex with the TiCl₄ catalyst and may require heating to reflux to achieve conversion. | [10][11] | |
| Formation of Amide Byproduct | High reaction temperature. | Perform the reaction at room temperature. Refluxing conditions can favor the formation of the primary amide. | [7] |
| Viscous Slurry Formation | Poor quality or particle size of this compound. | Use finely powdered this compound to prevent the formation of a thick slurry that can impede stirring and affect reaction kinetics. | [3] |
| Frothing upon Reagent Addition | Rapid hydrogen gas evolution. | Add the solid this compound in small portions over a period of time to control the rate of gas evolution. | [3] |
Guide 2: Low Yield in Reductive Amination
This guide focuses on troubleshooting issues in the synthesis of amines via reductive amination of aldehydes and ketones with this compound.
| Problem | Potential Cause | Suggested Solution | Citation | | :--- | :--- | :--- | | Low Product Yield | Inefficient imine/iminium ion formation. | For sluggish reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. |[15] | | | Competing reduction of the carbonyl starting material. | Employ a stepwise procedure: first, allow the imine to form completely, and then add the this compound. |[16] | | Formation of Over-Alkylated Byproducts | Reaction of the primary or secondary amine product with the carbonyl starting material. | Use a stepwise procedure where the imine is formed and then reduced. Carefully controlling the stoichiometry can also help. |[14] | | Incomplete Reaction | Deactivated reducing agent. | Ensure the this compound is of high purity and has been stored properly under anhydrous conditions. |[2] |
Data Summary
Table 1: Optimization of TiCl₄-Catalyzed Reduction of Phenylacetic Acid
| Entry | Equivalents of NH₃BH₃ | Mol % TiCl₄ | Yield (%) |
| 1 | 1.0 | 10 | Low (incomplete) |
| 2 | 1.5 | 10 | Moderate |
| 3 | 2.0 | 5 | 31% conversion |
| 4 | 2.0 | 10 | >95 |
| 5 | 2.0 (100 mmol scale) | 10 | Slightly decreased |
| 6 | 2.0 (100 mmol scale) | 15 | 94.7 |
Data compiled from references[1][3]. Reactions performed in diethyl ether at room temperature.
Experimental Protocols
Protocol 1: General Procedure for TiCl₄-Catalyzed Reduction of a Carboxylic Acid
This protocol is adapted from a literature procedure for the reduction of carboxylic acids to alcohols.[8][16]
-
An oven-dried 50 mL round-bottom flask is charged with the carboxylic acid (1.0 mmol, 1.0 eq) and a magnetic stir bar.
-
The flask is sealed with a rubber septum and purged with nitrogen.
-
Distilled diethyl ether (3 mL) is added, and the resulting solution is cooled to 0 °C in an ice bath.
-
Titanium tetrachloride (0.1 mmol, 0.1 eq) is added dropwise to the stirred solution via syringe.
-
The septum is carefully removed, and solid this compound (2.0 mmol, 2.0 eq) is added slowly in portions. Frothing due to hydrogen gas evolution is expected.[3]
-
Upon complete addition, the flask is resealed and allowed to warm to room temperature.
-
The reaction is stirred and monitored by TLC until completion.
-
Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of cold 1 M HCl.
-
The mixture is then transferred to a separatory funnel and extracted with diethyl ether.
-
The combined organic layers are washed with 1 M NaOH and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of an aldehyde or ketone.[17]
-
To a 10 mL glass tube, add a magnetic stir bar, the amine (0.5 mmol), the aldehyde or ketone (0.6 mmol), and 2 mL of trifluoroethanol.
-
Add this compound (0.75 mmol) to the tube.
-
Stir the reaction mixture at room temperature under an open flask.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the resulting mixture in vacuo to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel flash chromatography to obtain the desired amine.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound reactions.
Caption: Proposed pathway for TiCl₄-catalyzed reduction of carboxylic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www1.eere.energy.gov [www1.eere.energy.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicaltimes.in [chemicaltimes.in]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. TiCl4-Catalyzed Hydroboration of Ketones with this compound [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Selective reduction of aldehydes and ketones to alcohols with this compound in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A metal-free protocol for the preparation of amines using this compound under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
controlling the exothermicity of ammonia borane hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ammonia (B1221849) borane (B79455) (AB) hydrolysis for hydrogen generation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the exothermicity of ammonia borane hydrolysis?
A1: The highly exothermic nature of this compound hydrolysis can be managed through several strategies:
-
Catalyst Selection: The choice of catalyst is paramount. Noble metals (e.g., Pt, Ru, Pd) and non-noble metal catalysts (e.g., Co, Ni, Cu-based) exhibit different activities and can influence the reaction rate and heat generation.[1][2] Bimetallic or alloyed catalysts can also be tuned to control activity.[2][3]
-
Catalyst Morphology and Size: The size, dispersion, and morphology of catalyst nanoparticles affect their specific surface area and the number of active sites, thereby influencing the reaction rate and heat output.[1]
-
Reaction Temperature Control: Conducting the reaction in a temperature-controlled water bath is a standard method to dissipate excess heat and maintain a stable reaction temperature.[1]
-
Reactant Feed Rate: For continuous hydrogen generation setups, controlling the rate at which the this compound solution is introduced to the catalyst can effectively manage the reaction rate and subsequent heat release.[4]
Q2: My hydrogen generation rate is lower than expected. What are the possible causes and solutions?
A2: A low hydrogen generation rate can stem from several factors:
-
Catalyst Deactivation: The catalyst may have become deactivated due to poisoning or agglomeration. Consider catalyst regeneration or using a fresh batch. The reusability of the catalyst is a key performance metric to evaluate.[1][5]
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the desired reaction rate. Refer to established protocols for appropriate catalyst-to-substrate ratios.
-
Low Reaction Temperature: The hydrolysis rate is temperature-dependent. Ensure your reaction setup is maintained at the optimal temperature for your specific catalyst.[6][7]
-
Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of the this compound solution to the catalyst surface. Ensure efficient stirring.[1][8]
Q3: I am observing blockages in my experimental setup's tubing. What is the cause and how can I prevent it?
A3: Blockages are typically caused by the precipitation of boron-containing by-products, such as ammonium (B1175870) borates.[1] The exothermic nature of the reaction can cause water to evaporate, carrying these borates into the gas stream where they can condense and solidify in cooler parts of the tubing.[1]
-
Prevention:
-
Implement a gas bubbler or a condenser trap after the reactor to capture any evaporated water and soluble by-products before they reach downstream components.
-
Slightly heating the tubing leaving the reactor can also prevent premature condensation.
-
Ensure a smooth, downward-sloping path for any condensate to return to the reactor or be collected in a trap.
-
Q4: What are the main by-products of this compound hydrolysis and do they pose any risks?
A4: The ideal hydrolysis of one mole of this compound produces three moles of hydrogen and ammonium borate (B1201080) (NH₄BO₂).[9] However, in practice, a mixture of borate ions, such as B(OH)₄⁻, can be formed.[1] While the primary products are generally not hazardous, the release of ammonia gas can be a concern, which can be detrimental to the performance of proton-exchange membrane fuel cells (PEMFCs).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden, uncontrolled temperature spike | Reaction runaway due to high catalyst activity or insufficient heat dissipation. | 1. Immediately cool the reactor using an ice bath.2. If applicable, stop the feed of the this compound solution.3. For future experiments, reduce the initial concentration of this compound or the catalyst loading. Ensure the cooling system is adequate. |
| Inconsistent hydrogen flow rate | 1. Inhomogeneous mixing of reactants and catalyst.2. Fluctuation in reaction temperature.3. Partial blockage in the gas outlet. | 1. Increase the stirring rate to ensure a homogenous reaction mixture.[8]2. Verify the stability of the temperature controller and water bath.3. Check for and clear any by-product precipitation in the tubing. |
| Catalyst appears visually changed after one use (e.g., color change, clumping) | 1. Oxidation of the catalyst.2. Agglomeration of nanoparticles.3. Adsorption of by-products onto the catalyst surface. | 1. This may be a normal part of the catalytic cycle for some materials (e.g., Co₃O₄ being reduced).[2]2. If performance degrades, consider catalysts with better stability or support materials that prevent agglomeration.3. Attempt to wash the catalyst with deionized water to remove soluble by-products before reuse. |
| pH of the solution changes significantly during the reaction | Formation of boric acid and its subsequent ionization to borate ions.[10] | This is a natural consequence of the hydrolysis reaction. Monitor the pH as it can provide insights into the reaction's progress. Note that the final pH may affect by-product solubility and catalyst stability. |
Quantitative Data on Catalyst Performance
The following tables summarize key performance metrics for various catalysts used in this compound hydrolysis.
Table 1: Non-Noble Metal Catalysts
| Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Turnover Frequency (TOF) (min⁻¹) | Reference |
| Co₃O₄ and Cu₃(MoO₄)₂(OH)₂ (8:2 mass ratio) | Not Specified | Not Specified | 77.3 | [2] |
| NiMn/Graphitic Nanofibers | Not Specified | 38.9 | 58.2 | [3] |
| Co-Ru@MOF | Not Specified | 41.41 | Not specified for AB | [11] |
| PVP-stabilized Co(0) nanoclusters | Not Specified | 37 ± 2 | Not Specified | [12] |
| Cu/Cu₀.₇₆Co₂.₂₄O₄-Vₒ | Not Specified | Not Specified | 50.33 (molH₂/(molcat·min)) | [13] |
Table 2: Noble Metal Catalysts
| Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Turnover Frequency (TOF) (min⁻¹) | Reference |
| Ru/Carbon | 25-55 | 76 ± 0.1 | Not Specified | [6] |
| Pd/C₃N₄ | Not Specified | 27.36 | Not Specified | [5] |
| AgCo@CN | Not Specified | Not Specified | 282.8 | [14] |
| Cu-MOF-74 | Not Specified | 32.1 | 26 | [15] |
Experimental Protocols
Standard Protocol for Catalytic Hydrolysis of this compound
This protocol outlines a general procedure for evaluating catalyst performance in this compound hydrolysis.
-
Reactor Setup:
-
A two-necked round-bottom flask is typically used as the reactor. One neck is for the gas outlet, and the other is sealed with a septum for introducing reactants.
-
The flask is placed in a water bath on a magnetic stirrer to ensure constant temperature and mixing.[1]
-
The gas outlet is connected to a gas burette or a mass flow meter via tubing to measure the volume of hydrogen generated.[8]
-
-
Catalyst Preparation:
-
Disperse a known quantity of the catalyst powder in a specific volume of deionized water.
-
Use an ultrasonic bath to ensure the catalyst is well-dispersated in the solvent.[1]
-
-
Reaction Execution:
-
Transfer the catalyst dispersion into the reaction flask and allow it to reach the desired temperature in the water bath.
-
Prepare a stock solution of this compound in deionized water of a known concentration.
-
Initiate the reaction by injecting a specific volume of the this compound solution into the reaction flask using a syringe through the septum.
-
Start the magnetic stirrer and begin recording the volume of gas evolved over time.
-
-
Data Analysis:
-
Plot the volume of hydrogen generated versus time.
-
The hydrogen generation rate (HGR) can be determined from the slope of the linear portion of the curve.
-
Turnover frequency (TOF) can be calculated based on the moles of hydrogen produced per mole of metal catalyst per unit time.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Graphitic nanofibers supported NiMn bimetallic nanoalloys as catalysts for H2 generation from this compound-文献详情-维普官网 [cqvip.com]
- 4. scispace.com [scispace.com]
- 5. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Chemical kinetics of Ru-catalyzed this compound hydrolysis (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical kinetics of Ru-catalyzed this compound hydrolysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic catalytic hydrolysis of this compound to release hydrogen over AgCo@CN - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
refinement of analytical techniques for ammonia borane purity assessment
Welcome to the technical support center for the refinement of analytical techniques for ammonia (B1221849) borane (B79455) (AB) purity assessment. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in ammonia borane and how do they affect its properties?
A1: Common impurities include water, oxidation byproducts (e.g., B-O containing species), and residual starting materials from synthesis (e.g., sodium borohydride, ammonium (B1175870) salts).[1] These impurities can significantly impact the thermal stability and hydrogen release characteristics of this compound. For instance, water can lead to premature hydrolysis and the formation of boric acid and other byproducts.[1]
Q2: How can I quickly check the approximate purity of my this compound sample?
A2: A rapid purity assessment can be performed by measuring the hydrogen gas evolved upon hydrolysis.[2] By reacting a known mass of this compound with excess water in the presence of a catalyst, the volume of hydrogen produced can be compared to the theoretical yield (3 moles of H₂ per mole of AB).[3] Deviations from the theoretical yield can indicate the presence of impurities.
Q3: My TGA curve for this compound shows an unexpected mass gain. What could be the cause?
A3: An unusual mass gain during the thermogravimetric analysis of this compound, particularly when conducted in a nitrogen or air atmosphere, has been reported.[1] This phenomenon is often attributed to the reaction of the decomposing sample with atmospheric components, such as trace amounts of water or oxygen, or even nitrogen itself under certain conditions.[1] Running the analysis under a high-purity argon atmosphere can help mitigate this issue.[1]
Q4: I am observing broad peaks in the ¹H NMR spectrum of my this compound sample. What is the reason for this?
A4: Broad peaks in the ¹H NMR spectrum of this compound can be caused by the quadrupolar relaxation of the ¹⁴N and ¹¹B nuclei.[2][4] This effect is more pronounced in certain solvents. Using a solvent like deuterated acetonitrile (B52724) (CD₃CN) can sometimes provide better resolution and allow for the observation of the expected triplet for the NH₃ protons and quartet for the BH₃ protons.[2][4]
Troubleshooting Guides
Fourier-Transform Infrared Spectroscopy (FTIR)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Sloping or uneven baseline | - Poor sample contact with the ATR crystal. - Atmospheric interference (CO₂, H₂O). - Instrument misalignment.[5][6] | 1. Ensure the sample is finely ground and makes good contact with the ATR crystal. 2. Purge the sample compartment with dry nitrogen or air.[7] 3. Perform a background scan frequently.[6] 4. Apply a baseline correction algorithm during data processing.[8][9][10] |
| Unexpected peaks | - Presence of impurities (e.g., B-O stretches from oxidation). - Contamination from the sample preparation tools or solvent. - Atmospheric CO₂ (~2350 cm⁻¹) or water vapor.[11] | 1. Compare the spectrum to a reference spectrum of high-purity this compound. 2. Ensure all equipment is clean and dry. 3. Purge the instrument to minimize atmospheric interference.[7] |
| Weak or no signal | - Insufficient sample amount. - Poor contact between the sample and the ATR crystal. - Misaligned instrument optics.[12] | 1. Use a sufficient amount of sample to cover the ATR crystal. 2. Re-apply the sample, ensuring firm and even pressure. 3. If the issue persists, have the instrument alignment checked by a qualified technician.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate peak integration in ¹¹B NMR | - Baseline distortion. - Phase errors. - Presence of overlapping impurity peaks. | 1. Carefully perform baseline correction and phasing of the spectrum. 2. Check for known impurity signals that may overlap with the this compound quartet. 3. Ensure a sufficient relaxation delay is used to allow for complete relaxation of the boron nucleus. |
| Solvent-dependent peak shifts | - Interaction of this compound with the solvent.[13] | 1. Be consistent with the solvent used for analysis. 2. When comparing data, ensure the same deuterated solvent was used. 3. Note that solvents like D₂O will result in the exchange of N-H protons, leading to a simplified spectrum.[2][4] |
| Broad, unresolved peaks | - Quadrupolar relaxation effects from ¹⁴N and ¹¹B.[2][4] - High sample concentration leading to viscosity effects. | 1. Use a solvent that minimizes these effects, such as CD₃CN.[2][4] 2. Prepare a more dilute sample solution. |
Thermal Analysis (DSC/TGA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Shift in melting/decomposition temperature in DSC | - Different heating rates used.[14] - Presence of impurities.[15] | 1. Use a consistent and appropriate heating rate for all measurements to ensure comparability. Slower heating rates often provide better resolution.[14] 2. Impurities typically lower and broaden the melting endotherm. |
| Unexpected exothermic or endothermic events in DSC | - Sample reacting with the pan material. - Decomposition of impurities. - Phase transitions of the sample or impurities.[16] | 1. Use an inert pan material such as alumina. 2. Analyze the sample with a complementary technique like TGA-MS to identify evolved gases. |
| Mass gain observed in TGA | - Reaction with the purge gas (e.g., N₂, air).[1] - Buoyancy effects. | 1. Use an inert purge gas like high-purity argon.[1] 2. Perform a blank run with an empty pan to correct for buoyancy effects. |
Hydrogen Evolution by Hydrolysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lower than expected hydrogen yield | - Incomplete reaction due to insufficient catalyst or reaction time. - Presence of non-hydrogen-releasing impurities in the this compound sample. - Leaks in the gas collection apparatus. | 1. Ensure sufficient catalyst loading and allow the reaction to go to completion. 2. Check the integrity of the experimental setup for any leaks. 3. Consider that a lower yield is indicative of a lower purity sample. |
| Presence of ammonia in the evolved gas | - A known byproduct of this compound hydrolysis.[17] | 1. Use a gas trap containing a dilute acid solution to scrub ammonia from the hydrogen gas stream. 2. Quantify the amount of ammonia produced to account for this decomposition pathway. |
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value for High-Purity this compound | Reference |
| FTIR | N-H stretching | ~3300-3200 cm⁻¹ | [11] |
| B-H stretching | ~2400-2200 cm⁻¹ | [11] | |
| N-B stretching | ~970 cm⁻¹ (can be solvent dependent) | [18] | |
| ¹¹B NMR | Chemical Shift | ~ -22 to -25 ppm (quartet) | [2][4] |
| ¹H NMR (in CD₃CN) | NH₃ protons | ~ 4.5 ppm (triplet) | [2][4] |
| BH₃ protons | ~ 1.4 ppm (quartet) | [19] | |
| DSC | Onset of decomposition | ~90-100 °C (heating rate dependent) | [20] |
| TGA | First major weight loss | Starts around 100 °C | [21] |
| Hydrolysis | Hydrogen Yield | 3.0 equivalents (mol H₂ / mol AB) | [3] |
Experimental Protocols
Purity Assessment by ¹¹B NMR Spectroscopy
Objective: To determine the purity of this compound by identifying and quantifying boron-containing impurities.
Methodology:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of deuterated acetonitrile (CD₃CN) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire the ¹¹B NMR spectrum using a spectrometer with a proton-boron broadband probe.
-
Process the spectrum by applying an appropriate line broadening, Fourier transforming, and phasing.
-
Integrate the area of the characteristic quartet for this compound (around -22 to -25 ppm).
-
Identify and integrate any other boron-containing signals, which may correspond to impurities such as borates (positive ppm values) or other borane species.
-
Calculate the purity by determining the relative area of the this compound signal compared to the total area of all boron signals.
Purity Determination by Hydrogen Evolution from Hydrolysis
Objective: To assess the purity of this compound by quantifying the amount of hydrogen gas released upon catalytic hydrolysis.
Methodology:
-
Set up a gas-tight reaction vessel connected to a gas collection apparatus (e.g., a gas burette or a mass flow meter).
-
Accurately weigh a small amount of the this compound sample (e.g., 50 mg) and place it in the reaction vessel.
-
Prepare a catalyst slurry (e.g., a ruthenium-based catalyst in water).
-
Inject a known volume of the catalyst slurry into the reaction vessel to initiate the hydrolysis reaction.
-
Continuously stir the reaction mixture to ensure complete reaction.
-
Record the volume of hydrogen gas evolved over time until the reaction ceases.
-
Correct the measured gas volume to standard temperature and pressure (STP).
-
Calculate the moles of hydrogen produced and compare it to the theoretical yield based on the initial mass of the this compound sample. Purity is calculated as (actual H₂ yield / theoretical H₂ yield) x 100%.
Visualizations
Caption: Troubleshooting workflow for common FTIR analysis issues.
Caption: Troubleshooting workflow for common NMR analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. youtube.com [youtube.com]
- 8. peakspectroscopy.com [peakspectroscopy.com]
- 9. essentialftir.com [essentialftir.com]
- 10. Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation | MDPI [mdpi.com]
- 14. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound, NH3BH3: A Threshold Photoelectron–Photoion Coincidence Study of a Potential Hydrogen‐Storage Material - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Ammonia Release During Dehydrogenation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of ammonia (B1221849) release during dehydrogenation experiments.
Troubleshooting Guide
Issue: Unexpectedly high levels of ammonia detected in the product gas stream.
High concentrations of ammonia can indicate inefficiencies in the dehydrogenation process or catalyst deactivation. This guide provides a step-by-step approach to diagnose and resolve the issue.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for high ammonia release.
Frequently Asked Questions (FAQs)
1. What are the primary causes of ammonia release during the dehydrogenation of amine-boranes?
Ammonia release during the dehydrogenation of amine-boranes is often a competing side reaction to the desired hydrogen release. The primary causes include:
-
Thermal Decomposition: At elevated temperatures, ammonia borane (B79455) and other amine-boranes can decompose, releasing ammonia as a volatile byproduct.[1]
-
Catalyst Selectivity: The choice of catalyst can significantly influence the reaction pathway. Some catalysts may favor pathways that lead to the formation of ammonia.
-
Reaction Conditions: Non-optimal temperature and pressure can promote ammonia-releasing side reactions.
2. How can I modify my experimental setup to minimize ammonia release?
Several modifications to your experimental setup can help mitigate ammonia release:
-
Catalyst Selection: Employ catalysts known for high selectivity towards dehydrogenation. Ruthenium and nickel-based catalysts have shown high activity and selectivity.[2][3] The catalyst support and the presence of promoters are also crucial factors.[3][4]
-
Temperature Control: Operate at the lowest possible temperature that still allows for an acceptable rate of hydrogen release. Temperature programming can be more effective than isothermal operation.
-
Nanoconfinement: For substrates like ammonia borane, confining the material within a porous scaffold, such as a metal-organic framework (MOF), can suppress the release of volatile byproducts like ammonia.[1]
-
Downstream Ammonia Decomposition: Incorporate a secondary catalytic converter downstream of the main reactor to decompose any released ammonia into nitrogen and water.
3. What analytical techniques are suitable for quantifying ammonia in the product gas stream?
Accurate quantification of ammonia is crucial for evaluating the effectiveness of your mitigation strategies. Suitable analytical techniques include:
-
Mass Spectrometry (MS): Can provide real-time analysis of the gas composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Allows for the identification and quantification of ammonia based on its characteristic infrared absorption bands.
-
Gas Chromatography (GC): A thermal conductivity detector (TCD) or a mass spectrometer as the detector can be used to separate and quantify ammonia.
-
Colorimetric Detector Tubes: Offer a simple and rapid method for estimating ammonia concentration, though with lower precision than instrumental methods.
4. Are there any recommended catalysts for minimizing ammonia formation?
The choice of catalyst is critical. Research has highlighted several promising candidates:
-
Ruthenium-based catalysts: Often considered the benchmark due to their high activity at lower temperatures.[2][4]
-
Nickel-based catalysts: A more cost-effective alternative to ruthenium, with some formulations showing comparable activity at slightly higher temperatures.[3]
-
Bimetallic catalysts: Combining two or more metals can enhance catalytic activity and selectivity.
Data on Catalyst Performance in Ammonia Decomposition:
| Catalyst System | Support | Temperature (°C) for >99% NH3 Conversion | Reference |
| Ruthenium | Carbon Nanotubes | 450 | [5] |
| Nickel | CeO2 | 650 | [3] |
| Iron | Carbon | >500 | [2] |
| Cobalt | Carbon | >500 | [2] |
Experimental Protocols
Protocol 1: Catalyst Screening for Selective Dehydrogenation of this compound
This protocol outlines a general procedure for screening different catalysts to identify those with the highest selectivity for hydrogen release and the lowest ammonia byproduct formation.
DOT Script for Catalyst Screening Workflow:
Caption: Experimental workflow for catalyst screening.
Methodology:
-
Catalyst Preparation: Synthesize or procure a set of candidate catalysts. Ensure catalysts are properly characterized (e.g., surface area, metal dispersion).
-
Reactor Setup: Use a fixed-bed flow reactor or a batch reactor. Ensure the system is leak-tight.
-
Loading: Accurately weigh and load the catalyst and the this compound substrate into the reactor.
-
Reaction:
-
Purge the reactor with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reactor to the desired temperature under a controlled flow of the inert gas.
-
Monitor the reaction progress by measuring the volume of gas evolved.
-
-
Product Analysis:
-
Direct the outflow from the reactor to an online gas analyzer (e.g., MS or GC) to quantify the composition of the product gas stream, specifically the concentrations of hydrogen and ammonia.
-
Alternatively, bubble the product gas through a dilute acid solution to trap ammonia, which can then be quantified by titration or ion chromatography.
-
-
Data Analysis:
-
Calculate the hydrogen yield and the amount of ammonia released per mole of this compound.
-
Compare the performance of the different catalysts to identify the one with the highest hydrogen selectivity.
-
Protocol 2: In-situ Ammonia Trapping during Dehydrogenation
This protocol describes the use of an acidic solution to trap and quantify ammonia released during a dehydrogenation experiment.
Methodology:
-
Apparatus Setup:
-
Connect the gas outlet of your dehydrogenation reactor to a series of two gas washing bottles (bubblers).
-
Fill each bubbler with a known volume of a standardized dilute acid solution (e.g., 0.01 M HCl). Add a few drops of a suitable indicator (e.g., methyl orange).
-
-
Dehydrogenation Reaction:
-
Perform the dehydrogenation experiment according to your standard procedure.
-
The product gas will bubble through the acid solution. Any ammonia present will react with the acid.
-
-
Quantification of Ammonia:
-
After the reaction is complete, combine the solutions from both bubblers.
-
Titrate the unreacted acid with a standardized solution of a strong base (e.g., 0.01 M NaOH).
-
The amount of ammonia trapped can be calculated from the difference in the initial and final amounts of acid.
-
-
Hydrogen Measurement:
-
Place a gas burette or a mass flow meter after the bubblers to measure the volume of hydrogen produced.
-
This technical support guide is intended to provide general guidance. Specific experimental conditions and procedures should be optimized for your particular system and research goals. Always adhere to laboratory safety protocols when working with potentially hazardous materials.
References
Technical Support Center: Process Optimization for Continuous Hydrogen Generation from Ammonia Borane
This technical support center is designed for researchers, scientists, and drug development professionals engaged in experiments involving the continuous generation of hydrogen from ammonia (B1221849) borane (B79455) (AB). It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate process optimization.
Troubleshooting Guides
This section addresses common issues encountered during the continuous hydrolysis of ammonia borane, offering structured solutions to restore optimal performance.
Issue 1: Decreased or Inconsistent Hydrogen Generation Rate
A frequent challenge in continuous flow systems is a decline or fluctuation in the rate of hydrogen production over time.
Possible Causes and Solutions:
-
Catalyst Deactivation:
-
Symptom: A gradual and steady decrease in the hydrogen flow rate is observed while temperature and reactant feed rates remain constant.
-
Cause: The active sites on the catalyst can be blocked or "poisoned" by reaction byproducts, such as borates, or the catalyst particles may aggregate, reducing the available surface area.[1]
-
Solution:
-
Catalyst Regeneration: Refer to Protocol 2: General Procedure for Catalyst Regeneration for a step-by-step guide to restore catalyst activity.
-
Optimize Reaction pH: Adjusting the pH of the this compound solution can minimize the formation of insoluble byproducts that lead to catalyst deactivation.[2]
-
-
-
Inconsistent Reactant Flow:
-
Symptom: The hydrogen generation rate is erratic and directly correlates with fluctuations in the this compound solution feed.
-
Cause: This can be due to improper pump calibration, pump malfunction, or partial blockages in the feed lines from precipitated byproducts.
-
Solution:
-
Verify the pump is calibrated and functioning correctly.
-
Inspect all feed lines for any signs of obstruction and clean if necessary.
-
-
-
Temperature Fluctuations:
-
Symptom: The rate of hydrogen production varies with changes in the reactor's temperature.
-
Cause: The hydrolysis of this compound is an exothermic reaction, meaning it releases heat.[3] Without adequate temperature control, the reactor temperature can fluctuate, impacting the reaction kinetics. Excessive heat can also lead to the vaporization of the water solvent, further disrupting the process.[3]
-
Solution:
-
Employ a reliable temperature control system for the reactor, such as a cooling jacket or an internal cooling coil.
-
Ensure the reaction is maintained at the optimal temperature for the specific catalyst being used.
-
-
Caption: Troubleshooting workflow for decreased hydrogen generation rate.
Issue 2: Gaseous Impurities Detected in the Hydrogen Output
For many applications, particularly fuel cells, high-purity hydrogen is essential.
Possible Causes and Solutions:
-
Ammonia (NH₃) Contamination:
-
Symptom: The product gas stream contains ammonia, which is known to poison the platinum catalysts in PEM fuel cells.
-
Cause: Ammonia can be released as a gaseous byproduct during the hydrolysis of this compound.[4]
-
Solution:
-
Implement Gas Purification: The hydrogen gas stream should be passed through an acid trap, such as a bubbler containing a dilute sulfuric acid or copper sulfate (B86663) solution, to effectively remove ammonia.[3]
-
Control of pH: Maintaining the reaction at a specific pH can help to suppress the formation of free ammonia.
-
-
-
Borazine (B₃N₃H₆) and other Volatile Boron Compounds:
-
Symptom: Detection of volatile boron-containing compounds, which can be harmful to fuel cell membranes.[5]
-
Cause: These compounds are typically formed at elevated temperatures through thermolysis pathways. Localized "hot spots" in the reactor can promote their formation even if the overall reactor temperature is within the desired range for hydrolysis.
-
Solution:
-
Strict Temperature Control: Ensure uniform and stable temperature across the entire catalyst bed to prevent localized heating.
-
Catalyst Selection: Utilize catalysts that have high selectivity for the hydrolysis pathway over thermolysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of this compound hydrolysis?
A1: The main byproducts are dissolved ammonium (B1175870) borates, with ammonium tetrahydroxyborate (NH₄B(OH)₄) being a common example.[6] Depending on the reaction conditions, gaseous impurities such as ammonia (NH₃) may also be produced.[4]
Q2: How does the pH of the this compound solution impact the rate of hydrogen generation?
A2: The pH is a critical parameter that can significantly influence the rate of hydrolysis. Depending on the catalyst employed, both acidic and alkaline conditions have been shown to enhance the hydrogen generation rate. For example, the addition of NaOH can accelerate the reaction for many catalytic systems.[2] It is recommended to experimentally determine the optimal pH for your specific catalyst.
Q3: What is a typical Turnover Frequency (TOF) for an efficient catalyst in this compound hydrolysis?
A3: TOF values are a measure of catalyst activity and can vary significantly based on the catalyst's composition, size, support material, and the reaction conditions. For non-noble metal catalysts, TOFs can range from under 10 to over 100 min⁻¹. Highly active noble metal catalysts can achieve even greater TOF values.[7][8] Please consult the comparative data table below.
Q4: Is it possible to regenerate the spent fuel from this compound hydrolysis?
A4: Yes, the regeneration of the borate (B1201080) byproducts back into this compound is a key area of research to improve the economic and environmental sustainability of this technology. These regeneration processes typically involve chemical reduction steps.[9]
Data Presentation
Table 1: Comparative Performance of Various Catalysts for this compound Hydrolysis
| Catalyst | Support Material | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Turnover Frequency (TOF) (mol H₂/mol catalyst·min) | Reference |
| CoPd | Carbon | 25 | 27.5 | ~1.3 (calculated) | [10] |
| Ni₀.₅Cu₀.₅Co₂O₄ | None | 25 | Not Reported | 73.4 | [11] |
| Co/ZIF-67 | N-doped Carbon | 25 | 44.9 | 7.6 | [2] |
| Pd/C₃N₄ | Carbon Nitride | 25 | 27.36 | Not Reported | [6] |
| Co-CeOₓ | Graphene | Not Reported | 39.5 | 45.1 | |
| CoB/PANI | Polyaniline | Not Reported | 37.75 | 38.3 (calculated) |
Disclaimer: The reported TOF values can be calculated using different methods. For detailed experimental conditions and calculation methods, please refer to the cited literature.
Experimental Protocols
Protocol 1: Setup and Operation of a Continuous Hydrogen Generation System with a Packed-Bed Reactor
This protocol outlines the procedure for establishing a continuous flow system for hydrogen production via the catalytic hydrolysis of this compound.
Materials and Equipment:
-
This compound (AB) solution of the desired concentration.
-
Catalyst particles.
-
Packed-bed reactor equipped with a temperature control system.
-
A precision liquid pump (e.g., HPLC or syringe pump).
-
Back-pressure regulator.
-
Gas-liquid separator.
-
Mass flow controller for hydrogen gas measurement.
-
Appropriate tubing and fittings for the operating pressures and chemical environment.
Procedure:
-
Catalyst Loading:
-
Weigh the required amount of catalyst.
-
Uniformly pack the catalyst into the reactor to avoid flow channeling.
-
-
System Assembly:
-
Construct the experimental setup as illustrated in the workflow diagram below.
-
Perform a thorough leak check of the entire system.
-
-
System Heating:
-
Bring the reactor to the target operating temperature and allow it to stabilize.
-
-
Initiating Reactant Flow:
-
Prime the pump with the prepared this compound solution.
-
Begin pumping the solution into the reactor at the predetermined flow rate.
-
-
Pressure Regulation:
-
Adjust the back-pressure regulator to achieve the desired operating pressure within the reactor.
-
-
Product Separation and Analysis:
-
The output stream, a mixture of hydrogen gas and liquid spent fuel, is directed to the gas-liquid separator.
-
The separated hydrogen gas is routed to a mass flow controller to accurately measure the production rate.
-
The liquid byproduct is collected for further analysis and potential regeneration.
-
-
Data Acquisition:
-
Continuously log all critical parameters, including reactor temperature, pressure, reactant feed rate, and the flow rate of the generated hydrogen.
-
Caption: Experimental workflow for continuous hydrogen generation.
Protocol 2: General Procedure for Catalyst Regeneration
This protocol provides a general framework for regenerating a deactivated catalyst. The specific conditions should be optimized for the particular catalyst in use.
-
System Shutdown and Purge:
-
Cease the flow of the this compound solution.
-
Purge the reactor with an inert gas, such as nitrogen or argon, to displace any remaining reactants.
-
Allow the reactor to cool to ambient temperature.
-
-
Catalyst Unloading:
-
Carefully remove the deactivated catalyst from the reactor.
-
-
Catalyst Washing:
-
Wash the catalyst with deionized water to dissolve and remove soluble borate byproducts.
-
Depending on the nature of the catalyst and the suspected contaminants, an additional wash with a dilute acid or base may be beneficial. This should be followed by a thorough rinse with deionized water until the washings are neutral.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a temperature that is high enough to remove water but low enough to prevent thermal damage to the catalyst (typically 60-80°C).
-
-
Thermal Reactivation (if needed):
-
For some catalysts, a high-temperature treatment in a controlled atmosphere may be necessary to restore the active sites. For example, a reduction step under a hydrogen flow can be used for metal-based catalysts. The specific temperature and duration of this step are highly dependent on the catalyst's composition and should be determined from the literature or through experimentation.
-
Reaction Pathways and Logical Relationships
Catalytic Hydrolysis Pathway of this compound
The overall process of this compound hydrolysis is a catalyzed reaction that involves several key stages, from the adsorption of the reactants to the release of hydrogen gas.
Caption: A simplified representation of the this compound hydrolysis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic dehydrogenation of this compound over ZIF-67 derived Co nanoparticle catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ammonia Borane and Sodium Borohydride for Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
The quest for safe, efficient, and high-capacity hydrogen storage materials is a critical bottleneck in the advancement of a hydrogen-based economy. Among the chemical hydrides, ammonia (B1221849) borane (B79455) (NH₃BH₃) and sodium borohydride (B1222165) (NaBH₄) have emerged as two of the most promising candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and professionals in selecting the appropriate material for their specific applications.
At a Glance: Key Performance Metrics
| Property | Ammonia Borane (AB) | Sodium Borohydride (SB) |
| Theoretical Gravimetric H₂ Density | 19.6 wt% | 10.8 wt% |
| Practical H₂ Density (Material) | ~14 wt% (thermolysis) | ~7.3 wt% (hydrolysis with stoichiometric water) |
| Primary H₂ Release Method | Thermolysis | Catalytic Hydrolysis |
| H₂ Release Temperature | 80 - 150°C (can be lower with catalysts) | Room temperature to ~60°C |
| Byproducts of H₂ Release | Polymeric aminoboranes, borazine, trace ammonia | Sodium metaborate (B1245444) (NaBO₂) |
| Regeneration of Spent Fuel | Complex, multi-step, energy-intensive | Energy-intensive, various methods under investigation |
Hydrogen Release: Mechanisms and Experimental Data
This compound: Thermolytic Dehydrogenation
This compound typically releases hydrogen through a multi-step thermal decomposition process. The release of the first two equivalents of hydrogen generally occurs at temperatures between 80°C and 150°C.[1]
Experimental Data Summary: Hydrogen Release from this compound
| Condition | H₂ Yield (wt%) | Onset Temperature (°C) | Key Findings |
| Neat AB Thermolysis | ~14 | ~85-90 | Slow kinetics, potential for runaway reaction.[2] |
| AB with Boric Acid | 11.5 | ~60-85 | Enhanced kinetics and lower onset temperature.[1] |
| AB in Ionic Liquid (bmimCl) | 13 | 110 | Eliminates induction period, but can cause foaming. |
| AB with Quartz Wool | ~14 | ~85-90 | Minimizes sample expansion and facilitates the production of diammoniate of diborane (B8814927) (DADB), a key intermediate.[3] |
Experimental Protocol: Thermolysis of this compound with Boric Acid
-
Preparation: Mix this compound and boric acid in a desired mass ratio (e.g., 1:1) in an inert atmosphere (e.g., inside a glovebox).
-
Apparatus: Place the mixture in a reactor equipped with a temperature controller, a gas outlet connected to a gas collection system (e.g., a gas burette or mass flow controller), and a system for gas analysis (e.g., mass spectrometer) to monitor for impurities.
-
Procedure:
-
Purge the reactor with an inert gas (e.g., argon) to remove air and moisture.
-
Heat the reactor to the desired temperature (e.g., 85°C) at a controlled rate.
-
Monitor the volume of gas evolved over time to determine the hydrogen release kinetics.
-
Analyze the composition of the evolved gas to determine hydrogen purity and quantify any byproducts such as ammonia or borazine.
-
-
Analysis: The solid residue (spent fuel) can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to identify the resulting boron-nitrogen compounds.
Sodium Borohydride: Catalytic Hydrolysis
Sodium borohydride releases hydrogen upon reaction with water, a process that is significantly accelerated by a catalyst. This reaction can be initiated at room temperature and is highly controllable by managing the contact between the aqueous borohydride solution and the catalyst.
Experimental Data Summary: Hydrogen Generation from Sodium Borohydride Hydrolysis
| Catalyst | NaBH₄ Concentration (wt%) | Temperature (°C) | Hydrogen Generation Rate (mL min⁻¹ g⁻¹ of catalyst) |
| Ruthenium (Ru) based | 10 | 30 | ~65.5 |
| Cobalt (Co) based | 5 | 40 | Varies widely with support and morphology (e.g., 200 to over 30,000) |
| Nickel (Ni) based | 10 | 60 | ~110.87 |
| Platinum (Pt) based | 10 | 25 | High rates observed, often exceeding other noble metals. |
Experimental Protocol: Catalytic Hydrolysis of Sodium Borohydride
-
Catalyst Preparation: Prepare or procure the desired catalyst (e.g., cobalt chloride, ruthenium on a support).
-
Solution Preparation: Prepare an aqueous solution of sodium borohydride, often stabilized with a base like sodium hydroxide (B78521) (e.g., 10 wt% NaBH₄ in 1 wt% NaOH).
-
Apparatus: A three-neck flask can be used as a reactor, with one neck for the catalyst, one for introducing the NaBH₄ solution via a syringe pump, and one connected to a gas collection system. The reactor should be placed in a temperature-controlled water bath.
-
Procedure:
-
Add a known amount of catalyst to the reactor.
-
Inject the stabilized NaBH₄ solution into the reactor at a controlled rate.
-
Measure the volume of hydrogen generated over time.
-
-
Analysis: The hydrogen generation rate can be calculated from the slope of the volume of H₂ versus time plot. The purity of the hydrogen can be determined by gas chromatography.
Regeneration of Spent Fuel: The Major Hurdle
A significant challenge for the practical application of both this compound and sodium borohydride is the energy-efficient regeneration of the spent fuel back to the original hydride.
Regeneration of Spent this compound
The spent fuel from this compound thermolysis is typically a polymeric material containing B-N-H species. Regeneration is a complex, multi-step process that is still under active research. A common approach involves:
-
Digestion: The spent fuel is treated with a reagent (e.g., an alcohol or an acid) to break down the polymer into smaller, more reactive molecules.
-
Reduction: The resulting boron-containing species are then reduced to form a borane adduct.
-
Ammoniation: The borane adduct is reacted with ammonia to regenerate this compound.
One promising, albeit still energy-intensive, one-step regeneration method involves the direct reaction of the spent fuel (polyborazylene) with hydrazine (B178648) (N₂H₄) in liquid ammonia at elevated temperature and pressure, achieving near-quantitative conversion back to this compound.[4]
Regeneration of Spent Sodium Borohydride
The byproduct of sodium borohydride hydrolysis is sodium metaborate (NaBO₂). Several regeneration routes have been explored:
-
Mechanochemical Regeneration: High-energy ball milling of sodium metaborate with a reducing agent like magnesium hydride (MgH₂) or an Mg-Al alloy can produce sodium borohydride. Yields of around 72-76% have been reported.[5][6]
-
Schlesinger Method: This process involves the conversion of sodium metaborate to trimethyl borate (B1201080), which is then reacted with sodium hydride to form sodium borohydride. This method can achieve yields of up to 60%.[7]
-
Electrochemical Regeneration: This approach aims to directly reduce the borate ions back to borohydride ions in an electrolytic cell. While promising for a more direct and potentially energy-efficient route, the conversion efficiencies are currently still relatively low.
Visualizing the Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the hydrogen release and regeneration pathways for both this compound and sodium borohydride.
Caption: Thermolytic dehydrogenation of this compound.
Caption: Catalytic hydrolysis of sodium borohydride.
Caption: Multi-step regeneration of spent this compound.
Caption: Mechanochemical regeneration of sodium borohydride.
Conclusion
Both this compound and sodium borohydride present compelling advantages and significant challenges for hydrogen storage.
This compound stands out for its exceptionally high theoretical hydrogen density. However, its practical application is hindered by the need for elevated temperatures for hydrogen release, the potential for impure hydrogen evolution, and a complex and energy-intensive regeneration process. It is a promising candidate for applications where high gravimetric density is paramount and the infrastructure for off-board regeneration can be established.
Sodium borohydride , on the other hand, offers the distinct advantage of releasing high-purity hydrogen on-demand at or near ambient temperatures through catalytic hydrolysis. This makes it well-suited for portable power applications and situations requiring rapid and controllable hydrogen generation. The primary obstacles for its widespread adoption are its lower hydrogen density when considering the entire system (including water) and the challenging and costly regeneration of the sodium metaborate byproduct.
The choice between this compound and sodium borohydride will ultimately depend on the specific requirements of the application, including the desired hydrogen storage capacity, operating conditions, and the feasibility of the regeneration cycle. Continued research into novel catalysts to lower the dehydrogenation temperature of this compound and more efficient and economical regeneration methods for both materials will be crucial for their future viability as key components of a hydrogen-based energy landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Regeneration of this compound spent fuel by direct reaction with hydrazine and liquid ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Ammonia Borane Dehydrogenation
For Researchers, Scientists, and Drug Development Professionals
The dehydrogenation of ammonia (B1221849) borane (B79455) (AB) is a critical reaction for chemical hydrogen storage, a field of intense research aimed at developing safe and efficient methods for storing and transporting hydrogen energy. The efficacy of this process hinges on the performance of the catalyst employed. This guide provides a comparative overview of various catalysts, presenting their performance data, detailed experimental protocols, and a visual representation of the experimental workflow to aid researchers in selecting and evaluating catalysts for this important reaction.
Performance Comparison of Catalysts
The catalytic activity for ammonia borane dehydrogenation is typically evaluated based on metrics such as Turnover Frequency (TOF), which represents the number of moles of hydrogen generated per mole of catalyst per unit time, and the activation energy (Ea), which is the minimum energy required to initiate the reaction. The following table summarizes the performance of a selection of noble metal-based, non-noble metal-based, and metal-free catalysts. It is crucial to note that the experimental conditions significantly influence the observed catalytic performance.
| Catalyst Category | Catalyst | Support/Ligand | Temperature (°C) | TOF (mol H₂ mol⁻¹cat min⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Noble Metal | Pt₀.₁%Co₃% | TiO₂ | 25 | 2250 | Not Reported | [1] |
| Ru | MCM-41 | Room Temp. | 288 | Not Reported | [2] | |
| Rh | Graphene | Room Temp. | 325 | 16.4 | [2] | |
| Pd-Rh | PVP | 25 | Not Directly Stated | Not Reported | [2] | |
| CDG-Pd | Carbon Dot-Graphene | 25 | 2.83 (170 h⁻¹) | Not Reported | [2] | |
| Non-Noble Metal | Cu₀.₇₂Co₀.₁₈Mo₀.₁ | None | Room Temp. | 119 (in 1M NaOH) | Not Reported | [3][4] |
| Cu₀.₇₂Co₀.₁₈Mo₀.₁ | None | Room Temp. | 46 | Not Reported | [3] | |
| Ni-Co-P | Graphene Oxide | Not Reported | Not Reported | Not Reported | [5] | |
| Co | γ-Al₂O₃ | Room Temp. | Not Reported | 62 | [6] | |
| Metal-Free | Bis(borane) Lewis Acid | None | 60 | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for the accurate assessment and comparison of catalyst performance. Below are generalized protocols for catalyst synthesis and the subsequent evaluation of this compound dehydrogenation.
General Protocol for Catalyst Synthesis (Example: Supported Metal Nanoparticles)
-
Support Functionalization (if required): The support material (e.g., graphene oxide, silica) is dispersed in a suitable solvent and treated with a functionalizing agent to introduce anchoring sites for the metal nanoparticles. This mixture is typically stirred for several hours at a specific temperature.
-
Precursor Addition: A solution of the metal precursor(s) (e.g., H₂PtCl₆, CoCl₂) is added to the suspension of the functionalized support.
-
Reduction: A reducing agent (e.g., NaBH₄, ethylene (B1197577) glycol) is added dropwise to the mixture while stirring vigorously. The reduction process leads to the formation of metal nanoparticles on the support. The reaction is often carried out under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation.
-
Washing and Drying: The resulting catalyst is collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dried in a vacuum oven at a specific temperature.
Protocol for Catalytic Dehydrogenation of this compound
-
Apparatus Setup: A two-necked round-bottom flask is typically used as the reactor. One neck is connected to a gas burette or a mass flow meter to measure the volume of hydrogen gas evolved. The other neck is sealed with a septum for the injection of reactants. The reactor is placed in a water bath to maintain a constant temperature.
-
Catalyst and Reactant Preparation: A specific amount of the catalyst is dispersed in a known volume of solvent (e.g., water, THF) in the reactor. A separate solution of this compound of a known concentration is prepared.
-
Initiation of Reaction: The this compound solution is injected into the reactor containing the catalyst suspension with vigorous stirring to ensure a homogeneous mixture.
-
Data Collection: The volume of hydrogen gas generated is recorded at regular time intervals until the reaction ceases.
-
Analysis: The TOF is calculated from the initial linear portion of the hydrogen generation curve. The activation energy can be determined by conducting the reaction at different temperatures and plotting the natural logarithm of the rate constant versus the inverse of the temperature (Arrhenius plot).
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative study of catalysts for this compound dehydrogenation.
Caption: Workflow for catalyst evaluation in this compound dehydrogenation.
Signaling Pathways and Logical Relationships
The mechanism of catalytic dehydrogenation of this compound can be complex and varies depending on the catalyst and reaction conditions. A generalized reaction pathway is depicted below.
Caption: Generalized pathway for catalytic dehydrogenation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Base-promoted hydrolytic dehydrogenation of this compound catalyzed by noble-metal-free nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ternary Ni–Co–P nanoparticles as noble-metal-free catalysts to boost the hydrolytic dehydrogenation of ammonia-borane - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Purity of Synthesized Ammonia Borane
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of ammonia (B1221849) borane (B79455) (AB), a promising hydrogen storage material. Detailed experimental protocols and comparative data with alternative materials are presented to support robust scientific inquiry.
Ammonia borane (NH₃BH₃) is a key material of interest for chemical hydrogen storage due to its high hydrogen content (19.6 wt%). However, impurities generated during its synthesis can significantly impact its performance and safety. These impurities may include unreacted starting materials, byproducts such as metal ammonium (B1175870) salts, and self-condensation products like diammoniate of diborane (B8814927) (DADB) and aminoborane (B14716983) oligomers.[1] Therefore, rigorous purity validation is essential.
Comparative Analysis of Purity Validation Techniques
A multi-technique approach is recommended for the comprehensive validation of this compound purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Powder X-ray Diffraction (PXRD). Each technique provides unique and complementary information regarding the sample's composition and structure.
| Technique | Information Provided | Advantages | Limitations |
| Quantitative ¹H NMR | Precise quantification of this compound and proton-containing impurities. | High precision and accuracy for purity determination; structural information on impurities. | Requires a suitable internal standard with known purity and solubility. |
| ¹¹B NMR | Identification and quantification of boron-containing species, including AB and its impurities. | Highly sensitive to the chemical environment of boron; excellent for identifying boron-based impurities. | Lower natural abundance and sensitivity of ¹¹B compared to ¹H may require longer acquisition times. |
| ATR-FTIR | Identification of functional groups and confirmation of the B-N, N-H, and B-H bonds characteristic of this compound. | Rapid analysis with minimal sample preparation; provides a characteristic fingerprint of the compound. | Primarily qualitative; quantification can be challenging. |
| PXRD | Confirmation of the crystalline phase of this compound and identification of crystalline impurities. | Non-destructive; provides information on the bulk crystalline composition of the sample. | Amorphous impurities will not be detected; quantification requires calibration. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy for Purity Assay
Objective: To determine the weight percent purity of a synthesized this compound sample using an internal standard.
Materials:
-
Synthesized this compound
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., Deuterated dimethyl sulfoxide, DMSO-d₆)
-
NMR tubes
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard (e.g., maleic acid) into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated solvent (DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis of both this compound and maleic acid protons). This ensures full relaxation and accurate signal integration.
-
Number of Scans (ns): 16 or higher to ensure a good signal-to-noise ratio.
-
Acquisition Time (aq): At least 3-4 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of this compound (e.g., the quartet corresponding to the BH₃ protons) and the internal standard (e.g., the singlet of the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
References
A Comparative Guide to Hydrogen Release from Ammonia Borane: Thermolysis vs. Hydrolysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thermolysis and hydrolysis for hydrogen release from ammonia (B1221849) borane (B79455), supported by experimental data and detailed methodologies.
Ammonia borane (NH₃BH₃) is a promising material for chemical hydrogen storage due to its high hydrogen content (19.6 wt%), stability, and non-toxicity.[1][2] The release of hydrogen from this compound can be primarily achieved through two pathways: thermolysis and hydrolysis. This guide offers a detailed comparison of these methods, presenting quantitative data, experimental protocols, and a visual representation of the processes to aid in the selection of the most suitable method for specific research and development applications.
At a Glance: Key Differences
| Feature | Thermolysis | Hydrolysis |
| Principle | Decomposition by heat | Reaction with water, often catalyzed |
| Reaction Temperature | Typically >80°C, can be multi-stage at higher temperatures | Often at or near room temperature |
| Hydrogen Yield | Variable, up to ~14 wt% (2.15 H₂ equivalents) can be achieved | Can be quantitative, releasing 3 moles of H₂ per mole of AB |
| Reaction Rate | Generally slower, can have a long induction period | Can be very rapid with an effective catalyst |
| Byproducts | Solid polymeric aminoboranes (e.g., [NH₂BH₂]n), borazine | Borate (B1201080) salts (e.g., ammonium (B1175870) borates) in aqueous solution |
| Catalyst Requirement | Can be performed without a catalyst, but catalysts can lower the decomposition temperature and improve kinetics | Requires a catalyst for efficient reaction at lower temperatures |
| Purity of H₂ | Generally high, but can contain trace ammonia | High, but can contain ammonia |
Quantitative Comparison of Performance
The efficiency and kinetics of hydrogen release from this compound are critical parameters for practical applications. The following tables summarize key quantitative data from various experimental studies on both thermolysis and hydrolysis.
Table 1: Performance Metrics for Thermolysis of this compound
| Catalyst/Additive | Temperature (°C) | H₂ Equivalents Released | Hydrogen Yield (wt%) | Key Findings |
| Neat AB | 160-300 | - | up to 16.2 | Hydrogen release rate doubles from 160 to 300°C.[3] |
| Neat AB | ~85-120 | ~2.15 | ~14 | High H₂ yield near PEM fuel cell operating temperatures without a catalyst.[4] |
| Boric Acid | 60 | ~2.11 | - | Boric acid acts as a Lewis acid catalyst, lowering the onset temperature.[5] |
| Methyl Cellulose (MC) | ~140-300 | - | - | AB/MC composite releases hydrogen at a ~20°C lower temperature than neat AB.[3] |
Table 2: Performance Metrics for Hydrolysis of this compound
| Catalyst | Temperature (°C) | Turnover Frequency (TOF) (mol H₂ molcat⁻¹ min⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Key Findings |
| Pd/C₃N₄ | 25 | - | 27.36 | Highly dispersed palladium nanoparticles on graphitic carbon nitride show excellent catalytic activity.[6] |
| Ag@Pd Core-Shell | 25 | - | - | Plasmonic enhancement leads to a higher H₂ generation rate under light illumination.[7] |
| Co-Mo-B/CNT | 25 | 19.15 | 26.41 | A noble-metal-free catalyst with high efficiency due to synergistic effects.[8] |
| Cu-MOF-74 | 25 | 26 | 32.1 | Metal-organic framework catalyst that also captures ammonia byproduct.[9] |
| PdCoAg/AC | 20-50 | - | - | Ternary alloy nanoparticles on activated carbon are effective for H₂ release.[10] |
Logical Flow of Hydrogen Release
The following diagram illustrates the distinct pathways of thermolysis and hydrolysis for hydrogen generation from this compound.
Caption: Comparison of thermolysis and hydrolysis pathways for H₂ release.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for thermolysis and hydrolysis experiments.
Thermolysis Experimental Protocol
Objective: To determine the rate and quantity of hydrogen released from this compound upon heating.
Materials:
-
This compound (NH₃BH₃)
-
Inert atmosphere glovebox
-
Schlenk flask or similar reaction vessel
-
Heating mantle or oil bath with temperature controller
-
Gas burette or mass flow controller to measure gas evolution
-
Thermocouple
Procedure:
-
In an inert atmosphere glovebox, a precisely weighed amount of this compound is placed into the reaction vessel.
-
The reaction vessel is connected to a gas measurement system (e.g., a gas burette filled with a liquid that does not react with or dissolve the evolved gas).
-
The system is purged with an inert gas (e.g., argon or nitrogen) to remove any air.
-
The reaction vessel is heated to the desired temperature at a controlled rate.
-
The volume of gas evolved is recorded over time. The temperature of the gas is also monitored to allow for conversion of volume to moles of hydrogen using the ideal gas law.
-
The reaction is considered complete when gas evolution ceases.
-
The solid byproducts can be collected and analyzed using techniques such as Fourier-transform infrared (FTIR) spectroscopy and solid-state nuclear magnetic resonance (NMR) spectroscopy.
Hydrolysis Experimental Protocol
Objective: To measure the catalytic activity for hydrogen release from an aqueous solution of this compound.
Materials:
-
This compound (NH₃BH₃)
-
Deionized water
-
Catalyst (e.g., supported metal nanoparticles)
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
-
Gas burette or mass flow controller
Procedure:
-
A specific amount of the catalyst is placed in the round-bottom flask.
-
The flask is placed in a constant temperature water bath and connected to the gas measurement system.
-
A known volume of deionized water is added to the flask, and the catalyst is dispersed by stirring.
-
A freshly prepared aqueous solution of this compound of a known concentration is loaded into a syringe.
-
The this compound solution is injected into the flask containing the catalyst suspension to initiate the reaction.
-
The volume of hydrogen gas evolved is measured at regular time intervals.
-
The reaction is monitored until gas evolution stops.
-
The turnover frequency (TOF) can be calculated based on the initial rate of hydrogen evolution, the amount of catalyst, and the concentration of active sites. The activation energy (Ea) can be determined by performing the reaction at different temperatures and constructing an Arrhenius plot.
Discussion and Conclusion
Thermolysis offers a seemingly simpler approach to hydrogen release, as it can proceed without a solvent or catalyst. However, it often requires elevated temperatures, can exhibit a significant induction period, and the multi-step decomposition can lead to the formation of complex and difficult-to-regenerate boron-nitrogen byproducts.[11] The release of the full hydrogen capacity of this compound via thermolysis typically requires temperatures well above 150°C.
Hydrolysis , on the other hand, can be performed under mild conditions, often at room temperature, and can release the theoretical maximum of 3 moles of hydrogen per mole of this compound.[1] The reaction rate can be precisely controlled by the choice and amount of catalyst.[2] However, hydrolysis requires a catalyst, which can be costly (especially those based on precious metals), and the process consumes water. Furthermore, the resulting aqueous borate byproducts require energy-intensive processes for regeneration back to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. deswater.com [deswater.com]
- 3. Kinetics study of solid this compound hydrogen release – modeling and experimental validation for chemical hydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of this compound for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Intermediates in Ammonia Borane Decomposition
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (AB), with its high hydrogen content (19.6 wt%), has been extensively studied as a potential hydrogen storage material. The thermal decomposition of ammonia borane is a complex process involving several key intermediates that dictate the pathway and efficiency of hydrogen release. Understanding the formation, structure, and reactivity of these intermediates is crucial for the rational design of systems that favor clean and efficient dehydrogenation. This guide provides a comparative overview of the primary intermediates formed during this compound decomposition, supported by experimental data and detailed methodologies.
Quantitative Data on this compound Decomposition Intermediates
The thermal decomposition of this compound proceeds through multiple steps, each characterized by the evolution of hydrogen and the formation of distinct solid-state and gaseous intermediates. The following table summarizes key quantitative data associated with these species.
| Intermediate | Formula | Decomposition Temperature (°C) | Key Spectroscopic Signatures (¹¹B NMR, δ ppm) | Notes |
| Diammoniate of Diborane (DADB) | [(NH₃)₂BH₂]⁺[BH₄]⁻ | Formed during initial decomposition (~88 °C)[1] | -14 ([(NH₃)₂BH₂]⁺), -37 ([BH₄]⁻)[2] | A key ionic intermediate in the solid-state decomposition.[1] |
| Aminoborane (B14716983) | H₂NBH₂ | Gaseous species released during thermolysis[3][4] | Not typically observed in solid-state NMR of the residue. | A volatile product that can be detected by TPD-MS.[3][4] |
| Polyaminoborane (PAB) | -[NH₂-BH₂]ₙ- | Forms above ~85 °C[5] | Broad peak around -23.8 ppm[2] | A polymeric solid formed after the first H₂ release.[5] |
| Polyiminoborane (PIB) | -[NH=BH]ₙ- | Forms at higher temperatures (>130 °C)[3][4] | Formation is debated; some studies suggest it is bypassed.[2][6] | Considered a more dehydrogenated polymeric species.[3][4] |
| Borazine (B1220974) | B₃N₃H₆ | Gaseous byproduct, especially at higher temperatures[3][4][7] | ~28 ppm (in solution)[8] | A cyclic compound, often considered an undesirable byproduct.[8] |
Decomposition Pathway of this compound
The decomposition of this compound is not a simple linear process but involves competing pathways and the formation of various intermediates. The following diagram illustrates the generally accepted major steps in the thermal decomposition of this compound.
Caption: Simplified reaction pathway for the thermal decomposition of this compound.
Experimental Protocols for Intermediate Characterization
The identification and characterization of the transient and stable intermediates in this compound decomposition rely on a combination of analytical techniques.
1. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the local chemical environment of boron and nitrogen atoms in the solid residue at different stages of decomposition.
-
Methodology:
-
¹¹B MAS-NMR: In situ ¹¹B magic-angle spinning (MAS) NMR is a powerful tool to follow the decomposition process.[1] Spectra are typically acquired at various temperatures to observe the evolution of boron species. The appearance of new resonances corresponding to DADB, PAB, and other boron-containing species can be monitored over time.[1]
-
¹⁵N NMR: When isotopically labeled this compound is used, ¹⁵N NMR provides complementary information about the nitrogen environments, helping to distinguish between different polymeric structures.[2][6] Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of ¹⁵N NMR experiments.[2][6]
-
-
Data Interpretation: Chemical shifts are compared to known standards and theoretical calculations to assign peaks to specific intermediates. For instance, the characteristic signals for DADB appear at approximately -14 ppm and -37 ppm in the ¹¹B NMR spectrum.[2]
2. Temperature Programmed Desorption-Mass Spectrometry (TPD-MS)
-
Objective: To identify volatile species released during the thermal decomposition of this compound.
-
Methodology: A sample of this compound is heated at a controlled rate in a vacuum or an inert gas flow. The evolved gases are introduced into a mass spectrometer, which detects the mass-to-charge ratio of the ionized molecules.
-
Data Interpretation: The mass spectra are analyzed to identify the gaseous products. TPD-MS has been instrumental in identifying the release of aminoborane (H₂NBH₂) and borazine as volatile byproducts alongside hydrogen.[3][4]
3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperatures at which mass loss and thermal events (endothermic or exothermic processes) occur.
-
Methodology:
-
TGA: A sample is heated at a constant rate, and its mass is continuously monitored. Mass loss steps correspond to the release of gaseous products.
-
DSC: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Peaks in the DSC curve indicate thermal transitions.
-
-
Data Interpretation: TGA curves show distinct mass loss stages corresponding to the sequential release of hydrogen. The first two mass loss events are often identified using TGA-MS and DSC.[3][4] For example, the decomposition of this compound typically begins around 110 °C with the release of H₂.[3][4]
4. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups present in the solid residue.
-
Methodology: Attenuated Total Reflectance (ATR)-FTIR is often used to analyze the solid-phase material after different stages of decomposition.[3][4]
-
Data Interpretation: Changes in the vibrational modes, such as N-H and B-H stretching and bending frequencies, provide information about the chemical transformations occurring in the solid state.
Comparative Analysis of Key Intermediates
-
Diammoniate of Diborane (DADB) vs. Polyaminoborane (PAB): DADB is an early-stage, ionic intermediate formed in the solid state.[1] Its formation is a crucial step in the nucleation and growth mechanism of decomposition.[1] PAB, on the other hand, is a polymeric species that forms as hydrogen is released.[5] While both are key solid-state intermediates, DADB is a discrete ionic compound, whereas PAB represents a mixture of linear and branched polymer chains.
-
Polyiminoborane (PIB) - An Elusive Intermediate: The formation of PIB as a distinct intermediate following PAB is a subject of debate. Some studies propose a two-step decomposition leading to a polymeric -[NH=BH]n- species.[3][4] However, other detailed NMR studies suggest that highly branched polyaminoborane derivatives may transform directly into a boron nitride-like material, bypassing the formation of a well-defined PIB.[2][6]
-
Aminoborane and Borazine - Volatile Byproducts: Unlike the solid-state intermediates, aminoborane and borazine are volatile compounds that can be released into the gas phase during decomposition.[3][4] Their formation is generally considered detrimental for hydrogen storage applications as they represent a loss of B-N material and can contaminate the hydrogen stream. The selective formation of borazine can be influenced by the use of certain catalysts.[7]
References
- 1. In situ solid state 11B MAS-NMR studies of the thermal decomposition of this compound: mechanistic studies of the hydrogen release pathways from a solid state hydrogen storage material - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrolytic decomposition of this compound to boron nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Solid-State Thermolysis of Ammonia Boraine: 15N NMR Study Using Fast Magic-Angle Spinning and Dynamic Nuclear Polarization (Journal Article) | OSTI.GOV [osti.gov]
- 7. Selective dehydrogenation of this compound to borazine and derivatives by rhodium olefin complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01520G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chemical Hydrogen Storage: Ammonia Borane vs. Sodium Borohydride, Magnesium Hydride, and Alane
For Researchers, Scientists, and Drug Development Professionals
The quest for safe, efficient, and high-capacity hydrogen storage is a critical bottleneck in the advancement of a hydrogen-based economy. Chemical hydrogen storage materials, which store hydrogen within chemical bonds, offer a promising alternative to physical storage methods like high-pressure gas or cryogenic liquids. Among these, ammonia (B1221849) borane (B79455) (NH₃BH₃) has emerged as a leading candidate due to its exceptionally high hydrogen content. This guide provides an objective comparison of ammonia borane with other prominent chemical hydrogen storage materials: sodium borohydride (B1222165) (NaBH₄), magnesium hydride (MgH₂), and alane (AlH₃). The comparison is supported by experimental data to aid researchers in selecting the most suitable material for their specific applications.
At a Glance: Key Performance Metrics
A summary of the key quantitative performance indicators for this compound and its alternatives is presented below. This table provides a quick reference for comparing their hydrogen storage capabilities and operational parameters.
| Property | This compound (NH₃BH₃) | Sodium Borohydride (NaBH₄) | Magnesium Hydride (MgH₂) | Alane (AlH₃) |
| Gravimetric Hydrogen Density (wt%) | 19.6[1] | 10.8[2] | 7.6[3][4] | 10.1[5][6] |
| Volumetric Hydrogen Density (g H₂/L) | ~146[4][7][8] | ~63 (for 30 wt% solution)[9] | ~106[10] | ~148[5][6] |
| Typical H₂ Release Temperature (°C) | 80 - 200 (Thermal)[1][11] | Room Temp - 100 (Hydrolysis)[12] | >300[13] | < 200[5][6] |
| Primary Dehydrogenation Byproduct(s) | Polyborazylene (BNHₓ)ₙ[14] | Sodium Metaborate (NaBO₂)[14] | Magnesium (Mg) | Aluminum (Al) |
| Regeneration Efficiency (%) | Up to 97% (lab scale) | 10-74% (varied methods)[15][16][17] | Not readily reversible | Not readily reversible |
In-Depth Comparison
Hydrogen Storage Capacity
This compound stands out with the highest gravimetric hydrogen density of 19.6 wt%, making it an attractive option for applications where weight is a critical factor.[1] Alane also boasts a high gravimetric density of 10.1 wt%.[5][6] Sodium borohydride and magnesium hydride offer lower, yet still significant, capacities of 10.8 wt% and 7.6 wt% respectively.[2][3][4]
In terms of volumetric hydrogen density, alane is the frontrunner at approximately 148 g H₂/L, closely followed by this compound at around 146 g H₂/L.[4][5][6][7][8] Magnesium hydride also has a high volumetric density of about 106 g H₂/L.[10] For sodium borohydride, the volumetric density is typically considered for its aqueous solutions, with a 30 wt% solution offering around 63 g H₂/L.[9]
Hydrogen Release and Reaction Kinetics
The conditions required for hydrogen release vary significantly among these materials, impacting their suitability for different applications.
-
This compound: Releases hydrogen through thermal decomposition, typically starting at temperatures around 80-100°C and proceeding in multiple steps up to 200°C.[1][11] The kinetics of hydrogen release can be sluggish, often requiring catalysts to achieve practical rates at lower temperatures.[18][19]
-
Sodium Borohydride: Readily releases hydrogen upon hydrolysis (reaction with water) at or near room temperature, a process that can be accelerated by catalysts.[12] This on-demand hydrogen generation is a significant advantage for portable applications.
-
Magnesium Hydride: Requires significantly higher temperatures, typically above 300°C, for hydrogen release due to its high thermodynamic stability.[13] While additives can lower this temperature, it remains a major challenge. The kinetics of both hydrogen absorption and desorption are also slow.[20]
-
Alane: Decomposes to release hydrogen at relatively moderate temperatures, below 200°C.[5][6]
Regeneration of Spent Fuel
The ability to efficiently regenerate the original material from its dehydrogenated byproduct is crucial for the long-term viability and cost-effectiveness of any chemical hydrogen storage system.
-
This compound: The regeneration of spent this compound (polyborazylene) is a complex and energy-intensive process. However, laboratory-scale methods have demonstrated high regeneration efficiencies of up to 97%.[19][21][22][23]
-
Sodium Borohydride: The byproduct of hydrolysis, sodium metaborate, can be regenerated back to sodium borohydride. However, the reported efficiencies vary widely depending on the method, ranging from as low as 10% to as high as 74%.[15][16][17] The process often requires strong reducing agents and can be costly.[24]
-
Magnesium Hydride and Alane: The direct rehydrogenation of the spent fuels (magnesium and aluminum) is thermodynamically challenging and requires high pressures and/or temperatures, making a closed-loop cycle difficult to achieve in practice.
Safety and Handling
All four materials present specific safety challenges that must be carefully managed in a research or industrial setting.
-
This compound: Is a flammable solid and can be harmful if swallowed or inhaled.[1][25] It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.
-
Sodium Borohydride: Reacts violently with water to release flammable hydrogen gas, which can ignite spontaneously.[16] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3][5]
-
Magnesium Hydride: Is a flammable solid that also reacts with water to release flammable gases.[7][26] It can cause skin and eye irritation.
-
Alane: Is a powerful reducing agent that can react violently with water and may ignite spontaneously in moist air.[8][15] It can also decompose spontaneously and explosively under certain conditions.
Experimental Protocols
Detailed methodologies for the synthesis, dehydrogenation, and regeneration of these materials are crucial for reproducible research. Below are representative experimental protocols.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of sodium borohydride with an ammonium (B1175870) salt, such as ammonium sulfate (B86663), in a suitable solvent like tetrahydrofuran (B95107) (THF).
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine powdered sodium borohydride and powdered ammonium sulfate in a 1:1 molar ratio.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add anhydrous THF to the flask with stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Filter the reaction mixture to remove the solid byproducts (sodium sulfate).
-
The this compound can be isolated from the filtrate by evaporation of the solvent under reduced pressure.
Thermal Dehydrogenation of this compound
The release of hydrogen from this compound is typically achieved by heating the solid material.
Procedure:
-
Place a known quantity of this compound in a reaction vessel connected to a gas collection apparatus (e.g., a gas burette or a mass flow controller).
-
Heat the vessel to the desired temperature (e.g., 100-150°C) using a controlled heating source (e.g., an oil bath or a tube furnace).
-
Monitor the volume of hydrogen gas evolved over time to determine the dehydrogenation kinetics.
-
The solid byproduct, polyborazylene, can be collected for further analysis or regeneration attempts.
Hydrolysis of Sodium Borohydride for Hydrogen Generation
Hydrogen can be generated on-demand from sodium borohydride by reacting it with water, often in the presence of a catalyst.
Procedure:
-
Prepare an aqueous solution of sodium borohydride, typically stabilized with a small amount of sodium hydroxide (B78521) to prevent spontaneous hydrolysis.
-
In a reaction flask, place a catalyst (e.g., a ruthenium or cobalt-based catalyst).
-
Introduce the sodium borohydride solution into the flask at a controlled rate using a syringe pump.
-
The evolved hydrogen gas can be passed through a drying agent and collected or directed to a fuel cell.
-
The byproduct, an aqueous solution of sodium metaborate, remains in the reaction flask.
Visualizing the Hydrogen Storage Cycle
The following diagrams, generated using the DOT language, illustrate the fundamental processes of chemical hydrogen storage and release for the materials discussed.
Caption: A generalized workflow for a chemical hydrogen storage and release cycle.
Conclusion
This compound presents a compelling case as a high-capacity hydrogen storage material, particularly for applications where gravimetric density is paramount. However, challenges related to its dehydrogenation kinetics and the energy-intensive regeneration of its spent fuel need to be addressed for widespread practical implementation. Sodium borohydride offers the advantage of on-demand hydrogen generation at ambient temperatures through hydrolysis, making it suitable for portable power applications, though its regeneration efficiency remains a concern. Magnesium hydride and alane, while offering high hydrogen densities, are hampered by high dehydrogenation temperatures and poor reversibility, respectively. The choice of the optimal chemical hydrogen storage material will ultimately depend on the specific requirements of the application, including the desired hydrogen capacity, operating conditions, and the feasibility of regeneration. Further research into novel catalysts and more efficient regeneration processes is essential to unlock the full potential of these materials in a future hydrogen economy.
References
- 1. researchgate.net [researchgate.net]
- 2. library.imarest.org [library.imarest.org]
- 3. Chemical compression and transport of hydrogen using sodium borohydride - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound for hydrogen storage applications - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of this compound for hydrogen storage applications - Energy & Environmental Science (RSC Publishing) DOI:10.1039/B808865A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Magnesium hydride - Wikipedia [en.wikipedia.org]
- 11. Kinetics study of solid this compound hydrogen release – modeling and experimental validation for chemical hydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Thermochemistry of Alane Complexes for Hydrogen Storage: A Theoretical and Experimental Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Preparation Methods of Magnesium-Based Hydrogen Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Mechanisms In the Water Vapor Hydrolysis of Sodium Borohydride" by Amy Mathis Beaird [scholarcommons.sc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Kinetics of hydrogen release from dissolutions of this compound in different ionic liquids [ideas.repec.org]
- 19. A comparison of hydrogen release kinetics from 5- and 6-membered 1,2-BN-cycloalkanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07477F [pubs.rsc.org]
- 20. Magnesium-Based Materials for Hydrogen Storage—A Scope Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrogen release through catalyzed methanolysis of solid sodium borohydride - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Optimising the regeneration of sodium borohydride for solid-state green hydrogen export – HyResearch: Australian Hydrogen R&D Portal [research.csiro.au]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tytlabs.co.jp [tytlabs.co.jp]
A Comparative Guide to Computational and Experimental Studies of Ammonia Borane Decomposition
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (NH₃BH₃) is a promising material for chemical hydrogen storage due to its high hydrogen content (19.6 wt%). Understanding its decomposition process is critical for developing efficient and safe hydrogen release systems. This guide provides an objective comparison of computational and experimental approaches used to study the thermal decomposition of ammonia borane, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize key quantitative data obtained from both experimental and computational studies on the decomposition of this compound. These values can vary depending on the specific experimental conditions (e.g., heating rate, sample purity) and the computational methods employed.
| Parameter | Experimental Value | Computational Value |
| Decomposition Onset Temperature (°C) | 70 - 110[1][2] | N/A |
| First Major Decomposition Peak (°C) | ~107 - 125[3] | N/A |
| Second Decomposition Stage (°C) | > 130[1][2][4] | N/A |
| Activation Energy (Ea) (kJ/mol) | 112 - 168[5] | ~35.9[6] |
| Reaction Enthalpy (ΔH) (kcal/mol) | N/A | ~ -10[7] |
Experimental Protocols
Experimental studies of this compound decomposition primarily utilize thermal analysis and spectroscopic techniques to characterize the solid-state changes and gaseous products.
Key Experimental Methodologies
| Technique | Description |
| Thermogravimetric Analysis (TGA) | TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, it is used to determine the temperatures at which hydrogen and other volatile species are released and to quantify the mass loss at each decomposition stage. A typical TGA experiment involves heating a small sample (e.g., 1-5 mg) of this compound at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Differential Scanning Calorimetry (DSC) | DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify exothermic or endothermic transitions associated with decomposition. The resulting data can be used to determine the enthalpy of decomposition and, by performing experiments at different heating rates, to calculate the activation energy of the process using methods like the Kissinger equation.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR spectroscopy is used to identify the functional groups present in the solid residue after decomposition. By comparing the spectra of the residue at different temperatures with that of pristine this compound, changes in the chemical bonding (e.g., the formation of B-N-B or B-N=B linkages) can be tracked, providing insight into the polymerization process. |
| Mass Spectrometry (MS) | MS is employed to identify the gaseous products evolved during decomposition.[8] By coupling a mass spectrometer to the outlet of a TGA or a separate reactor, the composition of the evolved gas can be analyzed in real-time, allowing for the detection of H₂, ammonia (NH₃), borazine (B1220974) (B₃N₃H₆), and other volatile boron-containing species.[1][2][8] |
Computational Protocols
Computational studies, primarily relying on Density Functional Theory (DFT), provide a molecular-level understanding of the decomposition mechanism, reaction energetics, and the structure of intermediates.
Key Computational Methodologies
| Technique | Description |
| Density Functional Theory (DFT) Calculations | DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound decomposition, DFT is used to: - Calculate the geometries and energies of reactants, products, and transition states. - Determine reaction pathways and activation energy barriers for different decomposition steps.[9] - Predict thermodynamic properties such as reaction enthalpies.[7] Commonly used DFT functionals include B3LYP and M06-2X, often paired with basis sets like aug-cc-pVTZ.[10] |
| Ab Initio Molecular Dynamics (AIMD) | AIMD simulations can be used to model the dynamic behavior of the system at finite temperatures, providing insights into the collective motions of atoms and the evolution of the decomposition process over time.[11] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for the experimental study of this compound decomposition.
Caption: Workflow for the computational study of this compound decomposition.
This compound Decomposition Pathway
The thermal decomposition of this compound is a complex, multi-step process.[12] The initial step involves the release of one equivalent of hydrogen, followed by the formation of polymeric species at higher temperatures.
Caption: Simplified thermal decomposition pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrolytic decomposition of this compound to boron nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Facile preparation of Cu–Fe oxide nanoplates for this compound decomposition and tandem nitroarene hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time dependent decomposition of this compound for the controlled production of 2D hexagonal boron nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical Study of Hydrogen Production from this compound Catalyzed by Metal and Non-Metal Diatom-Doped Cobalt Phosphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and computational studies on collective hydrogen dynamics in this compound: incoherent inelastic neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into the thermal decomposition of this compound, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Supported Catalysts for Ammonia Borane Dehydrogenation
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Catalyst Performance in Hydrogen Production from Ammonia (B1221849) Borane (B79455)
The efficient liberation of hydrogen from chemical stores such as ammonia borane (NH₃BH₃) is a critical area of research for advancements in energy and chemical synthesis. The performance of catalysts in this process is paramount, with the support material playing a crucial role in the activity, stability, and selectivity of the catalytic system. This guide provides a comparative analysis of different supports for this compound catalysts, supported by experimental data, to aid researchers in the selection and development of optimal catalytic systems.
Performance Comparison of Supported Catalysts
The efficacy of a catalyst is primarily evaluated by its Turnover Frequency (TOF), which quantifies the number of substrate molecules converted per catalytic site per unit time, and its activation energy (Ea), the minimum energy required to initiate the catalytic reaction. A higher TOF and lower Ea are indicative of a more efficient catalyst. The following tables summarize the performance of various noble and non-noble metal catalysts on different support materials for the hydrolysis of this compound.
Noble Metal-Based Catalysts
| Catalyst | Support | TOF (mol H₂ min⁻¹ mol metal⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Ru | Graphene | 600 | - | [1] |
| Rh | Graphene | 325 | 16.4 | [2] |
| Ru | Multi-walled Carbon Nanotubes (MWCNTs) | 329 | - | [3] |
| Pt/PG-0.12 | Porous Graphene | 511.6 | - | [4] |
| Ru | g-C₃N₄ | 459.3 | - | [3] |
| Ru | MCM-41 | 288 | - | [2] |
| Pd | Carbon Dots on Graphene (CDG) | 15.55 (hydrolysis) | - | [2] |
| Pt₀.₁Co₀.₉ | Nanoporous Graphene (PG) | 461.17 | - | [2] |
Non-Noble Metal-Based Catalysts
| Catalyst | Support | TOF (mol H₂ min⁻¹ mol metal⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Co-B | Mesoporous Silica (MSP) | ~3x unsupported | - | [5] |
| Co | Activated Carbon | 7.5 | - | [5] |
| Ni | Activated Carbon | 4.8 | - | [5] |
| Cu₀.₆Ni₀.₄Co₂O₄ | Nanowires | 119.5 | - | [6] |
| Mo-doped Cu₀.₅Ni₀.₅Co₂O₄ | Nanowires | 195.25 | - | [6] |
| Co₃O₄ + Cu₃(MoO₄)₂(OH)₂ | Physical Mixture | 77.3 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for the synthesis of a supported catalyst and the subsequent evaluation of its catalytic performance in this compound hydrolysis.
Synthesis of a Supported Catalyst: Ruthenium on Graphene Oxide (GO)
This protocol describes a common method for the deposition of metal nanoparticles on a graphene-based support.
Materials:
-
Graphene oxide (GO)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Dispersion of GO: Disperse a specific amount of GO in deionized water through ultrasonication for approximately 1-2 hours to obtain a homogeneous suspension.
-
Addition of Metal Precursor: Add an aqueous solution of RuCl₃·xH₂O to the GO suspension under vigorous stirring. Maintain the stirring for several hours to ensure complete adsorption of the ruthenium precursor onto the GO surface.
-
Reduction: Slowly add a freshly prepared aqueous solution of NaBH₄ (in excess) to the mixture. The color of the suspension will change, indicating the reduction of Ru³⁺ to Ru⁰ nanoparticles.
-
Washing and Collection: Continue stirring for a few more hours. The resulting Ru/rGO (ruthenium on reduced graphene oxide) catalyst is then collected by filtration or centrifugation, washed repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven at a specified temperature (e.g., 60 °C) overnight.
Catalytic Dehydrogenation of this compound
This protocol outlines the procedure for measuring the catalytic activity of a supported catalyst for hydrogen generation from this compound.
Apparatus:
-
A two-necked round-bottom flask
-
A gas burette or a mass flow meter to measure the volume of evolved hydrogen
-
A magnetic stirrer
-
A constant temperature water bath
Procedure:
-
Catalyst Loading: Place a specific amount of the synthesized catalyst into the reaction flask.
-
This compound Solution: In a separate container, prepare an aqueous solution of this compound with a known concentration.
-
Reaction Initiation: Place the reaction flask in the constant temperature water bath and allow it to reach thermal equilibrium. Inject the this compound solution into the flask containing the catalyst under stirring to initiate the reaction.
-
Hydrogen Measurement: Immediately start measuring the volume of hydrogen gas evolved at regular time intervals using the gas burette.
-
Data Analysis: Plot the volume of generated hydrogen versus time. The initial hydrogen generation rate can be determined from the slope of the initial linear portion of the curve. The Turnover Frequency (TOF) can be calculated using the following formula:
TOF = (moles of H₂ generated) / [(moles of metal catalyst) × (time)]
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the interplay of various factors affecting catalyst performance, the following diagrams are provided.
References
- 1. Hydrogen production from this compound hydrolysis catalyzed by non-noble metal-based materials: a review - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boosted Catalytic Activity toward the Hydrolysis of this compound by Mixing Co- and Cu-Based Catalysts [mdpi.com]
A Comparative Guide to Kinetic Models for Ammonia Borane Thermolysis
For Researchers, Scientists, and Drug Development Professionals
The thermal decomposition, or thermolysis, of ammonia (B1221849) borane (B79455) (AB) is a critical area of research for hydrogen storage applications. Understanding the kinetics of this process is paramount for designing efficient and safe hydrogen release systems. This guide provides a comparative analysis of common kinetic models used to describe the thermolysis of ammonia borane, supported by experimental data and detailed methodologies.
Unraveling the Kinetics: A Comparison of Key Models
The solid-state decomposition of this compound is a complex process that is often described by various kinetic models. These models can be broadly categorized into nucleation-growth models and autocatalytic models. The choice of model depends on the specific reaction conditions and the stage of the decomposition process.
A prevalent model for the solid-state decomposition of this compound is the Avrami-Erofe'ev model , which describes processes controlled by nucleation and the growth of nuclei.[1] Another commonly applied model is the Prout-Tompkins model , which is suitable for describing autocatalytic reactions where a product of the reaction accelerates the decomposition rate.[2][3][4]
The thermal analysis of this compound under dynamic heating conditions has shown that different stages of the decomposition can be described by different kinetic models.[5] The initial stage is often associated with autocatalytic reactions, while later stages tend to follow nucleation and growth kinetics.[5]
Below is a summary of kinetic parameters obtained from various studies for the thermolysis of neat this compound and its composites.
| Material System | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Model Parameter(s) | Reference |
| Neat this compound | Avrami-Erofe'ev | 110-160 | - | n = 2-4 | [6] |
| Neat this compound | Prout-Tompkins | 90-130 | - | - | [2] |
| AB/methyl cellulose | Revised Nucleation-Growth | - | - | - | [7] |
Experimental Validation: Methodologies and Protocols
The validation of these kinetic models relies on precise experimental data obtained primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[5]
Experimental Protocol: Non-Isothermal TGA/DSC Analysis
This protocol outlines a typical procedure for obtaining kinetic data for this compound thermolysis using TGA/DSC.
1. Sample Preparation:
-
Ensure the this compound sample is of high purity and handled in an inert atmosphere (e.g., a glovebox) to prevent premature decomposition or reaction with atmospheric moisture.
-
Accurately weigh 1-5 mg of the sample into a clean, inert crucible (e.g., alumina).
2. Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to remove any residual air and to carry away evolved gases.
3. Thermal Program:
-
Perform a series of experiments at different linear heating rates (e.g., 2, 5, 10, 15 °C/min). Using multiple heating rates is crucial for model-fitting kinetic analysis.[8]
-
Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 200-250 °C).
4. Data Analysis:
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The conversion fraction (α) is calculated from the TGA data using the formula: α = (m₀ - mₜ) / (m₀ - m), where m₀ is the initial mass, mₜ is the mass at time t, and m is the final mass.
-
The obtained data (α, T, and heating rate β) are then fitted to various kinetic models to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model f(α).
Logical Workflow for Kinetic Model Validation
The process of validating a kinetic model for this compound thermolysis involves a systematic workflow from experimental data acquisition to model selection and parameter determination.
Signaling Pathways in Autocatalytic Decomposition
The autocatalytic nature of this compound's initial decomposition stage can be visualized as a simplified signaling pathway where the formation of a product accelerates the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Problems and faulty uses with the Prout-Tompkins description of autocatalytic reactions and the solutions [publica.fraunhofer.de]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics study of solid this compound hydrogen release – modeling and experimental validation for chemical hydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. hsta.gr [hsta.gr]
A Comparative Analysis of Ammonia Borane Regeneration Methods for Hydrogen Storage
For researchers, scientists, and drug development professionals, the efficient regeneration of spent ammonia (B1221849) borane (B79455) (AB) is a critical hurdle in its application as a viable hydrogen storage material. This guide provides an objective comparison of the leading regeneration methods—chemical, thermal, and electrochemical—supported by available experimental data and detailed protocols to inform future research and development.
Ammonia borane (NH₃BH₃) stands out as a promising hydrogen carrier due to its high hydrogen content (19.6 wt%). However, the challenge of efficiently regenerating AB from its spent form after hydrogen release remains a significant bottleneck. This comparative analysis delves into the primary methodologies being explored, presenting their quantitative performance, experimental procedures, and the logical workflows involved.
Chemical Regeneration Methods
Chemical regeneration strategies primarily involve the reduction of spent AB, which often exists as a mixture of polyborazylene and other B-N-H compounds. Two of the most studied approaches are the hydrazine-based method and the digestion-reduction method.
Hydrazine-Based Regeneration
This single-step method utilizes hydrazine (B178648) (N₂H₄) as both a reducing and digesting agent in liquid ammonia. It has shown high regeneration yields.
Experimental Protocol: In a typical procedure, spent this compound (polyborazylene) is suspended in liquid ammonia at -77°C within a stainless steel reaction vessel.[1] Anhydrous hydrazine is then introduced, and the vessel is sealed.[1] The reaction mixture is subsequently heated to 40°C, leading to a pressure of approximately 220 psi, and maintained for 24 hours.[1] Following the reaction, the vessel is cooled back to -77°C and vented. The resulting ammonia solution containing the regenerated this compound is collected, and the ammonia is evaporated to yield the solid product.[1]
Digestion-Reduction Method
This two-step approach involves an initial "digestion" of the spent fuel to break down the polymeric structure, followed by reduction to reform this compound. Thiol-based digestion is a common example.
Experimental Protocol: The spent AB fuel, primarily polyborazylene, is first digested with a thiol, such as benzenedithiol, over an extended period (e.g., 12 hours) to form a B-S bonded complex.[2] This step effectively breaks the B-N polymer chain. The resulting intermediate is then reduced using a tin-based hydride, like tributyltin hydride, to regenerate this compound.[3][4] The final product is isolated after the reaction is complete.
Thermal Regeneration
Thermal methods aim to regenerate AB by heating the spent fuel, often in the presence of a catalyst or a specific atmosphere. However, the high temperatures required and the potential for forming stable, difficult-to-regenerate byproducts like boron nitride are significant challenges.[4] The direct thermal decomposition of spent AB back to this compound is not a straightforward or efficient process and is still an area of active research.
Electrochemical Regeneration
Electrochemical methods offer a potential pathway for regeneration by using electrical energy to drive the reduction of the spent fuel. This approach is attractive as it could potentially be more energy-efficient and environmentally friendly than chemical methods that rely on stoichiometric reagents. Research in this area is focused on identifying suitable electrode materials, electrolytes, and reaction conditions to achieve high efficiency and selectivity for AB formation. However, the development of a practical electrochemical regeneration process is still in its early stages, with challenges including low yields and electrode deactivation.
Comparative Performance of Regeneration Methods
To facilitate a clear comparison, the following table summarizes the key quantitative data for the different regeneration methods based on available literature.
| Regeneration Method | Regeneration Yield (%) | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
| Hydrazine-Based | up to 95% | Hydrazine, Liquid Ammonia, 40°C, ~220 psi | High yield in a single step | Use of toxic and corrosive hydrazine; requires pressure vessel | [1] |
| Digestion-Reduction (Thiol) | ~67% | Benzenedithiol, Tin-based hydride | Avoids high pressures | Multi-step process; use of toxic tin reagents; lower yield | [2][5] |
| Thermal | Data not readily available | High temperatures | Potentially simpler setup | High energy consumption; formation of stable byproducts | [4] |
| Electrochemical | Data not readily available | Electrical energy, specific electrodes and electrolytes | Potentially high energy efficiency and sustainability | Early stage of research; low yields and electrode stability issues |
Visualizing the Regeneration Workflows
To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for the chemical regeneration methods.
References
A Comparative Guide to the Analytical Characterization of Ammonia Borane and Other Hydrogen Storage Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the characterization of ammonia (B1221849) borane (B79455) (AB), a promising hydrogen storage material. To ensure robust and verifiable results, this document outlines key analytical techniques, presents quantitative data for cross-verification, and compares AB's properties with those of alternative materials: sodium borohydride (B1222165) (NaBH₄), two prominent metal-organic frameworks (MOFs) – ZIF-8 and UiO-66 – and hydrous hydrazine (B178648) (N₂H₄·H₂O). Detailed experimental protocols and visual workflows are included to facilitate the replication and validation of these findings.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Powder X-ray Diffraction (PXRD), and Thermal Analysis (TGA/DSC) for ammonia borane and its alternatives.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Nucleus | Chemical Shift (δ) [ppm] | Solvent | Multiplicity | Coupling Constant (J) [Hz] |
| This compound | Solution NMR | ¹H | ~4.4 (N-H), ~1.4 (B-H) | D₂O/CD₃CN | Quartet (B-H), Triplet (N-H) | J(BH) ≈ 90-96, J(NH) ≈ 50 |
| Solution NMR | ¹¹B | ~-22 to -24 | D₂O/CD₃CN | Quartet | ||
| Sodium Borohydride | Solution NMR | ¹H | ~0.2 | D₂O | Quintet | J(BH) ≈ 81 |
| Solution NMR | ¹¹B | ~-42 | D₂O | Quintet | ||
| ZIF-8 | Solid-State NMR | ¹H | ~7.3 (imidazole), ~3.6 (methyl) | - | Broad | |
| UiO-66 | Solid-State NMR | ¹H | ~8.1 (aromatic) | - | Broad | |
| Hydrous Hydrazine | Solution NMR | ¹H | ~2.7-3.5 (N-H) | DMSO-d₆ | Broad singlet |
Table 2: Powder X-ray Diffraction (PXRD) Data
| Compound | Crystal System | Space Group | Major Diffraction Peaks (2θ) [°] (Cu Kα) |
| This compound | Tetragonal | I4mm | 20.3, 23.8, 24.8, 29.8, 38.2 |
| Sodium Borohydride | Cubic | Fm-3m | 28.9, 41.4, 51.2, 59.6, 67.3 |
| ZIF-8 | Cubic | I-43m | 7.3, 10.4, 12.7, 14.7, 16.4, 18.0 |
| UiO-66 | Cubic | Fm-3m | 7.4, 8.5, 12.1, 14.8, 17.1 |
| Hydrous Hydrazine | Monoclinic | P2₁/c | 16.9, 20.1, 25.5, 28.4, 34.2 |
Table 3: Thermal Analysis (TGA/DSC) Data
| Compound | Technique | Key Thermal Events | Temperature Range (°C) | Mass Loss (%) |
| This compound | TGA/DSC | Melting (endotherm), Dehydrogenation (exotherm) | 100-120 (melt), 120-200 (dehydro.) | ~12-15 (first step) |
| Sodium Borohydride | TGA/DSC | Decomposition (endotherm) | >500 | ~5.3 (H₂) |
| ZIF-8 | TGA | Framework decomposition | >450 | >50 |
| UiO-66 | TGA | Framework decomposition | >500 | >45 |
| Hydrous Hydrazine | TGA | Evaporation and decomposition | 100-250 | ~100 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical environment of protons (¹H) and boron (¹¹B) nuclei, confirming the structure and purity of the compound.
Procedure for this compound (Solution State):
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃CN) in an NMR tube. This compound is air- and moisture-sensitive, so sample preparation should be performed in an inert atmosphere (e.g., a glovebox).
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹¹B NMR, use a broadband probe and acquire the spectrum with proton decoupling to obtain sharp signals.[1]
-
-
Data Acquisition: Record the spectra at room temperature.
-
Data Processing: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual solvent peak. For ¹¹B NMR, an external reference such as BF₃·OEt₂ can be used.[2]
Procedure for Solid-State NMR (for MOFs):
-
Sample Preparation: Pack the powdered sample into a zirconia rotor of an appropriate size (e.g., 4 mm) inside an inert atmosphere glovebox.
-
Instrument Setup:
-
Use a solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe.
-
Spinning rates of 5-15 kHz are typically used to average out anisotropic interactions.
-
-
Data Acquisition: Acquire ¹H MAS NMR spectra. High-power proton decoupling can be used to enhance resolution.
-
Data Processing: Process the data to obtain the solid-state NMR spectrum.
Powder X-ray Diffraction (PXRD)
Objective: To determine the crystalline phase, purity, and lattice parameters of the material.
Procedure:
-
Sample Preparation:
-
Grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
For air-sensitive samples like this compound, use a sealed, airtight sample holder or a zero-background sample holder loaded in a glovebox.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the instrument to scan over a 2θ range appropriate for the material (e.g., 5-80°).
-
-
Data Acquisition: Collect the diffraction pattern at room temperature.
-
Data Analysis:
-
Identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).
-
Compare the experimental diffraction pattern with standard patterns from databases (e.g., JCPDS) for phase identification.
-
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
Objective: To investigate the thermal stability, decomposition behavior, and hydrogen release properties of the material.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an appropriate crucible (e.g., alumina (B75360) or aluminum).
-
For air-sensitive samples, the crucible should be loaded in an inert atmosphere.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA/DSC instrument.
-
Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Acquisition:
-
Heat the sample from room temperature to a desired final temperature (e.g., 300-600°C) at a controlled heating rate (e.g., 5-10 °C/min).
-
Simultaneously record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset and completion temperatures of decomposition and the percentage of mass loss at each step.
-
Analyze the DSC curve to identify endothermic (melting, desorption) and exothermic (decomposition, crystallization) events.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the analytical characterization of this compound.
Caption: Workflow for the cross-verification of analytical data in this compound characterization.
Caption: Logical relationships between analytical techniques for this compound characterization.
References
Ammonia Borane-Based Systems for On-Board Hydrogen Storage: A Comparative Guide Against DOE Targets
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (AB), with its high gravimetric hydrogen density of 19.6 wt%, stands out as a promising material for chemical hydrogen storage, a critical component in the advancement of light-duty fuel cell vehicles. The U.S. Department of Energy (DOE) has established ambitious technical targets for on-board hydrogen storage systems to facilitate the widespread adoption of this clean energy technology. This guide provides an objective comparison of various ammonia borane-based systems with these DOE targets, supported by experimental data and detailed methodologies.
U.S. Department of Energy (DOE) On-Board Hydrogen Storage Targets
The successful implementation of hydrogen-powered vehicles hinges on meeting rigorous performance, durability, and cost metrics. The DOE's targets for light-duty fuel cell vehicles provide a crucial benchmark for evaluating the viability of storage technologies.
| Storage Parameter | Units | 2025 Target | Ultimate Target |
| System Gravimetric Capacity | kg H₂ / kg system | 0.055 | 0.065 |
| (wt.%) | (5.5) | (6.5) | |
| System Volumetric Capacity | kg H₂ / L system | 0.040 | 0.050 |
| Storage System Cost |
| 9 (300) | 8 (266) |
| Min/Max Delivery Temperature | °C | -40 / 85 | -40 / 85 |
| System Fill Time | min | 3–5 | 3–5 |
| Operational Cycle Life | cycles | 1,500 | 1,500 |
Source: U.S. Department of Energy
Performance of this compound-Based Systems
The performance of this compound as a hydrogen storage material can be significantly influenced by the method of hydrogen release and the formulation of the material itself. This section compares neat this compound and several advanced systems against the 2025 DOE targets.
| System Type | Gravimetric H₂ Capacity (wt.%)¹ | Volumetric H₂ Capacity (kg H₂/L)¹ | H₂ Release Conditions | Key Advantages | Key Challenges |
| Neat this compound (Thermolysis) | ~12-16 wt.% (material) | ~0.109 (material) | 80-200°C | High material-based capacity. | Slow kinetics, high release temperature, formation of volatile byproducts (e.g., borazine), exothermic and difficult to control, regeneration is challenging. |
| Catalyzed AB (Thermolysis) | 5-10 wt.% (system est.) | Varies with catalyst | Lowered temperatures (e.g., < 85°C) | Improved kinetics, lower decomposition temperature. | Catalyst cost and stability, system complexity, byproduct formation can still be an issue. |
| Nanoconfined AB | 3-8 wt.% (system est.) | Varies with scaffold | Reduced temperatures | Suppresses byproduct formation, improves kinetics and thermodynamics. | Lowered material density due to scaffold, cost of scaffolding materials, scalability. |
| AB Hydrolysis | 2-7 wt.% (system, includes water) | Varies with concentration | Room temperature with catalyst | Fast kinetics at low temperatures, high H₂ purity. | Lower systemic H₂ density due to water, complex water management, byproduct (ammonium borates) regeneration is energy-intensive. |
| DOE 2025 Target | 5.5 wt.% (system) | 0.040 (system) | -40 to 85°C |
¹ System capacities are estimates and will be lower than material-only capacities due to the mass and volume of the balance-of-plant (tanks, valves, catalysts, etc.).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of hydrogen storage materials. Below are methodologies for the key processes of hydrogen release from this compound and its characterization.
Protocol 1: Thermal Decomposition (Thermolysis) of this compound
This protocol outlines the procedure for determining the hydrogen release characteristics of neat or catalyzed this compound upon heating.
1. Sample Preparation:
- For neat this compound, finely grind the solid AB inside an inert atmosphere (e.g., a glovebox) to ensure homogeneity.
- For catalyzed systems, mix the this compound with the desired catalyst in a specific weight ratio (e.g., 10:1 AB to catalyst) by mechanical milling or solvent impregnation. Ensure the mixture is thoroughly homogenized.
2. Experimental Setup:
- Place a precisely weighed amount of the prepared sample (typically 10-50 mg) into a sample holder connected to a gas analysis system.
- The system should consist of a tube furnace for controlled heating, a mass flow controller to maintain an inert gas flow (e.g., Argon) over the sample, and a mass spectrometer or gas chromatograph to analyze the evolved gases.
3. Hydrogen Release Measurement:
- Purge the system with the inert gas to remove any atmospheric contaminants.
- Heat the sample at a controlled linear ramp rate (e.g., 2, 5, or 10 °C/min) to a final temperature (e.g., 200 °C).
- Continuously monitor the composition of the off-gas, quantifying the amounts of H₂, NH₃, and B₃N₃H₆ (borazine).
- The total hydrogen released is determined by integrating the H₂ signal over time and calibrating against a known standard.
4. Data Analysis:
- Plot the rate of hydrogen release as a function of temperature to identify decomposition peaks.
- Calculate the total gravimetric hydrogen capacity based on the initial sample mass.
- Use methods like Kissinger analysis on data from multiple heating rates to determine the activation energy of the decomposition process.
Protocol 2: Catalytic Hydrolysis of this compound
This protocol describes the method for measuring hydrogen generation from the reaction of an aqueous this compound solution with a catalyst.
1. Catalyst and Solution Preparation:
- Synthesize or procure the desired catalyst (e.g., noble metal nanoparticles on a support).
- Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1.0 M). The solution should be freshly prepared to minimize degradation.
2. Experimental Setup:
- A two-necked round-bottom flask is typically used as the reactor, placed in a temperature-controlled water bath.
- One neck of the flask is fitted with a gas outlet connected to a gas burette (for measuring the volume of gas evolved) or a mass flow meter.
- The other neck is sealed with a septum for injecting the reactant solution.
3. Hydrogen Generation Measurement:
- Disperse a specific amount of the catalyst in a known volume of deionized water within the reactor.
- Allow the system to reach thermal equilibrium at the desired reaction temperature (e.g., 25 °C).
- Rapidly inject a specific volume of the this compound stock solution into the reactor while vigorously stirring.
- Record the volume of gas generated over time until the reaction ceases.
4. Data Analysis:
- Plot the volume of H₂ generated versus time. The initial slope of this curve is used to determine the initial hydrogen generation rate.
- Calculate the turnover frequency (TOF), a measure of catalyst activity, by normalizing the initial rate to the number of active catalytic sites.
- Perform the reaction at different temperatures to determine the activation energy using an Arrhenius plot.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in this compound hydrogen storage research.
Caption: Pathways for hydrogen release from this compound.
Caption: Workflow for evaluating AB-based hydrogen storage materials.
Caption: Relationship between system components and DOE targets.
A Comparative Analysis of the Toxicity and Environmental Impact of Boron Hydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity and environmental impact of three key boron hydrides: diborane (B8814927) (B₂H₆), pentaborane (B11624) (B₅H₉), and decaborane (B607025) (B₁₀H₁₄). Boron hydrides, a class of compounds with unique chemical properties, have applications ranging from rocket propellants to reagents in organic synthesis. However, their high reactivity and inherent toxicity necessitate a thorough understanding of their potential hazards to ensure safe handling and minimize environmental consequences. This document summarizes key toxicity data, outlines experimental methodologies for hazard assessment, and discusses the environmental fate of these compounds, supported by available data.
Comparative Toxicity Assessment
The acute toxicity of diborane, pentaborane, and decaborane varies significantly, with all three compounds being classified as highly toxic.[1] Their primary routes of exposure in an occupational setting are inhalation and dermal contact.[2][3]
Diborane (B₂H₆) is a colorless gas with a repulsively sweet odor.[4][5] Its primary toxic effect is severe pulmonary irritation, leading to pulmonary edema and hemorrhage.[1][4][5] The toxicity of diborane is comparable to that of phosgene.[1][5]
Pentaborane (B₅H₉) is a colorless, volatile liquid with a pungent, garlic-like odor.[2][6] Unlike diborane, the main target of pentaborane toxicity is the central nervous system (CNS), causing symptoms such as incoordination, tremors, convulsions, and potentially death.[1][2] It is considered more toxic than diborane and even hydrogen cyanide.[1] Symptoms of exposure may be delayed for up to 48 hours.[2]
Decaborane (B₁₀H₁₄) is a white crystalline solid.[7][8] It is also a potent neurotoxin, with effects on the central nervous system, liver, and kidneys observed in animal studies.[3] Decaborane can be absorbed through the skin.[1][3]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for diborane, pentaborane, and decaborane.
Table 1: Acute Inhalation Toxicity Data (LC₅₀)
| Compound | Chemical Formula | Test Species | LC₅₀ (ppm) | Exposure Duration (hours) | Reference(s) |
| Diborane | B₂H₆ | Rat | ~50 | 4 | [1][4] |
| Rat | 40 - 80 | 4 | [4][9] | ||
| Mouse | 29 - 31.5 | 4 | [4] | ||
| Mouse | 58 | 1 | [9] | ||
| Pentaborane | B₅H₉ | Rat | 7 | 4 | [2] |
| Rat | 19 | 2 | [2] | ||
| Mouse | 11 - 19 | - | [1] | ||
| Decaborane | B₁₀H₁₄ | Rat | 17 - 95 | 4 | [1] |
| Rat | 46 | 4 | [10][11] | ||
| Mouse | ~26 | - | [1] |
Table 2: Acute Oral and Dermal Toxicity Data (LD₅₀)
| Compound | Chemical Formula | Test Species | Route | LD₅₀ (mg/kg) | Reference(s) |
| Decaborane | B₁₀H₁₄ | Rat | Oral | 64 | [10] |
| Rabbit | Dermal | 71 | |||
| Rabbit or Rat | Dermal | 71 - 740 | [11] |
Experimental Protocols for Toxicity Assessment
The determination of acute toxicity values such as LC₅₀ and LD₅₀ typically follows standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines for the testing of chemicals.
Acute Inhalation Toxicity (OECD Test Guideline 403)
This guideline is relevant for assessing the toxicity of substances like diborane and pentaborane which are gases or volatile liquids.
-
Principle: A group of rodents is exposed to the test substance at a series of concentrations for a defined period (typically 4 hours). The animals are then observed for a further 14 days.
-
Test Animals: Young adult rats are the preferred species. Both sexes should be used.
-
Exposure Chamber: The animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the breathing zone.
-
Concentration Monitoring: The concentration of the test substance in the chamber is monitored continuously or at frequent intervals.
-
Observations: Animals are observed for signs of toxicity during and after exposure. This includes changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. The time of death is recorded.
-
Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.
-
Data Analysis: The LC₅₀ is calculated using a suitable statistical method (e.g., probit analysis).
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
This method is applicable for assessing the oral toxicity of substances like decaborane.
-
Principle: This is a sequential test using a small number of animals. A single animal is dosed at the starting dose level. Depending on the outcome (survival or death), the next animal is dosed at a higher or lower dose level.
-
Test Animals: Typically, rats (usually females) are used.
-
Dose Administration: The test substance is administered in a single dose by gavage. Animals are fasted before dosing.
-
Observation Period: Animals are observed for at least 14 days.
-
Observations: Clinical signs of toxicity and mortality are recorded. Body weight is measured weekly.
-
Pathology: A gross necrospy is performed on all animals.
-
Data Analysis: The method allows for the classification of the substance into a toxicity class based on the observed outcomes at different dose levels.
Acute Dermal Toxicity (OECD Test Guideline 402)
This guideline is relevant for assessing the dermal toxicity of substances like decaborane.
-
Principle: The test substance is applied to a small area of the shaved skin of a group of animals.
-
Test Animals: Rats, rabbits, or guinea pigs can be used.
-
Application: A single dose of the test substance is applied to the skin and held in contact with a porous gauze dressing for 24 hours.
-
Observation Period: Animals are observed for 14 days.
-
Observations: Skin reactions at the site of application (erythema and edema) are scored at specified intervals. Systemic signs of toxicity and mortality are also recorded.
-
Pathology: All animals are subjected to a gross necropsy.
-
Data Analysis: The LD₅₀ can be calculated if a sufficient number of dose groups are used.
Environmental Impact and Fate
The high reactivity of boron hydrides dictates their environmental fate. They are not persistent in the environment due to their rapid reactions with air and water.
Atmospheric Fate: Diborane and pentaborane are pyrophoric and can ignite spontaneously in air.[5][6] Their atmospheric decomposition is rapid, especially in the presence of moisture. The primary decomposition products in the atmosphere are boric acid (B(OH)₃) and hydrogen gas.[5]
Aquatic Fate: Boron hydrides react violently with water in a hydrolysis reaction.[5] This rapid hydrolysis prevents their persistence in aquatic environments. The final product of this hydrolysis is boric acid and hydrogen gas.[5] While boric acid itself can have toxic effects on aquatic organisms at high concentrations, the immediate and violent reaction of boron hydrides with water is the primary environmental concern.[12][13] Studies on the aquatic toxicity of boron compounds indicate that predicted no-effect concentrations (PNEC) are in the range of 0.18 to 0.34 mg B/L.[12][13] However, specific aquatic toxicity data for diborane, pentaborane, and decaborane are scarce due to their rapid hydrolysis.
Soil Fate: In the event of a spill, boron hydrides would react quickly with soil moisture. The resulting boric acid can be adsorbed by soil particles, with the degree of adsorption depending on soil type and pH. Boron is an essential micronutrient for plants, but there is a narrow range between deficiency and toxicity.[14]
Bioaccumulation: Due to their high reactivity and rapid breakdown, boron hydrides themselves are not expected to bioaccumulate. Boron, in the form of borates, can be taken up by plants, but it does not biomagnify through the food chain.[15]
Environmental Degradation Pathway
The following diagram illustrates the general environmental degradation pathway for boron hydrides.
Caption: General environmental degradation pathway of boron hydrides.
Comparative Hazard Logic
The following diagram illustrates the logical relationship between the properties of boron hydrides and their associated hazards.
Caption: Logical flow from properties to hazards for boron hydrides.
Conclusion
Diborane, pentaborane, and decaborane are highly toxic compounds with significant potential for causing severe harm upon exposure. Their primary toxicological targets differ, with diborane primarily affecting the respiratory system and pentaborane and decaborane acting as potent neurotoxins. From an environmental perspective, their high reactivity leads to rapid degradation in the presence of air and water, preventing long-term persistence and bioaccumulation. The primary environmental concern is the immediate hazard posed by their violent reactions and the subsequent formation of boric acid. Strict adherence to safety protocols and a thorough understanding of their hazardous properties are essential when working with these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ccme.ca [ccme.ca]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. Diborane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects assessment: boron compounds in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. mtl.mit.edu [mtl.mit.edu]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. Table 7-2, Analytical Methods for Determining Boron in Environmental Samples - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Validating Theoretical Calculations of Ammonia Borane's Properties with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Ammonia (B1221849) borane (B79455) (NH₃BH₃) stands as a promising material for chemical hydrogen storage due to its high hydrogen content (19.6 wt%)[1]. Accurate theoretical models are crucial for understanding its properties and optimizing its performance. This guide provides a direct comparison of experimentally measured properties of ammonia borane with values obtained from theoretical calculations, offering a clear validation of current computational methods.
Data Presentation: A Side-by-Side Comparison
The following table summarizes key structural and thermodynamic properties of this compound, presenting a clear comparison between experimental findings and theoretical predictions.
| Property | Experimental Value | Theoretical Value | Computational Method |
| Structural Parameters | |||
| B-N Bond Length (Å) | 1.58 (at 200 K, Neutron Diffraction)[2], 1.599 (at 150 K, XRD)[3] | 1.645[4], 1.673[4] | M06-2X/6-31G*[4], B97D3/daug-cc-pVTZ[5] |
| B-H Bond Length (Å) | ~1.11 (at 150 K, XRD)[3] | 1.206[6] | Not Specified |
| N-H Bond Length (Å) | Not specified in provided results | 1.010[6] | Not Specified |
| H-B-H Bond Angle (°) | Not specified in provided results | 113.5[6] | Not Specified |
| H-N-H Bond Angle (°) | Not specified in provided results | 107.9[6] | Not Specified |
| Thermodynamic Properties | |||
| First Dehydrogenation Temperature (°C) | ~70-110 (starts), 110-150 (main)[7][8] | Not directly calculated as a temperature | Not Applicable |
| Dehydrogenation Enthalpy (kJ/mol) | -21 (first step)[8] | Not specified in provided results | Not Specified |
Experimental Protocols
The experimental data presented in this guide were obtained using the following well-established analytical techniques:
-
Neutron Diffraction: Used to determine the precise crystal structure of this compound, including the positions of hydrogen atoms. The provided B-N bond length of 1.58 Å was determined at a temperature of 200 K[2].
-
X-ray Diffraction (XRD): This technique is employed to analyze the crystal structure of materials. The B-N bond length of 1.599 Å was determined from single-crystal X-ray diffraction at 150 K[3].
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. The dehydrogenation of this compound is an exothermic process, and DSC experiments, typically conducted with heating rates of 2, 5, or 10 °C min⁻¹ in an inert atmosphere (e.g., N₂), can determine the temperature range and enthalpy of this process[7][9]. The first major hydrogen release is typically observed in the range of 110-150 °C[7].
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to quantify the mass loss corresponding to hydrogen release during thermal decomposition. These experiments are often performed under an inert gas flow[7].
Theoretical Methods
The theoretical values cited in this guide were primarily obtained using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Key aspects of the employed theoretical methods include:
-
Functionals: Different approximations to the exchange-correlation energy, known as functionals, are used in DFT calculations. The theoretical bond lengths reported here were calculated using the M06-2X and B97D3 functionals[4][5].
-
Basis Sets: A basis set is a set of functions used to create the molecular orbitals. The reported calculations utilized basis sets such as 6-31G* and daug-cc-pVTZ[4][5].
The choice of functional and basis set significantly influences the accuracy of the calculated properties. The presented data showcases the level of agreement that can be achieved between modern DFT calculations and experimental reality.
Validation Workflow
The process of validating theoretical calculations against experimental data is a critical feedback loop in computational materials science. The following diagram illustrates this workflow.
Caption: Workflow for validating theoretical models with experimental data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 5. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ammonia Borane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Ammonia (B1221849) borane (B79455) (AB), a chemical with significant potential in hydrogen storage and as a reducing agent, requires specific procedures for its proper disposal due to its reactivity and potential hazards. This guide provides essential, step-by-step instructions for the safe management and disposal of ammonia borane waste in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a flammable solid that is harmful if swallowed or inhaled and can cause skin and eye irritation. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Disposal Plan: Chemical Treatment for Laboratory-Scale Waste
For small quantities of this compound waste generated in a laboratory, a controlled chemical treatment process is the recommended disposal method. This process involves the hydrolysis of this compound, which converts it into less hazardous, water-soluble ammonium (B1175870) borates.
Core Principle: The primary method for neutralizing this compound waste is through controlled hydrolysis. This reaction breaks down the this compound into ammonium salts and borates, releasing hydrogen gas in the process. It is critical to manage the rate of this reaction to control the release of flammable hydrogen gas.
The overall chemical reaction for the complete hydrolysis of this compound is:
NH₃BH₃ (s) + 4H₂O (l) → NH₄⁺(aq) + B(OH)₄⁻(aq) + 3H₂ (g)
This process effectively neutralizes the reactive properties of this compound.
Quantitative Data for Disposal
The following table outlines the recommended quantities for the safe disposal of small amounts of this compound. Adhering to these ratios is crucial to prevent excessive foaming and rapid gas evolution.
| Parameter | Value | Unit | Notes |
| Maximum Quantity of this compound per Batch | 1 | g | Larger quantities should be treated in multiple, smaller batches. |
| Recommended Water Volume | 50 | mL | This ensures sufficient dilution to control the reaction rate. |
| Approximate Reaction Time | 30-60 | min | Dependent on the rate of addition and ambient temperature. |
| Hydrogen Gas Evolved (per gram of AB) | ~2.2 | L | This highlights the importance of adequate ventilation. |
Experimental Protocol for Safe Disposal
This protocol details the step-by-step methodology for the chemical neutralization of up to 1 gram of this compound waste.
Materials:
-
This compound waste
-
Deionized water
-
A beaker or Erlenmeyer flask (at least 100 mL capacity)
-
A magnetic stir plate and stir bar
-
A fume hood
Procedure:
-
Preparation: Ensure all operations are conducted within a certified chemical fume hood. Place the beaker or flask containing 50 mL of deionized water on the magnetic stir plate and begin gentle stirring.
-
Controlled Addition: Slowly and carefully add the this compound waste (up to 1 gram) to the stirring water in very small portions. The addition of this compound can cause frothing and the evolution of hydrogen gas.[1]
-
Reaction Monitoring: Observe the reaction. If the rate of gas evolution becomes too vigorous, cease addition until it subsides. The reaction is exothermic, and an ice bath can be used to cool the reaction vessel if necessary.
-
Completion: Once all the this compound has been added and gas evolution has ceased, allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.
-
Final Disposal of Aqueous Waste: The resulting solution contains ammonium borates. For small quantities, this solution can be highly diluted with running water and disposed of down the drain. Check with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of borate (B1201080) solutions. Some guidelines permit the drain disposal of dilute, non-hazardous aqueous solutions of substances like ammonium borate.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Guide to Handling Ammonia Borane: Safety, Operations, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of ammonia (B1221849) borane (B79455) (NH₃BH₃). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Properties
Ammonia borane is a flammable, solid chemical compound with specific hazards that necessitate careful handling.[1][2][3][4] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2][3][4] Understanding its properties is the first step toward safe laboratory practices.
Table 1: Physicochemical Properties and Hazards of this compound
| Property | Data | Citations |
| Appearance | Colorless to white solid | [5] |
| Molecular Formula | BH₆N | [3] |
| Molecular Weight | 30.87 g/mol | [6] |
| Melting Point | ~104 °C (decomposes) | [1] |
| Stability | Stable under recommended storage conditions; may decompose if heated.[6][7] | [6][7] |
| Reactivity | Reacts with water. Incompatible with strong oxidizing agents, strong acids, and moist air.[4][7] | [4][7] |
| Hazardous Decomposition | Upon heating, can release hydrogen, ammonia, and boron oxides.[4][7] | [4][7] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Citations |
| Flammable solids | H228: Flammable solid | GHS02 | [1][2][3][4] |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 | [1][2][3][4] |
| Acute toxicity, Inhalation | H332: Harmful if inhaled | GHS07 | [1][3][4] |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | [1][2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | [1][2] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | GHS07 | [2] |
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended equipment for routine operations and emergency situations.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Routine Handling in a Controlled Environment (e.g., Fume Hood) | Emergency Situation (e.g., Large Spill or Fire) | Citations |
| Eye/Face | ANSI-approved safety glasses with side shields or chemical splash goggles. | Chemical splash goggles and a full-face shield. | [8][9][10] |
| Hand | Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness). Inspect gloves before each use. | Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile). Consider double-gloving. | [3][8][9][10] |
| Body | Flame-resistant lab coat, long-sleeved clothing. | Fully encapsulated, chemical-resistant suit (e.g., Level A or B). | [8][9] |
| Respiratory | Not typically required if handled in a properly functioning chemical fume hood. A dust mask (N95/P1) may be used for nuisance dust.[3] | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA). An air-purifying respirator (APR) is insufficient for high concentrations. | [3][8][9][11] |
| Footwear | Closed-toe shoes. | Chemical-resistant boots with steel toes. | [8] |
Operational Plan: Safe Handling Workflow
A systematic approach is essential when working with this compound. All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][12]
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct a pre-task safety review.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in Table 3.
-
-
Dispensing:
-
Reaction Setup:
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with this compound.
-
Clean all equipment thoroughly.
-
Segregate waste into designated, labeled containers.
-
-
Storage:
Emergency Response and Disposal Plans
Preparedness for unexpected events is a cornerstone of laboratory safety.
Emergency Response
Immediate and correct action is crucial in an emergency.
-
Spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection if the spill is large or dust is airborne.[4]
-
Carefully sweep up the spilled solid using non-sparking tools.[3][6]
-
Place the material into a suitable, labeled container for disposal.[3][6]
-
Clean the spill area with a damp cloth (use water with caution, as it can react) and decontaminate.
-
-
Fire:
-
This compound is a flammable solid.
-
Use a Class D fire extinguisher, dry chemical powder, sand, or carbon dioxide.[7] Do NOT use water.
-
If the fire is large, evacuate the area and call emergency services.
-
-
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Segregation: Collect all this compound waste, including contaminated materials like gloves and wipes, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste - Flammable Solid, Toxic" and include the chemical name "this compound".
-
Compatibility: Do not mix this compound waste with other waste streams, especially acidic or oxidizing materials, to prevent violent reactions.[12]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | BH6N | CID 132598553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jsc-aviabor.com [jsc-aviabor.com]
- 5. americanelements.com [americanelements.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. canbipharm.com [canbipharm.com]
- 8. velsafe.com [velsafe.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 11. iiarcondenser.org [iiarcondenser.org]
- 12. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
